9-Butylanthracene
Description
Structure
3D Structure
Properties
IUPAC Name |
9-butylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-2-3-10-18-16-11-6-4-8-14(16)13-15-9-5-7-12-17(15)18/h4-9,11-13H,2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCDUSIZHQJFOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933746 | |
| Record name | 9-Butylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1498-69-7 | |
| Record name | Anthracene, 9-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Butylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
9-Butylanthracene synthesis from 9-bromoanthracene
An In-Depth Technical Guide to the Synthesis of 9-Butylanthracene from 9-Bromoanthracene
Introduction
This compound is a fluorescent polycyclic aromatic hydrocarbon (PAH) featuring a butyl group at the sterically hindered 9-position of the anthracene core. Anthracene derivatives are of significant interest to researchers in materials science and drug development due to their unique photophysical properties. They serve as foundational structures for organic light-emitting diode (OLED) materials, semiconductor components, and fluorescent probes for bioimaging.[1][2] The synthesis of this compound from 9-bromoanthracene presents a classic challenge in organic synthesis: the formation of a carbon-carbon bond between an sp²-hybridized aromatic carbon and an sp³-hybridized alkyl carbon.
This technical guide provides an in-depth analysis of the primary synthetic methodologies for this transformation, focusing on transition metal-catalyzed cross-coupling reactions. As a senior application scientist, this document moves beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind experimental choices, and a comparative analysis to aid researchers in selecting the optimal synthetic route for their specific laboratory context. We will focus on two of the most powerful and widely adopted methods for this class of transformation: the Kumada cross-coupling and the Suzuki-Miyaura cross-coupling.
Chapter 1: Synthetic Strategies Overview
The fundamental approach to synthesizing this compound from 9-bromoanthracene involves a cross-coupling reaction. This strategy conceptually "disconnects" the target molecule at the newly formed C-C bond, identifying 9-bromoanthracene as the electrophilic partner and a butyl-containing organometallic reagent as the nucleophilic partner. The success of the reaction hinges on a transition metal catalyst, typically based on palladium or nickel, to mediate the bond formation.[3]
The two primary pathways explored in this guide are:
-
Kumada Coupling : Utilizes a highly reactive butyl Grignard reagent (n-BuMgBr) as the nucleophile.[4]
-
Suzuki-Miyaura Coupling : Employs a more stable and tolerant n-butylboronic acid or its ester derivative as the nucleophile.[5]
The choice between these pathways is critical and depends on factors such as functional group tolerance, reagent availability, cost, and desired reaction scale.
Chapter 2: The Kumada Cross-Coupling Approach
First reported in 1972, the Kumada coupling is a powerful and often rapid method for C-C bond formation between an organic halide and a Grignard reagent, catalyzed by nickel or palladium complexes.[4][6] Its application to the synthesis of this compound is attractive due to the commercial availability of both 9-bromoanthracene and butylmagnesium bromide, as well as the often lower cost of nickel catalysts compared to palladium.[7]
Mechanistic Principles
The reaction proceeds through a catalytic cycle involving the transition metal center (M = Ni or Pd) cycling between its (0) and (II) oxidation states.[7][8]
-
Oxidative Addition : The active M(0) catalyst inserts into the carbon-bromine bond of 9-bromoanthracene, forming an organometal(II) complex. This is often the rate-limiting step.
-
Transmetalation : The butyl group from the Grignard reagent (n-BuMgBr) is transferred to the metal center, displacing the bromide and forming a diorganometal(II) complex.
-
Reductive Elimination : The two organic ligands (anthracenyl and butyl) couple and are expelled from the metal center, forming the final this compound product and regenerating the M(0) catalyst to re-enter the cycle.
Trustworthiness: Causality Behind Experimental Choices
The primary drawback of the Kumada coupling is the high reactivity of the Grignard reagent.[8] This necessitates stringent experimental controls:
-
Inert Atmosphere : Both Grignard reagents and many low-valent Ni(0)/Pd(0) catalysts are sensitive to air and moisture.[9][10] Grignard reagents are strongly basic and will be quenched by water or protic solvents, forming butane.[10] Reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Anhydrous Solvents : Etheric solvents like tetrahydrofuran (THF) or diethyl ether are required.[8][9] These solvents are not only aprotic but also stabilize the Grignard reagent through coordination.[11]
-
Functional Group Intolerance : The highly nucleophilic and basic nature of butylmagnesium bromide means it will react with any acidic protons (e.g., -OH, -NH, -COOH) or electrophilic functional groups (e.g., esters, ketones, nitriles) on the substrate.[8][12] Therefore, this method is best suited for substrates lacking such groups.
Experimental Protocol: Kumada Coupling
This protocol is a representative procedure synthesized from established principles of Kumada coupling and Grignard reactions. Researchers should perform their own risk assessment and optimization.
-
Apparatus Setup : Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen/argon inlet, and a rubber septum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.[13]
-
Reagent Preparation : To the flask, add 9-bromoanthracene (1.0 eq) and a nickel or palladium catalyst such as Ni(dppp)Cl₂ (1-5 mol%).[8] Dissolve these in anhydrous THF (approx. 0.1-0.5 M concentration relative to the substrate).
-
Reaction Execution : Cool the solution to 0 °C in an ice bath. Slowly add a solution of n-butylmagnesium bromide (1.1-1.5 eq, typically 2.0 M in THF) dropwise via syringe through the septum over 15-30 minutes. The reaction can be exothermic.[13]
-
Reaction Monitoring : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-18 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : Upon completion, cool the flask again to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Purification : Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
| Parameter | Typical Value | Rationale |
| Catalyst | Ni(dppp)Cl₂, Pd(PPh₃)₄ | Ni is cost-effective; Pd offers broader scope.[7] |
| Catalyst Loading | 1-5 mol% | Balances reaction rate with cost and metal contamination. |
| Solvent | Anhydrous THF, Diethyl Ether | Aprotic and stabilizes the Grignard reagent.[11] |
| Temperature | 0 °C to Room Temp. | Controls exothermicity during addition; allows for reaction completion.[9] |
| Equivalents of n-BuMgBr | 1.1 - 1.5 eq | Ensures complete consumption of the limiting reagent. |
| Expected Yield | 70-95% | Highly dependent on substrate and reaction conditions. |
Chapter 3: The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in modern organic synthesis.[14] It involves the reaction of an organoboron compound (e.g., a boronic acid) with an organic halide, catalyzed by a palladium complex.[5] Its primary advantage over the Kumada coupling is its remarkable tolerance for a wide array of functional groups, owing to the stability and low basicity of the organoboron reagent.[14]
Mechanistic Principles
The Suzuki coupling also operates via a Pd(0)/Pd(II) catalytic cycle. A key difference is the mandatory presence of a base.[15]
-
Oxidative Addition : Identical to the Kumada cycle, Pd(0) inserts into the 9-bromoanthracene C-Br bond to form a Pd(II) complex.
-
Transmetalation : This is the crucial, base-activated step. The base (e.g., carbonate, phosphate) activates the organoboron species, forming a more nucleophilic "ate" complex. This complex then transfers the butyl group to the palladium center, displacing the halide.
-
Reductive Elimination : The anthracenyl and butyl groups couple and are eliminated, yielding this compound and regenerating the Pd(0) catalyst.
Authoritative Grounding: The Role of the Base
The base is not a mere spectator; it is essential for a successful coupling.[15] Without the base, the transmetalation step is often prohibitively slow. The base coordinates to the boron atom, increasing the electron density on the butyl group and making it a more effective nucleophile for transfer to the electropositive palladium(II) center. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄).[15][16]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on known Suzuki couplings of 9-bromoanthracene.[16][17] Researchers should perform their own risk assessment and optimization.
-
Apparatus Setup : In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 9-bromoanthracene (1.0 eq), n-butylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base such as K₂CO₃ (2.0-3.0 eq).[16]
-
Solvent Addition : Add a solvent system, often a mixture such as toluene/ethanol/water or dioxane/water.[16] The presence of water is common and helps dissolve the inorganic base.
-
Reaction Execution : Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes. Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 4-24 hours.
-
Reaction Monitoring : Monitor the reaction progress by TLC or GC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with water and transfer to a separatory funnel. Extract with an organic solvent like ethyl acetate or CH₂Cl₂ (3x).
-
Purification : Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
| Parameter | Typical Value | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Robust and commercially available palladium catalysts.[16] |
| Boron Source | n-Butylboronic Acid | Air- and moisture-stable alkyl source. |
| Base | K₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[15] |
| Solvent | Toluene/EtOH/H₂O, Dioxane/H₂O | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80 - 110 °C (Reflux) | Provides thermal energy to overcome activation barriers. |
| Expected Yield | 75-98% | Generally high-yielding and reliable.[16] |
Chapter 4: Comparative Analysis and Selection Criteria
The decision to use a Kumada or Suzuki coupling should be driven by the specific requirements of the synthesis.
| Feature | Kumada Coupling | Suzuki-Miyaura Coupling |
| Nucleophile | Grignard Reagent (n-BuMgBr) | Boronic Acid (n-BuB(OH)₂) |
| Reagent Stability | Low (sensitive to air/water) | High (generally air/water stable) |
| Functional Group Tolerance | Very Low | Very High |
| Catalyst Cost | Can use cheaper Ni catalysts | Typically requires more expensive Pd catalysts |
| Reaction Conditions | Low temperature to RT | Elevated temperature (reflux) |
| Byproducts | Magnesium salts | Boron-containing salts |
| Key Advantage | High reactivity, fast reactions | Broad functional group tolerance, robust |
| Key Disadvantage | Strict anhydrous/inert conditions required | Slower reaction times, higher catalyst cost |
Expert Recommendation:
-
For simple, unfunctionalized 9-bromoanthracene on a small to medium scale where cost is a primary concern, the Kumada coupling is an excellent, rapid, and high-yielding option, provided the laboratory is equipped to handle air-sensitive reagents.
-
For substrates that contain other sensitive functional groups (esters, amides, etc.), or for syntheses where robustness and ease of setup are prioritized over reaction speed and catalyst cost, the Suzuki-Miyaura coupling is the superior and more reliable choice.[14] Its tolerance for a vast range of functionalities makes it the go-to method in complex molecule synthesis and drug development.
Conclusion
The synthesis of this compound from 9-bromoanthracene is efficiently achieved through transition metal-catalyzed cross-coupling reactions. Both the Kumada and Suzuki-Miyaura couplings provide viable and high-yielding pathways. The Kumada coupling offers a fast and cost-effective route using highly reactive Grignard reagents, demanding stringent anhydrous and inert conditions. In contrast, the Suzuki-Miyaura coupling provides unparalleled functional group tolerance and operational simplicity through the use of stable organoboron reagents, establishing it as a more versatile and robust method for modern synthetic applications. The ultimate choice of method rests on a careful evaluation of the substrate's complexity, project budget, and available laboratory infrastructure.
References
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NROChemistry. Kumada Coupling. Available from: [Link]
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Wikipedia. Kumada coupling. Available from: [Link]
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Industrial Insights. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. Available from: [Link]
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Organic Chemistry Portal. Kumada Coupling. Available from: [Link]
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University of Rochester. Experiment 25 – The Grignard Reaction. Available from: [Link]
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CHEM-333. Experiment 10: Grignard Reagent Preparation and Reaction. Available from: [Link]
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Organic Chemistry Portal. Grignard Reaction. Available from: [Link]
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Pharmacy 180. Organometallic Compounds - Carbon-Carbon Bond Formation. Available from: [Link]
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Organic Syntheses. A Detailed Experimental Procedure. Available from: [Link]
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Grignard Reaction Lab Procedure. Available from: [Link]
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University of Missouri – Kansas City. 6. Grignard Reaction. Available from: [Link]
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Sultan, M. A., & Al-Radadi, N. S. (2021). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of Saudi Chemical Society, 25(8), 101281. Available from: [Link]
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Organic Chemistry Portal. Catalytic C-C Bond-Forming Reactions. Available from: [Link]
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Cheméo. Chemical Properties of Anthracene, 9-butyl- (CAS 1498-69-7). Available from: [Link]
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Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. YouTube summary available at: [Link]
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ResearchGate. Using organometallic reagents to make C–C bonds | Request PDF. Available from: [Link]
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Chemistry Online. Microscale - Preparation of 9-bromoanthracene. Available from: [Link]
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PubChem. Anthracene, 9-(1,1-dimethylethyl)-. Available from: [Link]
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Boron Molecular. The Suzuki Coupling: A Powerful Tool with Boronic Acids Like (10-Phenylanthracen-9-yl)boronic acid. Available from: [Link]
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Scribd. Lecture 5 C-C Bond Forming Reactions. Available from: [Link]
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Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. Available from: [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]
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He, C., et al. (2019). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry. Available from: [Link]
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Kotha, S., & Ghosh, A. K. (2002). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Synlett, 2002(3), 451-453. Available from: [Link]
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Journal of the American Chemical Society. Deactivation of the fluorescent state of 9-tert-butylanthracene. 9-tert-Butyl-9,10(Dewar anthracene). Available from: [Link]
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Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. Available from: [Link]
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Sklute, G., et al. (2018). Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. Molecules, 23(11), 2997. Available from: [Link]
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Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. Available from: [Link]
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The Organic Chemistry Tutor. Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available from: [Link]
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The Manganese-Catalyzed Cross-Coupling Reaction. DTU Research Database. Available from: [Link]
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Joshi-Pangu, A., Wang, C. Y., & Biscoe, M. R. (2011). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Journal of the American Chemical Society, 133(22), 8478–8481. Available from: [Link]
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Kafi, A. K. M., & Rahman, M. M. (2011). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. International Journal of Organic Chemistry, 1(3), 102-121. Available from: [Link]
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Synthesis of 9-Butylanthracene: A Technical Guide via Friedel-Crafts Acylation and Subsequent Reduction
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust synthetic route to 9-butylanthracene, a valuable building block in materials science and pharmaceutical research. The synthesis is centered around the pivotal Friedel-Crafts acylation of anthracene to introduce a four-carbon acyl chain at the sterically favored 9-position, followed by a complete reduction of the carbonyl functionality. This document delves into the mechanistic underpinnings of the reaction, provides detailed, field-tested experimental protocols, and offers a comparative analysis of the primary reduction methodologies: the Clemmensen and Wolff-Kishner reactions. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of this synthetic pathway.
Introduction: The Strategic Importance of 9-Alkylanthracenes
Anthracene and its derivatives are a cornerstone of polycyclic aromatic hydrocarbon (PAH) chemistry, with applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes and pharmaceutical scaffolds. The introduction of alkyl substituents onto the anthracene core profoundly influences its photophysical and electronic properties, as well as its solubility and steric profile. Specifically, 9-alkylanthracenes are of significant interest due to the unique reactivity and steric environment of the C9 and C10 positions.
The synthesis of this compound presents a classic yet insightful case study in electrophilic aromatic substitution on a polycyclic aromatic system. The two-step approach involving Friedel-Crafts acylation followed by reduction is a strategically sound method that circumvents the challenges associated with direct Friedel-Crafts alkylation, such as polysubstitution and carbocation rearrangements. This guide will elucidate the critical parameters and experimental nuances required for the successful and efficient synthesis of this compound.
The Synthetic Pathway: A Two-Stage Approach
The synthesis of this compound is efficiently achieved through a two-stage process:
Stage 1: Friedel-Crafts Acylation of Anthracene
This initial stage involves the electrophilic substitution of a proton on the anthracene ring with a butyryl group. The reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly reactive acylium ion from butyryl chloride.
Stage 2: Reduction of 9-Butyrylanthracene
The second stage focuses on the deoxygenation of the ketone functionality of the 9-butyrylanthracene intermediate to yield the final product, this compound. Two primary methods, the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions), are discussed and compared.
Caption: Overall synthetic workflow for this compound.
Stage 1: Friedel-Crafts Acylation - Mechanism and Regioselectivity
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[1] The reaction proceeds through the generation of an acylium ion, a potent electrophile, which then attacks the electron-rich anthracene ring.
Mechanism of Acylium Ion Formation and Electrophilic Attack
-
Activation of the Acyl Chloride: The Lewis acid, aluminum chloride, coordinates to the chlorine atom of butyryl chloride, polarizing the C-Cl bond and making the chlorine a better leaving group.
-
Formation of the Acylium Ion: The polarized complex readily dissociates to form a resonance-stabilized acylium ion and the tetrachloroaluminate anion (AlCl₄⁻).
-
Electrophilic Aromatic Substitution: The acylium ion is then attacked by the π-electron system of the anthracene molecule, leading to the formation of a sigma complex (arenium ion).
-
Deprotonation and Catalyst Regeneration: The AlCl₄⁻ anion abstracts a proton from the sigma complex, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.
Caption: Mechanism of Friedel-Crafts Acylation.
The Critical Role of Regioselectivity
The acylation of anthracene can potentially occur at the 1, 2, or 9 positions. However, the 9-position is the most sterically accessible and electronically favored position for electrophilic attack. The use of a non-polar solvent such as carbon disulfide or chloroform further enhances the selectivity for the 9-position. In more polar solvents like nitrobenzene, isomerization can lead to the formation of the 2-acyl derivative.[2][3] For the synthesis of this compound, achieving high regioselectivity in the acylation step is paramount.
Experimental Protocol: Friedel-Crafts Acylation of Anthracene
This protocol is adapted from established procedures for the acylation of aromatic compounds and is optimized for the synthesis of 9-butyrylanthracene.
Safety Precautions:
-
Aluminum chloride is a corrosive and moisture-sensitive solid that reacts violently with water, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Butyryl chloride is a corrosive and lachrymatory liquid. Handle in a fume hood with appropriate PPE.
-
Carbon disulfide is highly flammable and toxic. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
Materials:
-
Anthracene (1.0 eq)
-
Anhydrous Aluminum Chloride (2.5 eq)
-
Butyryl Chloride (1.2 eq)
-
Anhydrous Carbon Disulfide (CS₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anthracene in anhydrous carbon disulfide.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Carefully add anhydrous aluminum chloride to the stirred suspension in portions.
-
Add butyryl chloride dropwise from the dropping funnel to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 9-butyrylanthracene.
-
Purify the crude product by recrystallization from ethanol to afford yellow crystals.
| Parameter | Value |
| Reactants | Anthracene, Butyryl Chloride, AlCl₃ |
| Solvent | Carbon Disulfide |
| Temperature | 0-5 °C (addition), RT (reaction) |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-80% |
Table 1: Summary of Reaction Parameters for the Friedel-Crafts Acylation of Anthracene.
Stage 2: Reduction of 9-Butyrylanthracene
The choice of reduction method for the carbonyl group is critical and depends on the overall stability of the molecule to acidic or basic conditions.
Clemmensen Reduction: Deoxygenation in Acidic Media
The Clemmensen reduction employs amalgamated zinc and concentrated hydrochloric acid to reduce aldehydes and ketones to the corresponding alkanes.[4][5][6] It is particularly effective for aryl ketones.
Mechanism: The precise mechanism of the Clemmensen reduction is not fully elucidated but is believed to involve electron transfer from the zinc surface to the protonated carbonyl group, leading to the formation of zinc-bound intermediates that are subsequently protonated and reduced.
Caption: Wolff-Kishner Reduction of 9-Butyrylanthracene.
Experimental Protocols: Reduction of 9-Butyrylanthracene
Protocol 1: Clemmensen Reduction
Safety Precautions:
-
Mercury(II) chloride is highly toxic. Handle with extreme care and appropriate PPE.
-
Concentrated hydrochloric acid is highly corrosive. Handle in a fume hood.
-
The reaction generates hydrogen gas, which is flammable. Ensure adequate ventilation.
Materials:
-
9-Butyrylanthracene (1.0 eq)
-
Zinc wool or mossy zinc
-
Mercury(II) chloride (HgCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Water
Procedure:
-
Prepare amalgamated zinc by stirring zinc wool with a 5% aqueous solution of mercury(II) chloride for 5 minutes. Decant the aqueous solution and wash the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water, and concentrated hydrochloric acid.
-
Add a solution of 9-butyrylanthracene in toluene to the flask.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Periodically add more concentrated HCl to maintain the acidic conditions.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain this compound as a colorless solid.
Protocol 2: Wolff-Kishner Reduction (Huang-Minlon Modification)
Safety Precautions:
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE.
-
Potassium hydroxide is highly corrosive.
-
The reaction is performed at high temperatures. Use appropriate heating mantles and ensure the glassware is free of defects.
Materials:
-
9-Butyrylanthracene (1.0 eq)
-
Hydrazine hydrate (85% solution) (4.0 eq)
-
Potassium Hydroxide (KOH) (4.0 eq)
-
Diethylene glycol
-
Water
-
Hexane
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 9-butyrylanthracene and potassium hydroxide in diethylene glycol.
-
Add hydrazine hydrate to the mixture.
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Remove the reflux condenser and replace it with a distillation head.
-
Continue heating to distill off water and excess hydrazine, allowing the temperature of the reaction mixture to rise to 190-200 °C.
-
Once the temperature has stabilized, reattach the reflux condenser and continue to heat at reflux for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with hexane (3 x 50 mL).
-
Combine the organic layers, wash with dilute HCl, then with water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent.
| Parameter | Clemmensen Reduction | Wolff-Kishner Reduction (Huang-Minlon) |
| Reagents | Zn(Hg), conc. HCl | H₂NNH₂, KOH |
| Solvent | Toluene/Water | Diethylene Glycol |
| Temperature | Reflux (~110 °C) | 190-200 °C |
| Reaction Time | 8-12 hours | 4-6 hours |
| Typical Yield | 60-75% | 75-90% |
| Advantages | Mild temperature | Shorter reaction time, higher yield |
| Disadvantages | Long reaction time, use of toxic mercury | High temperature, strongly basic |
Table 2: Comparison of Clemmensen and Wolff-Kishner Reduction Methods.
Characterization of Products
The successful synthesis of 9-butyrylanthracene and this compound should be confirmed by standard analytical techniques.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 9-Butyrylanthracene | ~8.5 (s, 1H, H10), 8.0-7.4 (m, 8H, Ar-H), 3.1 (t, 2H, -COCH₂-), 1.8 (sext, 2H, -CH₂CH₂CH₃), 1.0 (t, 3H, -CH₃) | ~200 (C=O), 135-125 (Ar-C), ~40 (-COCH₂-), ~18 (-CH₂CH₂CH₃), ~14 (-CH₃) |
| This compound | ~8.4 (s, 1H, H10), 8.2-7.4 (m, 8H, Ar-H), 3.3 (t, 2H, -CH₂-Ar), 1.8 (quint, 2H, -CH₂CH₂CH₂CH₃), 1.5 (sext, 2H, -CH₂CH₂CH₃), 1.0 (t, 3H, -CH₃) | ~131-124 (Ar-C), ~33 (-CH₂-Ar), ~32 (-CH₂CH₂CH₂CH₃), ~23 (-CH₂CH₂CH₃), ~14 (-CH₃) |
Table 3: Expected NMR Spectroscopic Data for the Intermediate and Final Product.
Conclusion
The synthesis of this compound via a two-step sequence of Friedel-Crafts acylation and subsequent reduction is a reliable and versatile method. The key to a successful synthesis lies in the careful control of the regioselectivity during the acylation step and the appropriate choice of reduction method based on the substrate's functional group tolerance. The Wolff-Kishner reduction, particularly with the Huang-Minlon modification, generally offers higher yields and shorter reaction times compared to the Clemmensen reduction. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently and efficiently synthesize this compound and its analogues for a wide range of applications.
References
-
Huang-Minlon. A Simple Modification of the Wolff-Kishner Reduction. J. Am. Chem. Soc.1946 , 68 (12), 2487–2488. [Link]
-
Clemmensen, E. Reduktion von Ketonen und Aldehyden zu den entsprechenden Kohlenwasserstoffen unter Anwendung von amalgamiertem Zink und Salzsäure. Ber. Dtsch. Chem. Ges.1913 , 46 (2), 1837–1843. [Link]
-
Todd, D. The Wolff-Kishner Reduction. Org. React.1948 , 4, 378–422. [Link]
-
Szmant, H. H. The Wolff-Kishner Reduction and Related Reactions. Angew. Chem. Int. Ed. Engl.1968 , 7 (2), 120-128. [Link]
-
Martin, E. L. The Clemmensen Reduction. Org. React.1942 , 1, 155–209. [Link]
-
Gore, P. H. The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chem. Rev.1955 , 55 (2), 229–281. [Link]
-
Bassilios, H. F.; Shawky, M.; Salem, A. Y. Acetylation of anthracene by the Friedel-Crafts reaction using chloroform as the solvent. Recl. Trav. Chim. Pays-Bas1962 , 81 (1), 679-684. [Link]
- Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963-1965.
-
Vedejs, E. Clemmensen Reduction of Ketones in Anhydrous Organic Solvents. Org. React.1975 , 22, 401–422. [Link]
-
He, W.; Li, C.; Zhang, L. Friedel–Crafts Acylation Reactions. Top. Curr. Chem.2016 , 374 (5), 62. [Link]
-
Rueping, M.; Nachtsheim, B. J. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein J. Org. Chem.2010 , 6, 6. [Link]
-
Price, C. C. The Alkylation of Aromatic Compounds by the Friedel-Crafts Method. Org. React.1946 , 3, 1-82. [Link]
-
Groves, J. K. The Friedel–Crafts acylation of alkenes. Chem. Soc. Rev.1972 , 1, 73-97. [Link]
- Perrier, G. Sur la préparation des cétones aromatiques. Bull. Soc. Chim. Fr.1904, 31, 859-862.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. Synthetic routes from anthracenes (A-ring formation) (Chapter 2) - The Chemistry and Biology of Benz[a]anthracenes [resolve.cambridge.org]
- 6. juniperpublishers.com [juniperpublishers.com]
The Impact of Solvent Environments on the Photophysical Behavior of 9-Butylanthracene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the photophysical properties of 9-Butylanthracene, a fluorescent aromatic hydrocarbon of significant interest in chemical sensing, materials science, and as a molecular probe in biological systems. The photophysical characteristics of this compound, including its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime, are intrinsically linked to the polarity and nature of its surrounding solvent environment. This phenomenon, known as solvatochromism, offers a powerful tool for probing local microenvironments. This document elucidates the fundamental principles governing these solvent-dependent properties, details the rigorous experimental methodologies for their characterization, and presents a consolidated overview of the expected photophysical parameters in a variety of solvents.
Introduction: The Significance of this compound and Solvatochromism
Anthracene and its derivatives are a cornerstone of modern photochemistry and materials science, prized for their high fluorescence quantum yields and well-defined electronic transitions. The introduction of an alkyl substituent, such as a butyl group at the 9-position, subtly modulates the electronic structure of the parent anthracene core, influencing its interaction with the surrounding medium without introducing new chromophores. This makes this compound an excellent candidate for studying fundamental solvent effects on a well-understood aromatic system.
The photophysical properties of this compound are not static; they are dynamically influenced by the polarity, polarizability, and hydrogen-bonding capabilities of the solvent. This sensitivity, or solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent cage. Upon absorption of a photon, the electron density distribution within the this compound molecule is altered, leading to a change in its dipole moment. Polar solvent molecules will reorient around this new excited-state dipole, a process known as solvent relaxation, which lowers the energy of the excited state. This stabilization is more pronounced in more polar solvents, resulting in a bathochromic (red) shift in the fluorescence emission spectrum. Understanding and quantifying these shifts provide invaluable insights into the nature of solute-solvent interactions and can be leveraged to design sensitive fluorescent probes.
Fundamental Photophysical Processes of this compound
The interaction of this compound with light is governed by a series of well-defined photophysical processes, which can be visualized using a Jablonski diagram.
Caption: Experimental workflow for the photophysical characterization of this compound.
5.1. Sample Preparation
-
Purity: Ensure the this compound sample is of high purity (>99%) to avoid interference from fluorescent impurities. Purification can be achieved by recrystallization or column chromatography.
-
Solvents: Use spectroscopic grade solvents to minimize background fluorescence and absorption.
-
Concentration: Prepare dilute solutions (typically 10⁻⁶ to 10⁻⁵ M) to avoid aggregation and inner-filter effects. The absorbance at the excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and concentration (Beer-Lambert Law).
-
Degassing: For accurate quantum yield and lifetime measurements, it is crucial to remove dissolved oxygen from the solutions by bubbling with an inert gas (e.g., argon or nitrogen) or by several freeze-pump-thaw cycles. Oxygen is an efficient quencher of fluorescence.
5.2. UV-Vis Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum of the this compound solution.
-
Procedure:
-
Record a baseline spectrum with the cuvette containing the pure solvent.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-500 nm).
-
Identify the wavelengths of maximum absorption (λabs).
-
5.3. Steady-State Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator and a sensitive detector (e.g., a photomultiplier tube).
-
Procedure for Emission Spectrum:
-
Set the excitation wavelength to one of the absorption maxima (λabs).
-
Scan the emission monochromator to record the fluorescence spectrum.
-
Identify the wavelengths of maximum emission (λem).
-
-
Procedure for Relative Fluorescence Quantum Yield (Φf) Determination:
-
Select a well-characterized fluorescence standard with an emission range that overlaps with that of this compound (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).[1]
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the standard and the sample.
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (nsample² / nstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
5.4. Time-Resolved Fluorescence Spectroscopy
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring nanosecond fluorescence lifetimes. It requires a pulsed light source (e.g., a laser diode or a flash lamp) and a high-speed detector.
-
Procedure:
-
Excite the sample with a short pulse of light.
-
Measure the time difference between the excitation pulse and the arrival of the first fluorescence photon at the detector.
-
Repeat this process many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Analyze the decay curve by fitting it to an exponential function to determine the fluorescence lifetime (τf). For a single fluorescent species, the decay is typically mono-exponential.
-
Conclusion and Future Directions
This technical guide has provided a detailed overview of the photophysical properties of this compound and their dependence on the solvent environment. The butyl substituent, while electronically subtle, provides a valuable handle for probing solute-solvent interactions without significantly perturbing the intrinsic photophysics of the anthracene core. The predictable solvatochromic behavior of this compound makes it a promising candidate for use as a fluorescent probe in various chemical and biological systems.
Future research should focus on obtaining a comprehensive and validated experimental dataset for the photophysical parameters of this compound in a wider range of solvents, including those with varying hydrogen-bonding capabilities and viscosities. Such data will not only provide a more complete picture of its photophysical behavior but also enable the development of more sophisticated models to describe and predict the effects of the microenvironment on fluorescent probes. This, in turn, will facilitate the rational design of novel sensors and imaging agents for a broad spectrum of applications in research and drug development.
References
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
-
Morris, J. V., Mahaney, M. A., & Huber, J. R. (1976). Fluorescence quantum yield determinations. 9,10-Diphenylanthracene as a reference standard in different solvents. The Journal of Physical Chemistry, 80(9), 969-974. [Link]
-
Niu, C., You, Y., Zhao, L., He, D., Na, N., & Ouyang, J. (2017). 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. Molecules, 22(12), 2093. [Link]
- Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules (2nd ed.). Academic Press.
-
Prahl, S. (2017). Anthracene. Oregon Medical Laser Center. [Link]
Sources
9-Butylanthracene fluorescence quantum yield determination
An In-Depth Technical Guide to the Determination of 9-Butylanthracene Fluorescence Quantum Yield
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed framework for the accurate determination of the fluorescence quantum yield (Φf) of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering in-depth explanations for experimental choices and emphasizing self-validating methodologies to ensure data integrity.
Foundational Principles: Understanding Fluorescence Quantum Yield
The fluorescence quantum yield is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed by a fluorophore.
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
A high quantum yield is often a desirable characteristic in applications such as high-sensitivity fluorescence imaging and sensing, where bright fluorescent probes are essential. The accurate determination of Φf is therefore a cornerstone of fluorophore characterization and application.
For this compound, a derivative of the well-characterized polycyclic aromatic hydrocarbon anthracene, understanding its quantum yield is crucial for its potential use in various applications, including as a fluorescent probe or in materials science.
The Comparative Method: A Practical Approach to Quantum Yield Determination
The most common and accessible method for determining the fluorescence quantum yield of a solution-state sample is the comparative method, as detailed by Lakowicz (2006). This method involves comparing the fluorescence properties of the test sample (in this case, this compound) to a well-characterized fluorescence standard with a known quantum yield.
The underlying principle of the comparative method is that for dilute solutions with identical absorbance at the excitation wavelength, the ratio of the integrated fluorescence intensities is equal to the ratio of their quantum yields. The working equation for this method is:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2
Where:
-
Φf_sample and Φf_std are the fluorescence quantum yields of the sample and the standard, respectively.
-
I_sample and I_std are the integrated fluorescence intensities of the sample and the standard.
-
A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength.
-
n_sample and n_std are the refractive indices of the sample and standard solutions.
Experimental Workflow: A Step-by-Step Guide
The following protocol is designed to be a self-validating system, with internal checks to ensure the accuracy of the final quantum yield determination.
Materials and Instrumentation
-
This compound: High purity grade.
-
Fluorescence Standard: Anthracene in ethanol is a suitable standard for this compound, with a well-documented quantum yield of 0.27.
-
Solvent: Spectroscopic grade ethanol. The choice of solvent is critical as it can influence the quantum yield.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: Equipped with a high-sensitivity detector.
-
Quartz Cuvettes: 1 cm path length.
Experimental Protocol
Step 1: Preparation of Stock Solutions
-
Prepare stock solutions of both this compound and the anthracene standard in spectroscopic grade ethanol. A typical concentration is 1x10^-5 M.
Step 2: Preparation of Working Solutions
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. A common range is 0.02, 0.04, 0.06, 0.08, and 0.1.
Step 3: Absorbance Measurements
-
Record the UV-Vis absorption spectra for all working solutions of the sample and the standard.
-
Determine the absorbance at the chosen excitation wavelength. This wavelength should be one at which both the sample and standard absorb. For the anthracene/9-butylanthracene pair, 355 nm is a suitable choice.
Step 4: Fluorescence Measurements
-
Record the fluorescence emission spectra for all working solutions of the sample and the standard.
-
The excitation wavelength must be the same as that used for the absorbance measurements (e.g., 355 nm).
-
Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for both the sample and the standard.
Step 5: Data Analysis
-
Integrate the area under the fluorescence emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots will be used in the quantum yield calculation, as it provides a more robust measure than a single point measurement.
Visualizing the Experimental Workflow
Caption: Experimental workflow for quantum yield determination.
Data Analysis and Interpretation
Calculation of the Quantum Yield
The quantum yield of this compound can be calculated using the following equation, which incorporates the slopes from the plots of integrated fluorescence intensity versus absorbance:
Φf_sample = Φf_std * (Slope_sample / Slope_std) * (n_sample / n_std)^2
Since the same solvent is used for both the sample and the standard, the refractive index term (n_sample / n_std)^2 becomes 1 and can be omitted from the calculation.
Sample Data Presentation
| Solution | Absorbance at 355 nm | Integrated Fluorescence Intensity (a.u.) |
| Anthracene Std 1 | 0.021 | 150,000 |
| Anthracene Std 2 | 0.042 | 305,000 |
| Anthracene Std 3 | 0.063 | 455,000 |
| Anthracene Std 4 | 0.084 | 602,000 |
| Anthracene Std 5 | 0.105 | 751,000 |
| This compound 1 | 0.020 | 180,000 |
| This compound 2 | 0.040 | 365,000 |
| This compound 3 | 0.060 | 543,000 |
| This compound 4 | 0.080 | 725,000 |
| This compound 5 | 0.100 | 901,000 |
From a linear regression of this data, the slopes for the anthracene standard and this compound are determined. These slopes are then used in the final quantum yield calculation.
Logical Flow of Data Analysis
Caption: Logical flow of data analysis for quantum yield calculation.
Ensuring Trustworthiness: Mitigating Potential Errors
The accuracy of the determined quantum yield is contingent on minimizing experimental errors. The following are key considerations:
-
Inner Filter Effects: As mentioned, keeping the absorbance below 0.1 is crucial to avoid reabsorption of the emitted fluorescence.
-
Solvent Purity: The use of spectroscopic grade solvents is essential to avoid interference from fluorescent impurities.
-
Cuvette Cleanliness: Thoroughly clean cuvettes before each measurement to prevent contamination.
-
Instrumental Parameters: Maintain consistent instrumental settings between the sample and standard measurements.
-
Standard Selection: The chosen standard should have a well-established quantum yield and its absorption and emission spectra should ideally overlap with the sample.
By adhering to this rigorous, self-validating protocol, researchers can confidently and accurately determine the fluorescence quantum yield of this compound, a critical parameter for its successful application in diverse scientific fields.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
-
Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]
1H and 13C NMR spectral data of 9-Butylanthracene
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 9-Butylanthracene
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. For complex systems like substituted polycyclic aromatic hydrocarbons (PAHs), NMR provides unparalleled insight into molecular connectivity, substitution patterns, and electronic environments. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a representative substituted PAH. Authored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It explains the causal relationships behind experimental design, provides detailed protocols for data acquisition, and offers a thorough interpretation of the spectral data grounded in fundamental principles. By integrating theoretical knowledge with practical application, this guide serves as a self-validating reference for the characterization of this compound and related aromatic compounds.
Introduction to this compound and NMR Spectroscopy
This compound belongs to the class of polycyclic aromatic hydrocarbons, which are compounds of significant interest in materials science, environmental analysis, and medicinal chemistry. The precise characterization of their structure is paramount for understanding their function and reactivity. NMR spectroscopy, which probes the magnetic properties of atomic nuclei like ¹H (proton) and ¹³C, is the gold standard for determining the detailed structure of such molecules in solution.[1]
The anthracene core possesses a unique electronic structure where delocalized π-electrons create a powerful ring current. In an external magnetic field, this current induces a secondary magnetic field that strongly deshields the aromatic protons, shifting their resonance signals significantly downfield in a ¹H NMR spectrum.[2] The introduction of a butyl substituent at the C9 position breaks the molecule's symmetry and introduces aliphatic signals, providing a rich dataset for structural confirmation. This guide will dissect these features to build a complete spectral portrait of the molecule.
Below is the chemical structure and standard IUPAC numbering scheme for this compound, which will be used for all spectral assignments.
Caption: Structure and IUPAC numbering of this compound.
Experimental Design and Protocols
The integrity of NMR data begins with meticulous experimental design. The choices made during sample preparation and instrument setup are critical for acquiring a high-quality, interpretable spectrum.
Recommended Protocol for NMR Sample Preparation
This protocol is designed to ensure sample purity, stability, and optimal concentration for analysis.
-
Analyte Preparation: Ensure the this compound sample is pure. If synthesized in-house, purification via column chromatography or recrystallization is recommended to remove paramagnetic impurities that can cause significant line broadening.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent dissolving power for nonpolar aromatic compounds and its single residual solvent peak (δ ≈ 7.26 ppm) that does not typically interfere with analyte signals.[3] For temperature-dependent studies, deuterated toluene (toluene-d₈) may be used.
-
Concentration: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining a strong ¹H NMR signal within a few scans and a ¹³C spectrum with a good signal-to-noise ratio in a reasonable timeframe.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference standard for chemical shift calibration (δ = 0.00 ppm). Most high-quality deuterated solvents are supplied with TMS already added.[4]
-
Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to prevent magnetic field shimming issues.
-
Degassing (Optional): For highly sensitive experiments or analysis of relaxation times, the sample can be degassed using several freeze-pump-thaw cycles to remove dissolved oxygen, which is paramagnetic. For routine structural confirmation, this step is not typically necessary.
NMR Data Acquisition Workflow
The following workflow outlines the key steps from sample insertion to data processing.
Caption: Standard workflow for NMR data acquisition and processing.
Instrument Parameters
The following parameters are recommended for a 400 MHz spectrometer:
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Causality and Rationale |
| Operating Frequency | 400 MHz | 100 MHz | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Angle | 30-45° | 30-45° | A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans per unit time. |
| Relaxation Delay (d1) | 1-2 seconds | 2-5 seconds | Ensures protons fully relax. A longer delay is needed for ¹³C, especially for non-protonated (quaternary) carbons.[1] |
| Acquisition Time (at) | 2-4 seconds | 1-2 seconds | Sufficient time to allow the FID to decay, ensuring good resolution. |
| Number of Scans (ns) | 8-16 | 512-2048 | ¹³C has a low natural abundance (~1.1%), requiring significantly more scans to achieve an adequate signal-to-noise ratio.[5] |
| Decoupling | Not Applicable | Broadband Proton Decoupling ('zgpg30') | Simplifies the spectrum by collapsing C-H coupling multiplets into single lines, improving sensitivity.[6] |
Spectral Data and Interpretation
The following sections provide a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound. The chemical shifts are predicted based on the known spectrum of anthracene and established substituent chemical shift (SCS) effects for alkyl groups.[7][8]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum can be divided into two distinct regions: the downfield aromatic region (δ 7.0-9.0 ppm) and the upfield aliphatic region (δ 0.5-3.5 ppm).
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H10 | 8.40 - 8.50 | s | - | 1H |
| H4, H5 | 8.15 - 8.25 | d | J ≈ 8.5 | 2H |
| H1, H8 | 7.98 - 8.08 | d | J ≈ 8.5 | 2H |
| H2, H3, H6, H7 | 7.45 - 7.60 | m | - | 4H |
| H1' (α-CH₂) | 3.25 - 3.35 | t | J ≈ 7.6 | 2H |
| H2' (β-CH₂) | 1.75 - 1.85 | sextet | J ≈ 7.6 | 2H |
| H3' (γ-CH₂) | 1.45 - 1.55 | sextet | J ≈ 7.5 | 2H |
| H4' (δ-CH₃) | 0.95 - 1.05 | t | J ≈ 7.4 | 3H |
| (s = singlet, d = doublet, t = triplet, m = multiplet) |
Interpretation:
-
Aromatic Region (δ 7.4-8.5 ppm): The protons on the anthracene core are deshielded by the aromatic ring current. The H10 proton, situated in the central ring between the two outer rings, is typically the most deshielded and appears as a sharp singlet. The peri protons (H1, H8) and the H4, H5 protons appear as distinct doublets due to ortho-coupling with their neighbors. The remaining aromatic protons (H2, H3, H6, H7) will overlap, producing a complex multiplet.
-
Aliphatic Region (δ 0.9-3.4 ppm): The signals for the butyl chain are shifted based on their proximity to the anthracene ring.[9]
-
H1' (α-CH₂): These benzylic protons are the most deshielded in the chain due to the direct attachment to the aromatic system and appear as a triplet from coupling to the adjacent H2' protons.
-
H4' (δ-CH₃): The terminal methyl group is the most shielded, appearing as a characteristic triplet upfield, coupled to the H3' protons.
-
H2' and H3' (β/γ-CH₂): These methylene groups appear as intermediate multiplets (expected to be sextets) due to coupling with protons on both adjacent carbons.
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule.[6]
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted δ (ppm) | Carbon Type |
| C9 | 136.5 - 137.5 | Quaternary |
| C4a, C5a, C8a, C9a | 131.0 - 132.0 | Quaternary |
| C10a | 129.0 - 130.0 | Quaternary |
| C2, C3, C6, C7 | 126.0 - 127.0 | CH |
| C1, C4, C5, C8 | 125.0 - 126.0 | CH |
| C10 | 124.5 - 125.5 | CH |
| C1' (α-CH₂) | 32.5 - 33.5 | CH₂ |
| C2' (β-CH₂) | 31.5 - 32.5 | CH₂ |
| C3' (γ-CH₂) | 22.5 - 23.5 | CH₂ |
| C4' (δ-CH₃) | 13.5 - 14.5 | CH₃ |
Interpretation:
-
Aromatic Region (δ 124-138 ppm): All sp²-hybridized carbons of the anthracene core resonate in this region.[10]
-
Quaternary Carbons: The signal for the substituted C9 carbon (the ipso-carbon) will be downfield due to the substituent effect. The other quaternary carbons involved in ring fusion (C4a, C5a, C8a, C9a, C10a) will also be in this region and typically show lower intensity due to longer relaxation times and the absence of a Nuclear Overhauser Effect (NOE).[1]
-
Protonated Carbons: The remaining CH carbons of the aromatic rings will appear as intense signals between 124-127 ppm.
-
-
Aliphatic Region (δ 13-34 ppm): The sp³-hybridized carbons of the butyl chain appear in the upfield region of the spectrum.[5] The chemical shifts follow a predictable pattern, with the C1' carbon being the most deshielded due to its proximity to the aromatic ring, and the C4' methyl carbon being the most shielded.
Definitive Assignment Using 2D NMR
While 1D spectra provide substantial information, unambiguous assignment, particularly for the closely spaced aromatic signals, requires 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
Caption: Key expected HMBC (²J and ³J) correlations for the butyl group.
-
HSQC: This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link H1' to C1', H2' to C2', and so on.
-
HMBC: This experiment reveals longer-range correlations (typically over 2 or 3 bonds) between protons and carbons. For instance, the H1' protons would show a correlation to the quaternary C9 carbon and the C2' carbon, confirming the attachment point of the butyl chain. The H4' methyl protons would show correlations to C3' and C2', confirming the end of the chain. These correlations are invaluable for piecing together the molecular puzzle.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed and diagnostic fingerprint of its molecular structure. The ¹H spectrum is characterized by a clear separation of deshielded aromatic protons and shielded aliphatic protons, with predictable coupling patterns within the butyl chain. The ¹³C spectrum confirms the presence of all 18 unique carbon atoms, distinguishing between aromatic and aliphatic, as well as protonated and quaternary carbons. By employing a systematic approach to experimental design, data acquisition, and interpretation, augmented by advanced 2D techniques, NMR spectroscopy serves as a powerful and definitive tool for the structural verification of this compound and its analogs.
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Reich, H. (n.d.). NMR Spectroscopy: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]
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Yao, D., et al. (2021). 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. Molecules, 26(11), 3321. Available at: [Link]
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Chegg. (2022). Solved: Examine the 1H NMR spectrum of (E)-9-styrylanthracene. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectra of the degradation product (on top) and 9-anthracenemethanol (bottom). Retrieved from [Link]
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Chegg. (2023). Solved: This is the H NMR spectrum of E-9-Styrylanthracene. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectra of Anthracene (a) and of the.... Retrieved from [Link]
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Sukhram, D. S. (2018). Synthesis and Reactivity of Anthracene-Based Molecular Precursors for Low-Valent Boron Species [Master's thesis, Massachusetts Institute of Technology]. DSpace@MIT. Available at: [Link]
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A Researcher's Guide to Determining the Solubility of 9-Butylanthracene in Common Organic Solvents
This in-depth technical guide is designed for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the solubility characteristics of 9-butylanthracene. Due to the limited availability of publicly accessible, quantitative solubility data for this specific compound, this guide provides a comprehensive framework for its experimental determination. By elucidating the foundational principles of solubility and providing detailed, field-proven methodologies, this document empowers researchers to generate reliable and accurate solubility data tailored to their specific laboratory conditions and solvent systems.
Introduction to this compound and its Solubility
This compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) anthracene, is a molecule of significant interest in organic electronics, photochemistry, and as a fluorescent probe. Its chemical structure, featuring a nonpolar aromatic core with an alkyl substituent, dictates its solubility behavior, making it generally soluble in organic solvents and poorly soluble in aqueous media.[1] The butyl group modifies the intermolecular forces compared to the parent anthracene, influencing its packing in the solid state and its interactions with solvent molecules.
Understanding the solubility of this compound is paramount for a multitude of applications. In synthetic chemistry, it dictates the choice of reaction media and purification strategies such as recrystallization. For materials science, controlling its solubility is crucial for fabricating thin films and other functional materials. In the pharmaceutical and toxicological fields, solubility data is essential for formulation development and for understanding its environmental fate and bioavailability.
This guide will delve into the theoretical underpinnings of solubility, provide a detailed overview of the physicochemical properties of this compound and common organic solvents, and present robust experimental protocols for the quantitative determination of its solubility.
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[2] The process can be understood by considering the intermolecular forces at play:
-
Solute-Solute Interactions: In the solid state, this compound molecules are held together by van der Waals forces, specifically London dispersion forces, and potential π-π stacking interactions between the aromatic rings. The energy required to overcome these forces is the lattice energy.
-
Solvent-Solvent Interactions: The solvent molecules are held together by their own set of intermolecular forces (e.g., hydrogen bonds in alcohols, dipole-dipole interactions in ketones, and dispersion forces in alkanes). Energy is required to create a cavity in the solvent to accommodate the solute molecule.
-
Solute-Solvent Interactions: When the solute dissolves, new interactions are formed between the this compound molecules and the solvent molecules. The nature and strength of these interactions are critical in determining solubility.
For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
The solubility of this compound in a given organic solvent will be influenced by:
-
Polarity: As a largely nonpolar molecule, this compound will exhibit higher solubility in nonpolar or weakly polar solvents where dispersion forces are the dominant intermolecular interaction.[3]
-
Temperature: The solubility of most solids, including this compound, increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.
-
Solvent Structure: The size and shape of the solvent molecules can influence how effectively they can solvate the this compound molecule.
Physicochemical Properties
A comprehensive understanding of the properties of both the solute and the solvent is fundamental to predicting and interpreting solubility data.
This compound
| Property | Value |
| Chemical Formula | C₁₈H₁₈ |
| Molar Mass | 234.34 g/mol |
| Appearance | Solid (form and color may vary) |
| Structure | Anthracene core with a butyl group at the 9-position |
Common Organic Solvents
The choice of solvent is critical and should be guided by the intended application and the desired solubility range. The following table summarizes key properties of common organic solvents relevant to the dissolution of nonpolar compounds like this compound.
| Solvent | Chemical Formula | Boiling Point (°C) | Density (g/mL at 20°C) | Dielectric Constant (at 20°C) | Polarity Index |
| Nonpolar Solvents | |||||
| n-Hexane | C₆H₁₄ | 69 | 0.655 | 1.88 | 0.1 |
| Toluene | C₇H₈ | 111 | 0.867 | 2.38 | 2.4 |
| Weakly Polar Solvents | |||||
| Dichloromethane | CH₂Cl₂ | 40 | 1.326 | 9.08 | 3.1 |
| Acetone | C₃H₆O | 56 | 0.791 | 20.7 | 5.1 |
| Polar Aprotic Solvents | |||||
| Acetonitrile | C₂H₃N | 82 | 0.786 | 37.5 | 5.8 |
| Polar Protic Solvents | |||||
| Ethanol | C₂H₅OH | 78 | 0.789 | 24.5 | 4.3 |
Experimental Determination of Solubility
Given the absence of readily available quantitative data, this section provides detailed, step-by-step protocols for determining the solubility of this compound. The choice of method will depend on the available equipment and the desired accuracy.
Isothermal Gravimetric Method
This classic and reliable method involves preparing a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.
Diagram of the Gravimetric Method Workflow:
Caption: Workflow for the Isothermal Gravimetric Method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure saturation.
-
Solvent Addition: Accurately weigh a specific amount of the desired organic solvent into each vial.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation.
-
Phase Separation: After equilibration, carefully separate the saturated solution from the undissolved solid. This can be achieved by filtration through a syringe filter (ensure the filter material is compatible with the solvent) or by centrifugation followed by careful decantation of the supernatant.
-
Sample Aliquoting: Immediately after separation, accurately weigh an aliquot of the clear saturated solution into a pre-weighed container.
-
Solvent Evaporation: Remove the solvent from the aliquot under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause sublimation of the this compound.
-
Mass Determination: Once the solvent is completely removed, re-weigh the container with the dried this compound residue.
-
Calculation: The solubility (S) in grams of solute per 100 grams of solvent can be calculated using the following formula:
S = (mass of residue / mass of solvent in the aliquot) * 100
The mass of the solvent in the aliquot is the difference between the mass of the saturated solution aliquot and the mass of the residue.
UV-Vis Spectrophotometric Method
This method is suitable for compounds that absorb ultraviolet or visible light, such as this compound, and relies on the Beer-Lambert Law. A key prerequisite is the development of a reliable calibration curve.
Diagram of the UV-Vis Spectrophotometric Method Workflow:
Caption: Workflow for the UV-Vis Spectrophotometric Method.
Step-by-Step Protocol:
-
Determination of λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.
-
Generation of Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear and pass through the origin. Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound as described in the Isothermal Gravimetric Method (steps 1-4).
-
Dilution of Saturated Solution: Accurately dilute a known volume or mass of the clear saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the equation of the calibration curve to determine the concentration of the diluted solution. The solubility of the original saturated solution is then calculated by multiplying the concentration of the diluted solution by the dilution factor.
High-Performance Liquid Chromatography (HPLC) Method
For more complex matrices or for very low solubilities, HPLC can be a powerful tool for quantification. This method also requires the generation of a calibration curve.[4][5]
Step-by-Step Protocol:
-
HPLC Method Development: Develop a suitable HPLC method for the analysis of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point for PAHs.[4] Detection can be performed using a UV detector at a suitable wavelength (e.g., 254 nm) or a fluorescence detector for higher sensitivity.
-
Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described previously.
-
Sample Analysis: Filter an aliquot of the saturated solution and, if necessary, dilute it to fall within the concentration range of the calibration curve. Inject the diluted solution into the HPLC system.
-
Quantification: Determine the concentration of this compound in the diluted sample from the calibration curve and then calculate the original solubility by applying the dilution factor.
Data Presentation and Interpretation
For ease of comparison and analysis, all quantitative solubility data should be summarized in a clearly structured table. The table should include the solvent, the temperature at which the solubility was determined, and the solubility values in consistent units (e.g., g/100 g solvent, mol/L).
Example Data Table:
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) |
| n-Hexane | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
Note: The values in this table are placeholders and must be determined experimentally.
The obtained data should be interpreted in the context of the theoretical principles outlined in Section 2. For instance, higher solubility is expected in nonpolar, aromatic solvents like toluene due to favorable π-π interactions with the anthracene core of this compound. Conversely, lower solubility would be anticipated in more polar solvents like ethanol.
Conclusion
This technical guide provides a robust framework for researchers to experimentally determine the solubility of this compound in common organic solvents. By combining a sound theoretical understanding with detailed, practical protocols, scientists can generate the high-quality, reliable data necessary to advance their research in organic synthesis, materials science, and beyond. The methodologies presented herein are designed to be adaptable to various laboratory settings and can serve as a foundation for more extensive studies on the thermodynamic properties of this compound solutions.
References
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MicroSolv Technology Corporation. (n.d.). Polycyclic Aromatic Hydrocarbons Analyzed with HPLC. AppNote. Retrieved from [Link]
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Restek Corporation. (2020, October 15). Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73908, this compound. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 4.4: Solubility. Retrieved from [Link]
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A Technical Guide to the Theoretical Calculation of 9-Butylanthracene's Electronic Structure
Abstract: This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 9-Butylanthracene, a substituted polycyclic aromatic hydrocarbon (PAH). Aimed at researchers, computational chemists, and drug development professionals, this document details the rationale, methodology, and interpretation of quantum chemical calculations to elucidate the molecule's frontier molecular orbitals, electronic transitions, and charge distribution. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we present a self-validating protocol that ensures scientific rigor and reproducibility, offering critical insights into the photophysical and chemical properties of this anthracene derivative.
Introduction: The Significance of this compound's Electronic Profile
Anthracene and its derivatives are a cornerstone class of polycyclic aromatic hydrocarbons (PAHs) extensively studied for their applications in organic electronics, fluorescent probes, and as scaffolds in medicinal chemistry.[1][2] The substitution of a butyl group at the 9-position of the anthracene core introduces conformational flexibility and alters the electronic landscape of the parent molecule. Understanding these electronic perturbations is paramount for predicting the molecule's reactivity, photostability, and potential as a chromophore or photosensitizer.[2]
Theoretical calculations provide a powerful, non-empirical lens through which we can visualize and quantify the electronic properties that govern molecular behavior.[3] Key parameters such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, and the nature of electronic excited states are direct determinants of a molecule's optical and electronic characteristics.[4][5] This guide outlines a robust computational workflow to determine these properties for this compound, providing a foundational dataset for material design and drug development initiatives.
Theoretical Foundations: A Primer on DFT and TD-DFT
The electronic structure of a molecule is governed by the time-independent Schrödinger equation, which is computationally intensive to solve for multi-atom systems.[6] Quantum chemical methods offer approximations to solve this equation.
-
Density Functional Theory (DFT): DFT has become a cornerstone of modern computational chemistry.[7] Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density. This approach offers an exceptional balance of computational efficiency and accuracy, making it ideal for optimizing molecular geometries and calculating ground-state electronic properties.[8]
-
Time-Dependent Density Functional Theory (TD-DFT): To investigate how the molecule interacts with light, we must probe its excited states. TD-DFT is an extension of DFT that calculates the response of the electron density to a time-dependent perturbation, such as an oscillating electromagnetic field (light).[9] This method allows for the accurate prediction of vertical excitation energies and oscillator strengths, which can be used to simulate a UV-Visible absorption spectrum.[10][11]
The choice of the functional (e.g., B3LYP, PBE0, ωB97XD) and the basis set (e.g., 6-311+G(d,p)) is a critical decision that impacts the accuracy of the results. The B3LYP functional is a widely used hybrid functional that often yields reliable results for organic molecules.[12][13] The 6-311+G(d,p) basis set is robust, incorporating diffuse functions (+) to describe weakly bound electrons and polarization functions (d,p) to allow for anisotropy in the electron distribution, which is essential for accurate property prediction.[13]
Experimental Protocol: A Step-by-Step Computational Workflow
This section details the validated protocol for calculating the electronic structure of this compound. The workflow is designed to ensure the final results correspond to a true energy minimum on the potential energy surface.
Ground State Geometry Optimization and Property Calculation
The first step is to determine the most stable three-dimensional structure of the molecule in its electronic ground state.
Protocol:
-
Initial Structure Construction: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Ensure correct atom connectivity and initial stereochemistry.
-
Computational Setup:
-
Select the DFT method: B3LYP functional.
-
Select the basis set: 6-311+G(d,p).
-
Define the task: Geometry Optimization (Opt) and Frequency Calculation (Freq). The frequency calculation is a crucial validation step to confirm that the optimized geometry is a true local minimum (i.e., has no imaginary frequencies).
-
-
Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Validation & Analysis:
-
Confirm the optimization has converged successfully.
-
Verify that the frequency calculation yields zero imaginary frequencies.
-
From the validated output, extract the ground state energy.
-
Visualize and record the energies of the HOMO and LUMO.
-
Generate the Molecular Electrostatic Potential (MEP) map to identify regions of electrophilic and nucleophilic character.
-
Excited State and Absorption Spectrum Calculation
Using the optimized ground-state geometry, the electronic transitions are calculated.
Protocol:
-
Structure Input: Use the optimized coordinates from the successful ground-state calculation (Protocol 3.1).
-
Computational Setup:
-
Select the TD-DFT method. It is generally recommended to use the same functional and basis set as the ground state optimization for consistency (TD-B3LYP/6-311+G(d,p)).
-
Define the task: TD-DFT calculation, specifying the number of excited states to compute (e.g., nstates=10).
-
-
Execution: Run the TD-DFT calculation.
-
Data Extraction and Spectrum Simulation:
-
From the output, extract the vertical excitation energies (typically given in eV) and the corresponding oscillator strengths (f). The oscillator strength is a measure of the transition probability; transitions with f > 0.01 are generally considered significant.
-
Convert the excitation energies from eV to nanometers (nm) using the conversion: λ (nm) = 1239.8 / E (eV).
-
Plot the oscillator strength against the wavelength. To create a visually representative spectrum, apply a Gaussian or Lorentzian broadening function to each transition.[10]
-
Mandatory Visualization: Computational Workflow
Caption: Computational workflow for determining the electronic structure and properties of this compound.
Results and Interpretation
The data derived from these calculations provide a quantitative and qualitative understanding of the molecule's electronic character.
Data Presentation
All quantitative data should be summarized for clarity and comparison.
Table 1: Summary of Key Computational Parameters
| Parameter | Specification | Rationale |
|---|---|---|
| Method (Ground State) | DFT: B3LYP | Provides a reliable balance of accuracy and cost for organic molecules.[12][13] |
| Method (Excited State) | TD-DFT: B3LYP | A standard and effective method for calculating electronic transitions.[10] |
| Basis Set | 6-311+G(d,p) | Ensures flexibility for describing electron density and excited states.[13] |
| Validation | Frequency Calculation | Confirms the optimized structure is a true energy minimum. |
Table 2: Calculated Frontier Molecular Orbital Properties
| Property | Energy (eV) |
|---|---|
| HOMO | [Calculated Value] |
| LUMO | [Calculated Value] |
| HOMO-LUMO Gap | [Calculated Value] |
Table 3: Calculated Major Electronic Transitions (Simulated UV-Vis Spectrum)
| Excited State | Transition Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|
| S1 | [Calculated Value] | [Calculated Value] | e.g., HOMO -> LUMO |
| S2 | [Calculated Value] | [Calculated Value] | e.g., HOMO-1 -> LUMO |
| ... | ... | ... | ... |
Interpretation of Electronic Properties
-
Frontier Molecular Orbitals (HOMO & LUMO): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[5] The spatial distribution of these orbitals (visualized as 3D plots) indicates the most probable sites for electrophilic and nucleophilic attack, respectively. For anthracene derivatives, these orbitals are typically delocalized π-systems across the aromatic core.[14]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.[4] A smaller gap suggests the molecule is more easily excitable and potentially more reactive.[4][13] This value correlates with the energy of the lowest electronic transition.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the charge distribution. Red-colored regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).
-
Simulated Absorption Spectrum: The TD-DFT results predict the molecule's color and photophysical behavior. The calculated wavelengths of major transitions should correlate with peaks in an experimentally measured UV-Vis spectrum.[10][15] The nature of the transition (e.g., a π-π* transition) can be determined by analyzing which molecular orbitals are involved.
Mandatory Visualization: Key Electronic Relationships
Caption: Relationship between frontier orbitals, energy gap, and molecular properties.
Conclusion and Outlook
The computational protocol detailed in this guide provides a robust and scientifically sound method for characterizing the electronic structure of this compound. By employing DFT for ground-state optimization and TD-DFT for excited-state analysis, researchers can gain predictive insight into the molecule's stability, reactivity, and spectral properties. These theoretical findings are invaluable for guiding synthetic efforts, interpreting experimental data, and screening candidate molecules for advanced applications in materials science and pharmacology.
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Lischka, H., et al. (n.d.). Excited States of PAHs. Hans Lischka | Quantum Chemical Multi-Reference Methods. [Link]
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Roy, S., et al. (2017). Singlet and Triplet Excited State Energy Ordering in Cyclopenta-Fused Polycyclic Aromatic Hydrocarbons (CP-PAHs) Suitable for Energy Harvesting: An Exact Model and TDDFT Study. ACS Omega, 2(5), 2048–2056. [Link]
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Cura, S., et al. (2021). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B, 9(3), 783-794. [Link]
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da Silva, J. L., et al. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. Crystals, 11(11), 1332. [Link]
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Gomez-Gonzalez, A., et al. (2021). TD-DFT Monitoring of the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over the Basque Country, Spain. Atmosphere, 12(11), 1428. [Link]
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ResearchGate. (n.d.). Frontier molecular orbitals (HOMO and LUMO) of anthracene, thiophene and graphene. ResearchGate. [Link]
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Tetteh, S., et al. (2014). DFT/TD-DFT Investigation of Optical Absorption Spectra, Electron Affinities, and Ionization Potentials of Mono-nitrobenzanthrones. Faculty Publications. [Link]
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ResearchGate. (2019). TD-DFT calculation of absorption spectrum gives blue shifted maximum around 120 nm away from the experimental value, why?. ResearchGate. [Link]
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ResearchGate. (n.d.). HOMO and LUMO energy levels of a) naphthalene, b) anthracene. ResearchGate. [Link]
-
Schatz, G. C. (n.d.). Electronic structure calculations and applications. Northwestern University. [Link]
-
Zilberg, S., et al. (1995). Electronic Spectrum of Anthracene: An ab-Initio Molecular Orbital Calculation Combined with a Valence Bond Interpretation. The Journal of Physical Chemistry, 99(45), 16558–16565. [Link]
-
Zilberg, S., et al. (1995). Electronic spectrum of anthracene: An ab-initio molecular orbital calculation combined with a valence bond interpretation. The Hebrew University of Jerusalem. [Link]
-
Greetham, G. M., et al. (2023). Solvent Tuning Excited State Structural Dynamics in a Novel Bianthryl. The Journal of Physical Chemistry Letters, 14(1), 19-25. [Link]
-
ResearchGate. (n.d.). (A) Simulated absorption spectra of compounds 7 and 9 calculated by TD-DFT. ResearchGate. [Link]
-
Jakym, A. M., et al. (2018). Electronic structure and chemical bond in naphthalene and anthracene. ResearchGate. [Link]
-
Jebaraj, J. W., et al. (2022). DFT Analysis of Anthracene-9,10-Dicarboxaldehyde. Scribd. [Link]
-
ResearchGate. (n.d.). (a) Chemical structure and molecular orbitals of anthracene. ResearchGate. [Link]
-
Miller, G. J. (n.d.). Quantum Mechanical Methods. Iowa State University. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]
- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 5. Molecular Orbitals | Rowan [rowansci.com]
- 6. faculty.sites.iastate.edu [faculty.sites.iastate.edu]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. The phototoxicity of polycyclic aromatic hydrocarbons: a theoretical study of excited states and correlation to experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Probing Microviscosity with 9-Butylanthracene: An Advanced Technical Guide for Researchers
This guide provides a comprehensive framework for utilizing 9-butylanthracene as a fluorescent probe to quantitatively assess microviscosity in various systems. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer in-depth scientific context, causality behind experimental choices, and a robust, self-validating methodology.
The Significance of Microviscosity in Biological and Pharmaceutical Sciences
Microviscosity, the microscopic counterpart to bulk viscosity, is a critical parameter governing the dynamics and functions of cellular and subcellular environments. It influences a myriad of processes, including protein folding, enzyme kinetics, and the diffusion of molecules across biological membranes. In the realm of drug development, understanding the microviscosity of drug delivery vehicles and their target environments is paramount for optimizing drug release profiles and bioavailability. Fluorescent probes offer a non-invasive and highly sensitive means to quantify this crucial parameter in real-time and with high spatial resolution.
This compound: A Fluorescent Rotor for Viscosity Sensing
This compound belongs to a class of fluorescent molecules known as "molecular rotors." The fluorescence properties of these molecules, particularly their fluorescence quantum yield and lifetime, are highly sensitive to the viscosity of their immediate surroundings. The underlying principle lies in the ability of the butyl group to undergo intramolecular rotation. In low-viscosity environments, this rotation is relatively unhindered, providing a non-radiative pathway for the excited state to decay, resulting in low fluorescence intensity and a short lifetime. Conversely, in viscous media, this intramolecular rotation is restricted, which closes the non-radiative decay channel and leads to a significant increase in fluorescence quantum yield and a longer fluorescence lifetime.
The relationship between fluorescence and viscosity for molecular rotors can be described by the Förster-Hoffmann equation:
log(Φf) = C + x * log(η)
and
log(τf) = C' + x * log(η)
where:
-
Φf is the fluorescence quantum yield
-
τf is the fluorescence lifetime
-
η is the viscosity of the medium
-
C, C', and x are constants specific to the fluorescent probe and solvent system.
This logarithmic relationship forms the basis for creating calibration curves to determine unknown microviscosities.
Photophysical Characteristics of this compound
| Property | Value/Range | Solvent/Condition | Reference |
| Absorption Maximum (λabs) | ~360-390 nm | Common organic solvents | [1] |
| Emission Maximum (λem) | ~400-430 nm | Common organic solvents | [2] |
| Fluorescence Lifetime (τf) | Increases with viscosity | Varies | [2][3] |
| ~0.2 ns | Non-viscous solvents (e.g., isopentane, ethanol) at room temperature | [3] | |
| 4–10 ns | Highly viscous solvents (e.g., glycerol, PMMA) at room temperature | [3] | |
| Quantum Yield (Φf) | Increases with viscosity | Varies | [4] |
Note: The photophysical properties of this compound can be influenced by solvent polarity and temperature. It is crucial to perform a thorough characterization in the solvent system relevant to the intended application.
Experimental Design and Protocols
Materials and Reagents
-
This compound
-
Spectroscopy-grade solvents (e.g., methanol, glycerol, ethanol, cyclohexane)
-
Phosphate-buffered saline (PBS) or other relevant biological buffers
-
High-purity lipids or polymers for creating model systems (if applicable)
-
Class A volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
Preparation of Stock and Working Solutions
Causality: Accurate solution preparation is fundamental to reproducible results. Using high-purity solvents and precise dilutions minimizes variability. Stock solutions in a non-volatile, good solvent ensure stability.
Protocol:
-
Stock Solution (e.g., 1 mM): Accurately weigh a precise amount of this compound and dissolve it in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide - DMSO or ethanol) in a Class A volumetric flask. Bring the solution to the final volume with the same solvent. Store the stock solution in an amber vial at 4°C, protected from light, to prevent photodegradation.
-
Working Solutions: Prepare working solutions by diluting the stock solution in the desired solvent or buffer. The final concentration of this compound should be optimized to provide a stable and sufficient fluorescence signal without causing inner filter effects (typically in the low micromolar range).
Diagram: Solution Preparation Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Calibration Curve Generation
Causality: A robust calibration curve is the cornerstone of accurate microviscosity determination. Using a series of solvent mixtures with known viscosities allows for the empirical determination of the relationship between fluorescence anisotropy/lifetime and viscosity. Glycerol-methanol or glycerol-water mixtures are commonly used due to their wide range of accessible viscosities.
Protocol:
-
Prepare Viscosity Standards: Create a series of solvent mixtures with varying compositions of a high-viscosity solvent (e.g., glycerol) and a low-viscosity solvent (e.g., methanol or water).
-
Measure Bulk Viscosity: Determine the bulk viscosity of each standard solution using a calibrated viscometer or rheometer at a controlled temperature.
-
Prepare Probe Solutions: Add a consistent, small aliquot of the this compound stock solution to each viscosity standard to achieve the desired final probe concentration. Ensure complete mixing.
-
Measure Fluorescence Anisotropy/Lifetime: For each standard, measure the steady-state fluorescence anisotropy or the time-resolved fluorescence lifetime using a spectrofluorometer equipped with polarizers and/or time-correlated single-photon counting (TCSPC) capabilities.
-
Construct the Calibration Curve: Plot the logarithm of the measured fluorescence anisotropy or lifetime against the logarithm of the known viscosity. Fit the data to a linear equation to determine the calibration parameters.
Diagram: Calibration Workflow
Caption: Workflow for generating a microviscosity calibration curve.
Protocol for Microviscosity Measurement in a Sample of Interest
Causality: This protocol outlines the application of the calibrated system to determine the microviscosity of an unknown sample, such as a lipid vesicle suspension or a polymer solution.
Protocol:
-
Sample Preparation: Incorporate this compound into the sample of interest. For lipid vesicles, this can be achieved by co-dissolving the probe with the lipids in an organic solvent before forming the vesicles. For polymer solutions, direct addition of a small volume of a concentrated probe stock solution is typically sufficient. The final probe concentration should be minimized to avoid perturbing the system.
-
Instrument Setup:
-
Spectrofluorometer: Use a spectrofluorometer equipped with polarizers for anisotropy measurements or a TCSPC system for lifetime measurements.
-
Excitation Wavelength: Set the excitation wavelength to the absorption maximum of this compound (e.g., ~380 nm).
-
Emission Wavelength: Set the emission wavelength to the fluorescence maximum of this compound (e.g., ~420 nm).
-
Polarizer Orientations: For anisotropy measurements, acquire the fluorescence intensities with the excitation polarizer set to vertical and the emission polarizer alternating between vertical (IVV) and horizontal (IVH) orientations. Also, measure the correction factor, G-factor, by orienting the excitation polarizer horizontally and measuring the emission with vertical (IHV) and horizontal (IHH) orientations.
-
-
Data Acquisition:
-
Record the fluorescence intensities (IVV, IVH, IHV, IHH) for the sample.
-
For lifetime measurements, acquire the fluorescence decay curves.
-
-
Data Analysis:
-
Calculate Fluorescence Anisotropy (r): r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G = IHV / IHH
-
Determine Fluorescence Lifetime (τ): Fit the fluorescence decay curve to an appropriate exponential model to extract the lifetime.
-
-
Determine Microviscosity: Using the measured fluorescence anisotropy or lifetime, determine the microviscosity of the sample by interpolating from the previously generated calibration curve.
Advantages and Limitations of this compound as a Microviscosity Probe
Advantages:
-
Sensitivity: The fluorescence of this compound and similar anthracene derivatives is sensitive to changes in environmental viscosity.
-
Simple Structure: Its relatively simple and well-defined chemical structure allows for predictable photophysical behavior.
-
Hydrophobicity: Its hydrophobic nature facilitates its incorporation into non-polar environments such as lipid membranes and polymer matrices.
Limitations:
-
Environmental Sensitivity: The fluorescence of anthracene derivatives can also be sensitive to solvent polarity and temperature, which can complicate the interpretation of results if not properly controlled.[1]
-
Limited Aqueous Solubility: Its low solubility in aqueous solutions can be a challenge for certain biological applications.
-
Potential for Photodegradation: Like many fluorescent probes, this compound can be susceptible to photobleaching under prolonged or high-intensity illumination.
Conclusion
This compound serves as a valuable fluorescent probe for the quantitative assessment of microviscosity in a variety of scientific and industrial applications. By understanding its photophysical principles and adhering to rigorous experimental protocols, researchers can leverage this tool to gain critical insights into the microscopic environments of complex systems. The methodologies outlined in this guide provide a robust framework for obtaining accurate and reproducible microviscosity measurements, thereby advancing our understanding of fundamental biological processes and enabling the development of more effective drug delivery systems.
References
Sources
- 1. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 3. Temperature and viscosity effects on fluorescence in 9-t-butylanthracene - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. real.mtak.hu [real.mtak.hu]
Application Note: Determining Critical Micelle Concentration Using 9-Butylanthracene as a Fluorescent Probe
Introduction: The Significance of the Critical Micelle Concentration (CMC)
In fields ranging from pharmaceutical sciences and drug delivery to materials science and chemical engineering, understanding the behavior of surfactants is paramount. Surfactants, or surface-active agents, are amphiphilic molecules that, above a certain concentration in a solvent, spontaneously self-assemble into organized aggregates called micelles. This concentration threshold is known as the Critical Micelle Concentration (CMC), a fundamental parameter that dictates the physicochemical properties and functional efficacy of a surfactant system.[1]
Accurate determination of the CMC is crucial for:
-
Drug Formulation: Micelles can solubilize poorly water-soluble drugs, enhancing their bioavailability. Knowing the CMC is essential for designing stable and effective drug delivery vehicles.
-
Biomolecule Stabilization: Surfactants are often used to stabilize proteins and other biologics, preventing aggregation. The CMC helps define the optimal concentration range for this purpose.
-
Materials Synthesis: Micellar structures can act as templates for the synthesis of mesoporous materials and nanoparticles.
Fluorescence spectroscopy offers a highly sensitive, rapid, and robust method for determining the CMC.[1][2] This technique relies on environmentally sensitive fluorescent probes that report on changes in their local microenvironment, such as polarity. This application note provides a detailed guide to using 9-butylanthracene, a hydrophobic fluorescent probe, for the precise determination of the CMC of various surfactants.
The Scientific Principle: this compound as a Polarity-Sensitive Probe
The utility of this compound in CMC determination stems from its photophysical properties, specifically its sensitivity to the polarity of its immediate environment.
-
Hydrophobicity and Partitioning: this compound is a hydrophobic molecule. In an aqueous solution of a surfactant below the CMC, the probe molecules are dispersed in the highly polar aqueous phase.
-
Micelle Formation and Probe Sequestration: Once the surfactant concentration reaches the CMC, micelles form. These structures possess a nonpolar, hydrophobic core composed of the surfactant's hydrocarbon tails. Due to favorable thermodynamics, the hydrophobic this compound probe preferentially partitions from the polar aqueous environment into the nonpolar, "oil-like" interior of the micelles.
-
Fluorescence Signal Change: The transition from a polar (water) to a nonpolar (micelle core) environment induces a significant change in the fluorescence emission of this compound. This is typically observed as a sharp increase in fluorescence quantum yield (intensity), and potentially a slight shift in the emission maximum (a solvatochromic shift).
By titrating a solution with increasing concentrations of a surfactant while keeping the this compound concentration constant, we can monitor this change in fluorescence. The concentration at which a sharp inflection in the fluorescence signal occurs corresponds to the CMC.[3][4]
Detailed Experimental Protocol
This protocol provides a self-validating system for the determination of CMC. A successful experiment is indicated by a clear sigmoidal relationship between fluorescence intensity and surfactant concentration, yielding an unambiguous inflection point.
Materials and Reagents
-
Fluorescent Probe: this compound (high purity, ≥98%)
-
Solvent for Probe: Ethanol or Acetone (spectroscopic grade)
-
Surfactant: The surfactant to be analyzed (e.g., Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), Triton™ X-100)
-
Aqueous Medium: High-purity, deionized water (e.g., Milli-Q® or equivalent)
-
Equipment:
-
Spectrofluorometer with temperature control
-
Quartz fluorescence cuvettes (1 cm path length)
-
Calibrated micropipettes
-
Volumetric flasks and other standard laboratory glassware
-
Preparation of Solutions
Causality: The probe is first dissolved in a small amount of organic solvent because it has very low solubility in water. This stock is then diluted into the aqueous surfactant solutions, ensuring the final concentration of the organic solvent is minimal (<1%) to avoid affecting the micellization process.
-
This compound Stock Solution (e.g., 0.1 mM):
-
Accurately weigh a small amount of this compound.
-
Dissolve it in spectroscopic grade ethanol to prepare a concentrated stock solution. For example, dissolve ~0.26 mg of this compound (M.W. 260.38 g/mol ) in 10 mL of ethanol for a 0.1 mM stock.
-
Store this solution in an amber vial, protected from light, to prevent photodegradation.
-
-
Surfactant Stock Solution (e.g., 100 mM SDS):
-
Prepare a concentrated stock solution of the surfactant in deionized water at a concentration well above the expected CMC. For SDS (expected CMC ~8 mM), a 100 mM stock is appropriate.
-
Ensure the surfactant is fully dissolved. Gentle heating or sonication may be required.
-
-
Serial Dilutions of Surfactant:
-
Prepare a series of surfactant solutions of varying concentrations by diluting the surfactant stock solution with deionized water. The concentration range should bracket the expected CMC.
-
A logarithmic dilution series is often efficient. For example, for SDS, prepare solutions ranging from 0.1 mM to 20 mM.
-
Sample Preparation for Measurement
-
To a set of labeled test tubes or vials, add a fixed volume of each surfactant dilution (e.g., 2 mL).
-
To each vial, add a small, constant aliquot of the this compound stock solution. The goal is a final probe concentration in the low micromolar range (e.g., 1-2 µM). For a 2 mL sample, adding 20 µL of a 0.1 mM stock solution yields a final concentration of 1 µM.
-
Include a "blank" sample containing only deionized water and the same amount of the this compound stock.
-
Gently mix each sample and allow them to equilibrate for at least 30 minutes at a constant, controlled temperature. Temperature control is critical as the CMC is temperature-dependent.
Data Acquisition
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation wavelength. For anthracene derivatives, an excitation wavelength in the range of 350-370 nm is typical.[5][6] An excitation wavelength of 365 nm is a good starting point.
-
Set the emission scan range to capture the characteristic anthracene fluorescence, for example, from 380 nm to 550 nm .
-
Set the excitation and emission slit widths (e.g., 5 nm). Narrower slits provide better resolution but lower signal; wider slits provide higher signal but lower resolution.
-
Set the temperature of the sample holder to the desired experimental temperature (e.g., 25 °C).
-
-
Measurement:
-
Transfer each sample, one by one, to a quartz cuvette.
-
Record the fluorescence emission spectrum for each surfactant concentration.
-
Identify the wavelength of maximum emission (λ_em,max).
-
Record the fluorescence intensity at this fixed wavelength for all samples.
-
Data Analysis and Visualization
Data Plotting and CMC Determination
-
Plot the fluorescence intensity at the emission maximum as a function of the logarithm of the surfactant concentration.
-
The resulting plot should show two distinct regions with different slopes:
-
Pre-micellar region (low concentration): A relatively flat line with low fluorescence intensity.
-
Post-micellar region (high concentration): A second, steeper line (or plateau at very high concentrations) with significantly higher fluorescence intensity.
-
-
The CMC is determined from the intersection of the two lines fitted to these regions. This inflection point marks the onset of micelle formation.[4]
Sample Data Presentation
The following table illustrates typical data that would be collected for determining the CMC of SDS.
| Surfactant Concentration (mM) | Log [Surfactant] | Fluorescence Intensity (a.u.) at ~410 nm |
| 0.1 | -1.00 | 15.2 |
| 0.5 | -0.30 | 15.8 |
| 1.0 | 0.00 | 16.1 |
| 2.0 | 0.30 | 17.0 |
| 4.0 | 0.60 | 18.5 |
| 6.0 | 0.78 | 25.3 |
| 8.0 | 0.90 | 55.1 |
| 10.0 | 1.00 | 88.9 |
| 12.0 | 1.08 | 92.3 |
| 15.0 | 1.18 | 93.1 |
| 20.0 | 1.30 | 93.5 |
Note: Data are illustrative.
Experimental Workflow Diagram
The entire process, from preparation to analysis, can be visualized as a clear workflow.
Caption: Workflow for CMC determination using this compound.
References
-
(n.d.). ICN2.
-
(2021). ResearchGate.
-
(n.d.). Alfa Chemistry.
-
(2021). Soft Matter (RSC Publishing).
-
(2014). Agilent.
-
(2003). Langmuir (ACS Publications).
-
(1984). Journal of Biological Chemistry.
-
(2019). Molecules (MDPI).
-
(n.d.). OMLC.
-
(n.d.). OMLC.
-
(n.d.). AAT Bioquest.
-
(n.d.). OMLC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. mattersofmatter.eu [mattersofmatter.eu]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. omlc.org [omlc.org]
- 6. 9,10-Diphenylanthracene [omlc.org]
9-Butylanthracene as a dopant in organic light-emitting diodes (OLEDs)
Application Notes & Protocols: 9-Butylanthracene as a Blue Dopant in High-Efficiency Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of this compound as a fluorescent blue dopant in the fabrication of organic light-emitting diodes (OLEDs). We will explore the fundamental principles behind its use, detailed protocols for device fabrication and characterization, and expert insights into optimizing device performance. This guide is intended for researchers and scientists in materials science, organic electronics, and related fields.
Introduction: The Role of this compound in Blue OLEDs
Organic light-emitting diodes (OLEDs) are at the forefront of display and solid-state lighting technologies due to their high contrast, fast response times, and thin form factor.[1][2] The performance of these devices, particularly their efficiency and color purity, is heavily reliant on the materials used in the emissive layer (EML).[3][4] Blue-emitting OLEDs have historically presented a challenge in terms of stability and efficiency compared to their red and green counterparts, a phenomenon often referred to as the "blue problem".[5]
Anthracene derivatives are a well-established class of blue-emitting materials due to their inherent high photoluminescence quantum yields (PLQY) and good thermal stability.[6][7] this compound, a derivative of anthracene, offers several advantages as a dopant:
-
High Fluorescence Efficiency: Anthracene-based molecules are known for their strong blue fluorescence.[6][7] Doping a small amount of this compound into a suitable host material can lead to highly efficient blue emission.
-
Prevention of Aggregation: The butyl group attached to the anthracene core acts as a bulky substituent. This steric hindrance helps to prevent the aggregation of dopant molecules within the host matrix, which can otherwise lead to fluorescence quenching and a decrease in device efficiency.
-
Color Tuning: The specific emission color can be fine-tuned by the choice of the host material and the concentration of the this compound dopant.[8]
This guide will walk you through the necessary steps and considerations for successfully incorporating this compound into your OLED research and development.
Fundamental Principles
Host-Dopant System in OLEDs
In many high-efficiency OLEDs, the emissive layer consists of a host material doped with a small percentage of a guest (dopant) material.[9] This architecture offers several benefits:
-
Energy Transfer: Excitons (electron-hole pairs) are primarily formed on the host molecules and then transfer their energy to the dopant molecules.[10] This process, often occurring via Förster Resonance Energy Transfer (FRET) for fluorescent dopants, allows for efficient light emission from the dopant even at low concentrations.[10]
-
Improved Efficiency: By isolating the emissive dopant molecules within the host matrix, concentration quenching is minimized, leading to a higher overall quantum efficiency.
-
Enhanced Stability: A stable host material can protect the dopant from degradation, potentially leading to a longer device lifetime.
Energy Level Alignment
For efficient operation, the energy levels of the different layers in an OLED must be properly aligned. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key parameters to consider.[11][12]
-
Charge Injection: The HOMO and LUMO levels of the hole transport layer (HTL) and electron transport layer (ETL) should be aligned with the anode and cathode work functions, respectively, to facilitate efficient injection of holes and electrons into the organic layers.
-
Charge Transport and Recombination: The energy levels of the host and dopant in the EML are critical. For efficient energy transfer, the band gap of the host should be larger than that of the dopant, allowing excitons to be effectively transferred to and confined on the dopant molecules.
Below is a diagram illustrating the energy levels of a typical OLED device structure incorporating this compound.
Caption: Energy level diagram of a typical OLED with this compound.
Experimental Protocols
Materials and Reagents
A representative, non-exhaustive list of materials for fabricating a this compound doped OLED is provided below. The exact materials, especially for the host, HTL, and ETL, can be varied to optimize device performance.
| Material | Function | Example Supplier |
| This compound | Blue Dopant | Sigma-Aldrich, TCI |
| 9,10-di(2-naphthyl)anthracene (ADN) | Host Material | Lumtec, Ossila |
| N,N'-Di(1-naphthyl)-N,N'-diphenyl-benzidine (NPB) | Hole Transport Layer (HTL) | Lumtec, Ossila |
| Tris(8-hydroxyquinolinato)aluminum (Alq3) | Electron Transport Layer (ETL) | Sigma-Aldrich, Lumtec |
| Indium Tin Oxide (ITO) coated glass | Anode/Substrate | Ossila, XinYan |
| Lithium Fluoride (LiF) | Electron Injection Layer (EIL) | Sigma-Aldrich, Alfa Aesar |
| Aluminum (Al) | Cathode | Kurt J. Lesker, Alfa Aesar |
| Organic Solvents (Acetone, Isopropanol) | Substrate Cleaning | Fisher Scientific |
Device Fabrication Workflow
The fabrication of OLEDs is typically performed in a high-vacuum environment using thermal evaporation to deposit the organic layers and the cathode.[13]
Caption: General workflow for fabricating a this compound doped OLED.
Step-by-Step Protocol: OLED Fabrication
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.[13]
-
Dry the substrates using a nitrogen gun and bake them in an oven at 120 °C for 20 minutes to remove any residual moisture.
-
-
Surface Treatment:
-
Treat the cleaned ITO surface with UV-ozone or oxygen plasma for 5-10 minutes. This step increases the work function of the ITO, which improves hole injection, and removes organic contaminants.[13]
-
-
Organic Layer Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially. A typical device structure is:
-
HTL: NPB (40 nm)
-
EML: ADN doped with 2-10% this compound (30 nm)
-
ETL: Alq3 (20 nm)
-
-
The thickness of each layer should be monitored in-situ using a quartz crystal microbalance. The doping concentration in the EML is controlled by adjusting the deposition rates of the host and dopant materials.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the EIL (e.g., LiF, 1 nm) followed by the metal cathode (e.g., Al, 100 nm) through a shadow mask to define the active area of the device.[13]
-
-
Encapsulation:
-
To prevent degradation from atmospheric oxygen and moisture, the completed devices should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.[13]
-
Device Characterization
Once fabricated, the OLEDs should be characterized to evaluate their performance.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photodiode or a spectroradiometer. This provides information on the turn-on voltage, luminance, and current efficiency.
-
Electroluminescence (EL) Spectrum: Measured with a spectroradiometer to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.
-
External Quantum Efficiency (EQE): Calculated from the J-V-L and EL data. This is a critical metric for device performance.
-
Device Lifetime: Typically defined as the time it takes for the initial luminance to decrease to 50% (LT50) or 95% (LT95) under constant current operation.[5]
Expected Performance and Data Analysis
The performance of an OLED doped with this compound will depend on the specific device architecture and materials used. Below is a table of expected performance metrics based on literature for similar anthracene-based blue OLEDs.
| Parameter | Typical Value Range | Notes |
| Turn-on Voltage | 3 - 5 V | Voltage at which light emission is first detected. |
| Maximum Luminance | > 5,000 cd/m² | Brightness of the device. |
| Maximum Current Efficiency | 5 - 10 cd/A | A measure of how efficiently current is converted to light.[7][14] |
| Maximum External Quantum Efficiency (EQE) | 4 - 8% | The ratio of photons emitted to electrons injected.[7][15] |
| CIE Coordinates (x, y) | (0.14 - 0.16, 0.08 - 0.18) | Corresponds to a deep-blue to sky-blue emission.[7][15] |
| Electroluminescence Peak | 440 - 470 nm | The peak wavelength of the emitted light.[7][16] |
Troubleshooting and Optimization
-
Low Efficiency:
-
Cause: Poor energy level alignment, inefficient energy transfer, or concentration quenching.
-
Solution: Screen different host materials with a wider bandgap. Optimize the doping concentration of this compound (typically between 2-8%). Ensure good charge balance by adjusting the thicknesses of the HTL and ETL.
-
-
High Turn-on Voltage:
-
Cause: Large energy barriers for charge injection or transport.
-
Solution: Use an appropriate hole injection layer (HIL) between the anode and HTL. Ensure the HOMO and LUMO levels of the transport layers are well-matched.
-
-
Poor Color Purity:
-
Cause: Emission from the host material or formation of exciplexes at the interfaces.
-
Solution: Ensure complete energy transfer from the host to the dopant by choosing a host with good spectral overlap with the dopant's absorption. Insert a hole-blocking or electron-blocking layer to confine exciton recombination to the EML.
-
-
Short Device Lifetime:
-
Cause: Material degradation, morphological instability of the thin films, or poor encapsulation.
-
Solution: Use high-purity materials. Ensure a robust encapsulation process. Consider using more stable transport and host materials.
-
Conclusion and Future Outlook
This compound is a promising blue dopant for OLEDs, capable of achieving high efficiency and good color purity. By following the protocols outlined in this guide and systematically optimizing the device structure and materials, researchers can fabricate high-performance blue OLEDs. Future research in this area may focus on synthesizing novel anthracene derivatives with improved stability and quantum yields, as well as exploring new host materials that can further enhance device performance and lifetime. The continued development of efficient and stable blue emitters is crucial for the advancement of next-generation displays and solid-state lighting.
References
- Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host m
- Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials.
- Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. MDPI.
- OLED performances of the doped devices. (a) Device structure with the...
- New Anthracene-Based Blue Host Synthesis and Characterization of New Anthracene-Based Blue Host Material.
- I-V Characteristics of OLED for different doping concentration of the active layer.
- Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency.
- A Comparative Guide to Blue-Emitting OLEDs: Benchmarking Vinylanthracene Deriv
- Organic Light Emitting Diodes (OLEDs).
- Device physics of organic light-emitting diodes based on molecular m
- Electronic Structure of Graphene-Doped PEDOT:PSS and Its Influence on Energy-Level Alignment with p-Type Organic Semiconductor ZnPc. MDPI.
- OLED Display Technology Architecture and Its Applic
- OLED. Wikipedia.
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- Organic Light Emitting Diode: OLED Gener
- The Blue Problem: OLED Stability and Degrad
- Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a. Journal of Photochemistry and Photobiology A: Chemistry.
- Color changeable OLEDs controlled by doping ratio and driving voltage with an anthracene deriv
- Molecular orbitals and energy levels of 7-9. (a) LUMO and HOMO of 7...
- High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED.
- HOMO and LUMO energy levels of a) naphthalene, b) anthracene,...
- Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube.
- [DISPLAY 101] #28 Dopant. LG Display Newsroom.
- Understanding HOMO and LUMO in Chemistry. Ossila.
- Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent m
- High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant M
- HOMO and LUMO. Wikipedia.
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Application Notes & Protocols: Synthesis of 9-Butylanthracene-Containing Polymers for High-Performance Gas Separation Membranes
Introduction: The Imperative for Advanced Polymeric Membranes in Gas Separation
Membrane-based gas separation is a cornerstone of modern industrial processes, prized for its energy efficiency and smaller environmental footprint compared to traditional methods like cryogenic distillation or amine scrubbing.[1] Polymeric materials are particularly attractive for membrane fabrication due to their processability and cost-effectiveness.[1][2] The performance of these membranes is dictated by a delicate balance between permeability (the rate at which a gas passes through) and selectivity (the ability to separate one gas from another). A persistent challenge in the field is the trade-off between these two properties, often referred to as the Robeson upper bound.
Polymers of Intrinsic Microporosity (PIMs) have emerged as a promising class of materials to challenge this upper bound. Their rigid and contorted structures prevent efficient chain packing, creating a high degree of free volume that facilitates rapid gas transport. Anthracene, a rigid and bulky aromatic moiety, is an excellent building block for such polymers. Incorporating flexible side chains, such as a butyl group, into the rigid polymer backbone can further modulate the polymer's free volume and, consequently, its gas separation properties. The introduction of such bulky substituents can increase the fractional free volume and penetrant permeability.[2]
This guide provides a comprehensive overview of the synthesis of 9-butylanthracene-containing polymers, their fabrication into gas separation membranes, and the protocols for evaluating their performance. We will delve into the underlying chemical principles and provide detailed, step-by-step methodologies for researchers in the field.
Section 1: Synthesis of this compound Monomer
The journey to a high-performance polymer begins with a high-purity monomer. The synthesis of a 9-substituted anthracene derivative, such as this compound, can be achieved through various organic synthesis routes. A common and effective method is the Friedel-Crafts acylation of anthracene followed by a reduction, or a direct alkylation. For the purpose of this guide, we will focus on a procedure analogous to the synthesis of 9-acetylanthracene as a precursor, which can then be reduced to the butyl derivative.
Protocol 1: Synthesis of 9-Acetylanthracene
This protocol is adapted from a standard organic synthesis procedure.[3]
Materials:
-
Anthracene
-
Anhydrous benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride
-
Ice
-
Concentrated hydrochloric acid
-
95% Ethanol
Equipment:
-
1-L three-necked flask
-
Thermometer
-
Mechanical stirrer
-
Calcium chloride drying tube
-
Addition funnel
-
Sintered-glass funnel
-
Beakers
-
Reflux condenser
Procedure:
-
Suspend 50 g (0.28 mole) of purified anthracene in 320 ml of anhydrous benzene and 120 ml (1.68 moles) of acetyl chloride in a 1-L three-necked flask.[3]
-
Cool the flask in an ice-calcium chloride bath.
-
Slowly add 75 g (0.56 mole) of anhydrous aluminum chloride in small portions, maintaining the temperature between -5°C and 0°C.[3]
-
After the addition is complete, stir the mixture for an additional 30 minutes, then allow the temperature to rise to 10°C.[3]
-
Collect the resulting red complex by suction filtration on a sintered-glass funnel and wash it with dry benzene.[3]
-
Add the complex in small portions to a mixture of ice and concentrated hydrochloric acid with stirring.[3]
-
Allow the mixture to warm to room temperature and collect the crude ketone by suction filtration.[3]
-
Digest the crude product under reflux with 100–150 ml of boiling 95% ethanol for about 20 minutes.[3]
-
Cool the suspension quickly and filter to remove any unreacted anthracene.[3]
-
The 9-acetylanthracene will crystallize from the filtrate upon cooling. Recrystallize from 95% ethanol to yield the purified product.[3]
The subsequent step to obtain this compound would involve a reduction of the acetyl group, for example, through a Wolff-Kishner or Clemmensen reduction.
Section 2: Polymerization of this compound-Containing Monomers
To be incorporated into a polymer, the this compound monomer needs to be functionalized with polymerizable groups. For instance, creating a di-functional monomer like 9,10-dibromo-x-butylanthracene would allow for polycondensation reactions. Alternatively, a vinyl group could be introduced for addition polymerization.[4]
Illustrative Polymerization: Suzuki Coupling
For this guide, we will consider a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds, to create a poly(anthracene) derivative. This would involve a monomer such as a dibrominated this compound and a diboronic acid ester.
Protocol 2: Illustrative Suzuki Coupling Polymerization
Materials:
-
Dibrominated this compound derivative
-
Aromatic diboronic acid ester
-
Palladium catalyst (e.g., Pd(PPh3)4)[5]
-
Base (e.g., K2CO3)[5]
-
Anhydrous toluene[5]
-
Ethanol[5]
Equipment:
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or Argon source
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the dibrominated this compound monomer, the aromatic diboronic acid ester, the palladium catalyst, and the base.
-
Add anhydrous toluene and a small amount of ethanol.[5]
-
Reflux the mixture under an inert atmosphere for 24-48 hours.[5]
-
After cooling to room temperature, quench the reaction with a dilute acid solution.
-
Extract the polymer with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Precipitate the polymer by adding the solution to a non-solvent like methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Section 3: Physicochemical Characterization of this compound Polymers
A thorough characterization of the synthesized polymer is crucial to understand its properties and predict its performance in gas separation applications.
| Technique | Parameter Measured | Typical Expected Results for Anthracene-Based PIMs |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI) | High Mn and Mw, with a controlled PDI, indicating successful polymerization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Polymer structure and purity | Peaks corresponding to the anthracene and butyl groups, confirming the polymer structure. |
| Thermogravimetric Analysis (TGA) | Thermal stability | High decomposition temperature, indicating good thermal stability for membrane applications. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | High Tg, characteristic of rigid, glassy polymers.[4] |
Section 4: Fabrication of Gas Separation Membranes
The synthesized polymer is then fabricated into a thin membrane to be tested for its gas separation capabilities. Solution casting is a common and straightforward method for this purpose.[6]
Protocol 3: Solution Casting of Polymer Membranes
Materials:
-
Synthesized this compound polymer
-
Suitable solvent (e.g., chloroform, THF, NMP, DMAc)[4][7][8]
-
Glass plate or Petri dish
Equipment:
-
Leveling table
-
Casting knife or doctor blade (optional)[6]
-
Vacuum oven
Procedure:
-
Dissolve a specific weight percentage of the polymer in a suitable solvent to create a casting solution.
-
Place a clean, flat glass plate on a leveling table.
-
Pour the polymer solution onto the glass plate and allow the solvent to evaporate slowly in a dust-free environment. A casting knife can be used to control the thickness.[6]
-
Once the membrane is formed, dry it further in a vacuum oven at an elevated temperature (below the polymer's Tg) to remove any residual solvent.
-
Carefully peel the membrane from the glass substrate.
Section 5: Gas Permeation Measurement and Performance Evaluation
The performance of the fabricated membrane is evaluated by measuring the permeability of different gases and calculating the ideal selectivity.
Experimental Workflow for Gas Permeation Measurement
Caption: Workflow for gas permeation measurement and performance evaluation.
Performance Metrics
The permeability (P) is typically reported in Barrer units, and the ideal selectivity (α) for a pair of gases (A and B) is the ratio of their permeabilities (PA/PB).[2]
| Gas Pair | Typical Performance Goal | Relevance |
| CO2/CH4 | High CO2 permeability and high CO2/CH4 selectivity | Natural gas sweetening, biogas upgrading.[2] |
| O2/N2 | High O2 permeability and high O2/N2 selectivity | Air separation for oxygen enrichment.[1] |
| H2/N2 | High H2 permeability and high H2/N2 selectivity | Hydrogen recovery from ammonia synthesis purge gas.[1] |
| CO2/N2 | High CO2 permeability and high CO2/N2 selectivity | Post-combustion carbon capture.[1] |
Copolymers containing anthracene maleimide have shown CO2 permeability increases of 14-18% and CH4 permeability increases of 35-50% compared to the benchmark PIM-1.[2]
Mechanism of Gas Separation in Anthracene-Containing Polymers
The excellent gas separation performance of these polymers stems from their unique microstructure.
Caption: Gas transport mechanism in this compound-containing polymers.
The rigid anthracene units create a contorted polymer backbone that cannot pack efficiently, leading to the formation of interconnected free volume elements. The butyl side chains act as spacers, further preventing chain packing and increasing the fractional free volume. This high free volume provides pathways for gas molecules to diffuse through the membrane.
The separation is governed by the solution-diffusion model.[2] Gases with higher condensability and smaller kinetic diameters, such as CO2, tend to have higher solubility and diffusivity in the polymer matrix, resulting in higher permeability. Larger, less condensable gases like CH4 and N2 exhibit lower permeability, leading to effective separation.
Conclusion and Future Outlook
The synthesis of this compound-containing polymers offers a versatile platform for developing high-performance gas separation membranes. By carefully tuning the monomer structure and polymerization conditions, it is possible to tailor the polymer's free volume and, consequently, its permeability and selectivity. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore this exciting class of materials.
Future research will likely focus on the development of novel anthracene-based monomers, the exploration of different polymerization techniques to achieve higher molecular weights and controlled architectures, and the fabrication of thin-film composite membranes to maximize performance in industrial applications. The integration of computational modeling and machine learning could also accelerate the discovery of new polymer structures with even better gas separation properties.[6]
References
- Free Volume and Gas Permeation in Anthracene Maleimide-Based Polymers of Intrinsic Microporosity. MDPI.
- Investigation of the Side Chain Effect on Gas and Water Vapor Transport Properties of Anthracene-Maleimide Based Polymers of Intrinsic Microporosity. MDPI.
- 9-acetylanthracene - Organic Syntheses Procedure. Organic Syntheses.
- Asymmetrical twisted anthracene derivatives as high-efficiency deep- blue emitters for organic light-emitting didoes. The Royal Society of Chemistry.
- Poly(9-vinyl anthracene) Sample #: P6392-9VAN Structure. Polymer Source.
- Science Journals - NSF Public Access Repository. NSF Public Access Repository.
- Polymers and Solvents Used in Membrane Fabrication: A Review Focusing on Sustainable Membrane Development. MDPI.
- Processing Guide for Polymer Membranes. Solvay.
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Application Note & Protocol: Leveraging S-Butylanthracene for High-Resolution Mapping of Local Polarity in Polymeric Systems
Abstract
The localized polarity within a polymer matrix is a critical determinant of its macroscopic properties, influencing everything from mechanical strength and thermal stability to its efficacy as a drug delivery vehicle. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 9-butylanthracene, a fluorescent probe, for the precise measurement of local polarity in polymeric systems. We will delve into the photophysical principles governing its function, provide detailed, step-by-step protocols for its application, and discuss the interpretation of the resulting data. This guide is designed to be a self-validating system, ensuring technical accuracy and field-proven insights for robust and reproducible results.
Introduction: The Significance of Local Polarity in Polymers
Polymers are rarely homogenous environments. Variations in chain packing, the presence of different functional groups, and the inclusion of additives can create microdomains with distinct polarities. These local variations have profound implications for a polymer's performance. For instance, in pharmaceutical applications, the polarity of a polymer matrix can dictate the solubility and release kinetics of an encapsulated drug. In materials science, local polarity can affect the compatibility of different polymer blends and the overall mechanical integrity of a composite material. Therefore, the ability to accurately map these polarity landscapes is of paramount importance.
Fluorescent probes offer a powerful, non-invasive method for interrogating these microenvironments.[1] Among these, this compound has emerged as a particularly effective tool due to its sensitivity to the polarity of its immediate surroundings, a phenomenon known as solvatochromism.[2][3]
The Principle of Solvatochromism with this compound
Solvatochromism refers to the change in a substance's color—or more broadly, its absorption and emission spectra—when dissolved in different solvents of varying polarity.[2] In the case of fluorescent probes like this compound, the polarity of the surrounding medium can influence the energy levels of the molecule's ground and excited states.
Anthracene and its derivatives are well-known for their distinct photophysical properties.[4][5] When a this compound molecule absorbs a photon, it transitions to an excited state. In a polar environment, the solvent molecules can reorient themselves around the excited probe, stabilizing it and lowering its energy level. This stabilization leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. Conversely, in a non-polar environment, this stabilization is less pronounced, resulting in a blue-shift (a shift to shorter wavelengths) of the emission. By measuring these spectral shifts, we can infer the local polarity of the polymer matrix where the probe is situated.
The choice of the butyl group at the 9-position of the anthracene core is strategic. It enhances the solubility of the probe in a variety of polymer systems without significantly altering the fundamental photophysical properties of the anthracene chromophore.[6]
Experimental Workflow Overview
The process of using this compound to measure local polymer polarity can be broken down into several key stages, each requiring careful consideration to ensure accurate and reproducible results.
Caption: Experimental workflow for measuring local polymer polarity using this compound.
Detailed Protocols
This section provides detailed, step-by-step protocols for each stage of the experimental workflow.
Materials and Reagents
-
Fluorescent Probe: this compound (purity >98%)
-
Solvents: A series of solvents with varying polarities for creating a calibration curve (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol). All solvents should be of spectroscopic grade.
-
Polymer: The polymer of interest. Ensure the polymer is well-characterized and free of fluorescent impurities.
-
Volumetric flasks and pipettes: For accurate preparation of solutions.
-
Cuvettes: Quartz cuvettes for fluorescence measurements.
Equipment
-
Fluorometer (Spectrofluorometer): Equipped with an excitation source (e.g., Xenon lamp) and a detector capable of scanning a range of emission wavelengths.
-
UV-Vis Spectrophotometer: To determine the absorption maximum of this compound for setting the optimal excitation wavelength.
-
Spin coater or film casting setup: For preparing thin polymer films.
-
Vacuum oven: For drying polymer samples and removing residual solvent.
Protocol 1: Preparation of Stock Solutions and Calibration Curve
The creation of a solvatochromic calibration curve is a critical first step to correlate the fluorescence emission of this compound with a known polarity scale.
-
Prepare a stock solution of this compound: Dissolve a precise amount of this compound in a suitable, relatively non-polar solvent (e.g., toluene) to create a concentrated stock solution (e.g., 1 mM).
-
Prepare dilute solutions in various solvents: From the stock solution, prepare a series of dilute solutions (e.g., 1 µM) in solvents of varying polarity. It is crucial that the final concentration of the probe is identical in each solvent to avoid concentration-dependent effects.
-
Measure absorption and emission spectra:
-
For each solution, measure the absorption spectrum to determine the wavelength of maximum absorption (λ_abs_max).
-
Set the excitation wavelength of the fluorometer to the λ_abs_max.
-
Measure the fluorescence emission spectrum for each solution, recording the wavelength of maximum emission (λ_em_max).
-
-
Construct the calibration curve: Plot the λ_em_max as a function of a solvent polarity parameter, such as the Reichardt's dye E_T(30) value or the Dimroth-Reichardt E_T^N scale.[2] This plot will serve as your calibration curve.
| Solvent | Dielectric Constant (ε) | Reichardt's E_T(30) (kcal/mol) | This compound λ_em_max (nm) (Hypothetical Data) |
| n-Hexane | 1.88 | 31.0 | 405 |
| Toluene | 2.38 | 33.9 | 410 |
| Dichloromethane | 8.93 | 40.7 | 425 |
| Acetone | 20.7 | 42.2 | 430 |
| Acetonitrile | 37.5 | 45.6 | 438 |
| Ethanol | 24.5 | 51.9 | 445 |
Note: The provided λ_em_max values are hypothetical and should be experimentally determined.
Protocol 2: Preparation of Polymer Samples Doped with this compound
There are two primary methods for incorporating the fluorescent probe into the polymer matrix: solution casting and melt blending. The choice of method will depend on the properties of the polymer.
Method A: Solution Casting (for soluble polymers)
-
Dissolve the polymer: Dissolve a known amount of the polymer in a suitable solvent. The solvent should be a good solvent for both the polymer and this compound.
-
Add the probe: Add a small aliquot of the this compound stock solution to the polymer solution. The final concentration of the probe in the dried polymer film should be low enough to avoid aggregation-caused quenching (typically in the micromolar range relative to the polymer volume).[7]
-
Cast the film: Cast the solution onto a clean, flat substrate (e.g., a glass slide or a quartz plate).
-
Dry the film: Allow the solvent to evaporate slowly in a controlled environment (e.g., a covered petri dish) to ensure a uniform film. Subsequently, dry the film under vacuum to remove any residual solvent.
Method B: Melt Blending (for thermoplastic polymers)
-
Dry the polymer: Thoroughly dry the polymer pellets or powder to remove any moisture.
-
Prepare a masterbatch: Mix a small amount of the polymer with a higher concentration of this compound.
-
Melt blend: Blend the masterbatch with the bulk polymer in a melt extruder or a micro-compounder at a temperature above the polymer's melting or glass transition temperature.
-
Process the sample: Process the blended polymer into the desired form (e.g., a thin film via compression molding).
Protocol 3: Fluorescence Measurements of Polymer Samples
-
Mount the sample: Secure the polymer film or sample in the sample holder of the fluorometer. For thin films, it is common to use a front-face illumination setup to minimize inner filter effects.
-
Set the excitation wavelength: Use the λ_abs_max determined from the solution-state measurements.
-
Acquire the emission spectrum: Scan the emission spectrum over a suitable wavelength range, ensuring to capture the entire emission profile of this compound.
-
Determine λ_em_max: Identify the wavelength of maximum fluorescence intensity from the acquired spectrum.
Data Analysis and Interpretation
The primary data point obtained from the experiment is the λ_em_max of this compound within the polymer matrix.
-
Determine the local polarity: Using the calibration curve generated in Protocol 1, correlate the measured λ_em_max from the polymer sample to the corresponding solvent polarity parameter (e.g., E_T(30)). This will provide a quantitative measure of the local polarity experienced by the probe within the polymer.
-
Interpret the results:
-
A single, sharp emission peak suggests a relatively homogeneous polarity environment.
-
A broad emission peak or the presence of multiple peaks may indicate that the probe is distributed across microdomains with different polarities. In such cases, deconvolution of the spectrum can provide information about the different polarity populations.
-
Changes in the λ_em_max under different conditions (e.g., temperature, humidity, or upon addition of a plasticizer) can be used to monitor dynamic changes in the polymer's local environment.
-
Caption: Data analysis workflow for determining local polymer polarity.
Considerations and Troubleshooting
-
Probe Concentration: It is imperative to use a low concentration of this compound to avoid the formation of excimers (excited-state dimers), which have their own distinct emission spectra and can complicate data interpretation.[4]
-
Photostability: While anthracene derivatives are generally robust, prolonged exposure to the excitation light can lead to photobleaching. It is advisable to use the lowest possible excitation intensity and minimize exposure time.
-
Scattering: Polymer samples, particularly semi-crystalline or filled polymers, can cause light scattering, which can interfere with fluorescence measurements. Using a front-face illumination geometry can help to mitigate this issue.
-
Polymer Autofluorescence: It is essential to measure the fluorescence of a blank polymer sample (without the probe) to ensure that there is no intrinsic fluorescence from the polymer that could overlap with the emission of this compound.
Conclusion
The use of this compound as a fluorescent probe provides a sensitive and quantitative method for characterizing the local polarity of polymeric systems. By following the detailed protocols outlined in this application note, researchers can gain valuable insights into the micro-scale properties of their materials, which is crucial for the rational design and optimization of polymers for a wide range of applications, from advanced materials to drug delivery systems. The principles and techniques described herein offer a robust framework for investigating the complex and fascinating world of polymer microenvironments.
References
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ResearchGate. (n.d.). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Solvatochromism. Retrieved from [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
Wiley Online Library. (2022, November 28). A Modular Fluorescent Probe for Viscosity and Polarity Sensing in DNA Hybrid Mesostructures. Retrieved from [Link]
-
MDPI. (2018, February 23). 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. Retrieved from [Link]
-
MDPI. (2020, May 15). Investigation of the Side Chain Effect on Gas and Water Vapor Transport Properties of Anthracene-Maleimide Based Polymers of Intrinsic Microporosity. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(24), 6345-6353. Retrieved from [Link]
-
ResearchGate. (n.d.). 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. Retrieved from [Link]
-
PMC. (2017, March 21). Solvatochromism as a new tool to distinguish structurally similar compounds. Retrieved from [Link]
-
MDPI. (2018, March 21). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]
-
OUCI. (n.d.). Rational design of a polymer-based ratiometric fluorescent probe for tracing the polarity changes and heterogeneity of lipid droplets. Retrieved from [Link]
-
The University of Melbourne. (n.d.). 9-vinylanthracene based fluorogens: Synthesis, structure-property relationships and applications. Retrieved from [Link]
-
INIS-IAEA. (n.d.). Photophysics of 9-ethynylanthracene based 'push-pull' molecules. Retrieved from [Link]
-
J-STAGE. (2003). Fluorescence Probe Method for Investigating Polymer Structures in Nanometer Dimensions. Retrieved from [Link]
-
MDPI. (2023, March 25). Porous Polymers Based on 9,10-Bis(methacryloyloxymethyl)anthracene—Towards Synthesis and Characterization. Retrieved from [Link]
-
ACS Publications. (2023, January 3). Solvent Tuning Excited State Structural Dynamics in a Novel Bianthryl. Retrieved from [Link]
-
ResearchGate. (n.d.). Engineering of polarity-responsive fluorescent probe for real-time measurement and visualization of total polar materials in edible oils. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvatochromic shifts of anthracene in nonpolar solvents (Δvn at left). Retrieved from [Link]
-
UMBC. (n.d.). Solvatochromic Photochemistry. Retrieved from [Link]
-
PMC. (2022, August 2). Presenting a new fluorescent probe, methyl(10-phenylphenanthren-9-yl)sulfane sensitive to the polarity and rigidity of the microenvironment: applications toward microheterogeneous systems. Retrieved from [Link]
-
MDPI. (2021, July 29). Synthesis and Structural Studies of Two New Anthracene Derivatives. Retrieved from [Link]
-
PMC. (2024, July 26). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. Retrieved from [Link]
-
ACS Publications. (n.d.). pH-Induced Fluorescence Quenching of Anthracene-Labeled Poly(2-vinylpyridine). Retrieved from [Link]
-
Semantic Scholar. (2005, May 26). Fluorescence response from anthracene labeled polystyrene to study its thermal transitions. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Solid state photodimerization of 9-tert-butyl anthracene ester produces an exceptionally metastable polymorph according to first-principles calculations. CrystEngComm, 23(1), 107-115. Retrieved from [Link]
-
PubMed. (2020, May 5). Polarity Mapping of Cells and Embryos by Improved Fluorescent Solvatochromic Pyrene Probe. Retrieved from [Link]
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Chapman University Digital Commons. (2017, May 22). Application of Bottlebrush Block Copolymers as Photonic Crystals. Retrieved from [Link]
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Application Notes: 9-Butylanthracene as a Fluorescent Marker for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling a Novel Probe for Lipid-Rich Environments
In the dynamic field of cellular imaging, the quest for novel, reliable, and accessible fluorescent probes is perpetual. While a vast arsenal of complex fluorophores exists, fundamental aromatic hydrocarbons like anthracene offer a compelling starting point due to their intrinsic fluorescence and well-understood photophysics. This document introduces 9-Butylanthracene , a simple derivative of anthracene, as a candidate for fluorescent imaging of intracellular structures.
The addition of a hydrophobic butyl chain to the anthracene core logically suggests a preferential accumulation in nonpolar environments within the cell. This positions this compound as a prime candidate for visualizing lipid-rich organelles, most notably lipid droplets (LDs) . LDs, once considered mere inert fat storage depots, are now recognized as dynamic organelles central to lipid metabolism, cellular signaling, and the pathogenesis of diseases like obesity, diabetes, and cancer.[1][2]
This application note serves as an investigator's guide. As this compound is a novel probe in this context, we will not present a pre-validated protocol. Instead, we provide a comprehensive framework built on established principles of fluorescence microscopy and protocols for analogous hydrophobic dyes.[][4] Our objective is to empower researchers with the foundational knowledge and detailed methodologies required to evaluate, validate, and utilize this compound in their specific cellular models. We will detail the expected photophysical properties, a hypothesized mechanism of action, and robust protocols for determining optimal staining conditions, assessing cytotoxicity, and confirming subcellular localization through co-imaging with established organelle markers.
Core Principles and Hypothesized Mechanism
Expected Photophysical Properties
Specific, empirically determined photophysical data for this compound is not yet widely published. However, based on the well-characterized anthracene core and its simple derivatives, we can reliably predict its spectral behavior. The anthracene moiety is known to absorb light in the ultraviolet to violet range and emit blue fluorescence.[5][6] The addition of a simple alkyl chain is not expected to dramatically shift these core properties.
| Property | Predicted Value / Characteristic | Rationale & Notes |
| Excitation Max (λex) | ~350 - 375 nm | Based on the parent anthracene molecule and derivatives like 9-vinylanthracene.[5][7] This range is compatible with standard DAPI filter sets or a 405 nm laser on confocal microscopes. |
| Emission Max (λem) | ~400 - 430 nm | Characteristic blue fluorescence of the anthracene core.[5] |
| Quantum Yield (Φ) | Environment-Dependent | Expected to be low in aqueous environments and significantly higher in nonpolar, lipid-rich environments. This solvatochromic behavior is the basis for its potential as a "turn-on" probe for lipid droplets.[4] The quantum yield of the parent anthracene is ~0.36.[5] |
| Photostability | Moderate | Anthracene derivatives can be susceptible to photobleaching and photodimerization.[8] Care should be taken to minimize light exposure during imaging. |
| Cytotoxicity | To be Determined | As with any exogenous compound, cytotoxicity is a critical parameter to assess. The provided protocols include a viability assay.[9][10] |
Proposed Mechanism of Cellular Uptake and Localization
We hypothesize that this compound stains intracellular lipid droplets via a passive mechanism driven by its physicochemical properties. The process can be broken down into two key steps:
-
Passive Diffusion: The small size and hydrophobic nature of the molecule allow it to freely diffuse across the plasma membrane into the cytoplasm.
-
Hydrophobic Partitioning: Once in the aqueous cytoplasm, the molecule's hydrophobic butyl "tail" and aromatic rings make it energetically unfavorable to remain in the aqueous phase. It will preferentially partition into the most nonpolar compartments available—the neutral lipid core of lipid droplets, which primarily consists of triglycerides and sterol esters.[2] This accumulation leads to a concentrated fluorescent signal specifically from the lipid droplets, while the fluorescence in the aqueous cytosol remains low, resulting in a high signal-to-noise ratio.
Diagram: Hypothesized Mechanism of this compound Localization
Caption: Proposed mechanism of this compound uptake and staining.
Experimental Protocols for Evaluation and Validation
These protocols are designed as a comprehensive workflow to characterize this compound as a fluorescent probe for lipid droplets in your cell line of interest.
Diagram: Experimental Validation Workflow
Caption: Workflow for validating this compound as a fluorescent probe.
Materials and Reagents
-
This compound
-
High-quality, anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium appropriate for the cell line
-
Live-cell imaging solution (e.g., HBSS or phenol red-free medium)[11]
-
Cells of interest (e.g., HeLa, 3T3-L1, HepG2) cultured on glass-bottom dishes or coverslips
-
Positive Control Lipid Droplet Stain: BODIPY™ 493/503 (Thermo Fisher D3922) or Nile Red (Thermo Fisher N1142)
-
Cytotoxicity Assay Kit: e.g., LIVE/DEAD™ Viability/Cytotoxicity Kit (Thermo Fisher L3224)
-
Paraformaldehyde (PFA), 4% in PBS
-
Mounting medium
Protocol 1: Determination of Optimal Staining Concentration
Causality: The goal is to find the lowest concentration of this compound that provides a bright, specific signal with minimal background, avoiding artifacts from dye overload or precipitation. This titration is crucial for reproducibility.
-
Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Cell Seeding: Seed cells on a glass-bottom multi-well plate to reach 60-70% confluency on the day of the experiment.
-
Prepare Working Solutions: On the day of the experiment, prepare a series of working concentrations by diluting the stock solution in pre-warmed complete culture medium or imaging buffer. Suggested starting range: 10 µM, 5 µM, 2 µM, 1 µM, 500 nM, 200 nM, 100 nM, and a "no-dye" control.
-
Staining: Remove the culture medium from the cells. Wash once with pre-warmed PBS. Add the various concentrations of the staining solution to the wells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.
-
Wash and Image: Remove the staining solution. Wash the cells twice with pre-warmed imaging buffer. Add fresh imaging buffer to the wells.
-
Microscopy: Image the cells using a fluorescence microscope.
-
Excitation: Use a DAPI filter set (e.g., ~360/40 nm) or a 405 nm laser.
-
Emission: Use a blue emission filter (e.g., ~460/50 nm).
-
-
Analysis: Identify the lowest concentration that yields bright, distinct puncta (presumed lipid droplets) with low cytoplasmic background. This will be your optimal working concentration for subsequent experiments.
Protocol 2: Assessment of Cytotoxicity
Causality: It is essential to ensure that the staining process itself does not harm the cells, which would confound experimental results. This protocol assesses cell membrane integrity after staining.
-
Cell Seeding: Seed cells in a multi-well plate as in Protocol 1.
-
Staining: Stain cells with the determined optimal concentration, a 5X higher concentration, and a "no-dye" control for 30-60 minutes (a slightly longer time to test for time-dependent toxicity).
-
Wash: Wash cells twice with PBS.
-
Apply Viability Assay: Use a commercial live/dead stain (e.g., Calcein-AM for live cells, Ethidium Homodimer-1 for dead cells) according to the manufacturer's protocol.
-
Image and Quantify: Image both the green (live) and red (dead) channels. Quantify the percentage of dead cells in each condition. A significant increase in cell death compared to the "no-dye" control indicates cytotoxicity at that concentration.
Protocol 3: Live-Cell Imaging and Co-localization with a Validated Marker
Causality: This is the definitive validation step. By co-staining with a known lipid droplet probe like BODIPY 493/503, we can confirm whether the signal from this compound truly originates from lipid droplets.
-
Cell Preparation: Seed cells on a glass-bottom dish. To enhance lipid droplet formation, you may optionally treat cells with oleic acid (e.g., 100-400 µM complexed to BSA) for 16-24 hours prior to staining.[12]
-
Prepare Staining Solutions:
-
Prepare this compound at its optimal working concentration in imaging buffer.
-
Prepare BODIPY 493/503 at its recommended concentration (e.g., 1-2 µM) in a separate tube of imaging buffer.[1]
-
-
Staining:
-
Wash cells once with pre-warmed PBS.
-
Add the this compound staining solution and incubate for 15-20 minutes at 37°C.
-
Without washing, add the BODIPY 493/503 staining solution directly to the well and incubate for an additional 10-15 minutes. (Staggering the addition can help balance signal intensities).
-
-
Wash and Image: Remove the combined staining solution. Wash twice with imaging buffer and add fresh buffer for imaging.
-
Sequential Imaging: It is critical to acquire images sequentially to prevent spectral bleed-through.
-
Channel 1 (this compound): Excite at ~360-405 nm, collect emission at ~410-480 nm.
-
Channel 2 (BODIPY 493/503): Excite at ~488 nm, collect emission at ~500-550 nm.
-
-
Analysis:
-
Visual Inspection: Overlay the two channels. Areas of co-localization should appear as a merged color (e.g., cyan or white, depending on the look-up tables used).
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji with the JaCoP plugin) to calculate the Pearson's Correlation Coefficient (PCC) for the two channels within a region of interest containing cells.[13][14] A PCC value close to +1 indicates a strong positive correlation, confirming that this compound localizes to the same structures as BODIPY 493/503.
-
Protocol 4: Fixed-Cell Staining Compatibility
Causality: To determine if this compound can be used in immunofluorescence or other fixed-cell protocols, its compatibility with fixation must be tested. Fixation can sometimes extract lipids or quench fluorescence.
-
Live Cell Staining: Stain live cells with the optimal concentration of this compound as described in Protocol 1.
-
Fixation: After staining and washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash and Image: Wash three times with PBS and mount the coverslip with a suitable mounting medium. Image using the same settings as for live-cell imaging.
-
Alternative Method (Post-Fixation Staining):
-
Fix unstained cells first with 4% PFA for 15 minutes.
-
Wash three times with PBS.
-
Stain with this compound for 15-30 minutes.
-
Wash and image.
-
-
Compare: Compare the fluorescence intensity, lipid droplet morphology, and signal-to-noise ratio between the live-cell images and the two fixation methods. Significant signal loss or changes in morphology indicate incompatibility with that fixation protocol.[15]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Concentration too low.- Incorrect filter sets.- Photobleaching.- Cells have very few lipid droplets. | - Increase concentration (re-run titration).- Verify excitation/emission filters match predicted spectra.- Reduce excitation laser power and exposure time.- Use oleic acid to induce lipid droplet formation.[12] |
| High Background Signal | - Concentration too high.- Inadequate washing.- Dye precipitation. | - Reduce concentration.- Increase the number and duration of wash steps.[]- Centrifuge the diluted working solution before adding to cells to remove any aggregates. |
| Apparent Cytotoxicity | - Staining concentration is too high.- Prolonged incubation time.- Contaminated reagents. | - Lower the working concentration.- Reduce incubation time to 10-15 minutes.- Use fresh, high-quality DMSO and buffers. |
| Rapid Photobleaching | - High excitation intensity.- Excessive exposure time. | - Use the lowest possible laser power that gives an acceptable signal.- Minimize exposure time; use a more sensitive detector if available.- For fixed cells, use an anti-fade mounting medium. |
| Poor Co-localization (Low PCC) | - Probe does not localize to lipid droplets.- Spectral bleed-through.- Chromatic aberration. | - The hypothesis may be incorrect; investigate other organelles.- Ensure you are using sequential scanning on your confocal microscope.- Check microscope alignment and use high-quality objectives. |
Conclusion
This compound presents itself as a promising, simple, and accessible fluorescent probe for the specific visualization of lipid droplets in cellular imaging. Its predicted photophysical properties are well-suited for standard fluorescence microscopy setups. The hydrophobic nature of the molecule provides a strong rationale for its preferential accumulation in the nonpolar core of lipid droplets, potentially offering a high signal-to-noise ratio. The provided protocols offer a rigorous and systematic framework for any researcher to validate this hypothesis in their own experimental systems. By carefully determining the optimal concentration, confirming low cytotoxicity, and performing co-localization studies, investigators can confidently add this compound to their toolkit for studying the fascinating biology of lipid droplets.
References
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A long wavelength hydrophobic probe for intracellular lipid droplets. (2014). Analyst, 139(1), 52-54. [Link]
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BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. (2016). Bio-protocol, 6(17), e1909. [Link]
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Adler, J., & Parmryd, I. (2010). Colocalization analysis in fluorescence micrographs: verification of a more accurate calculation of Pearson's correlation coefficient. Microscopy and Microanalysis, 16(6), 710-724. [Link]
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Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain. (2022). protocols.io. [Link]
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Bo, Q., & Schieber, M. (n.d.). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. SciSpace. [Link]
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ColocalizationTheory. (n.d.). Scientific Volume Imaging. [Link]
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Adler, J., & Parmryd, I. (2010). Colocalization analysis in fluorescence micrographs: verification of a more accurate calculation of pearson's correlation coefficient. Microscopy and Microanalysis, 16(6), 710-724. [Link]
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Protocol for Emulate Organ-Chips: Live Staining of Lipid Droplets Using Nile Red. (2019). Emulate. [Link]
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A long wavelength hydrophobic probe for intracellular lipid droplets. (2014). Analyst, 139(1), 52-54. [Link]
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Colocalization Analysis. (n.d.). ImageJ Wiki. [Link]
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Adler, J., & Parmryd, I. (2013). Colocalization analysis in fluorescence microscopy. Methods in molecular biology, 931, 97-109. [Link]
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Lipid droplet staining with Nile red. (n.d.). Bio-protocol. [Link]
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Determining lipid content in embryos using Nile Red fluorescence. (2009). University of Florida Animal Sciences. [Link]
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Collot, M., et al. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Molecules, 23(9), 2339. [Link]
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Sasaki, K., et al. (2019). Monitoring Lipid Droplet Dynamics in Living Cells by Using Fluorescent Probes. Biochemistry, 58(8), 953-960. [Link]
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A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets. (2019). Theranostics, 9(10), 2829-2842. [Link]
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A fluorescent probe for lipid droplet polarity imaging with low viscosity crosstalk. (2021). Chemical Communications, 57(58), 7114-7117. [Link]
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Fluorescent Probes for Lipid Droplet and Lipid Membrane Imaging in Cells and Models. (n.d.). DORAS | DCU Research Repository. [Link]
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Recent advances in fluorescent probes for lipid droplets. (2020). Chemical Communications, 56(80), 11957-11970. [Link]
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Tuning Lipophilicity to Develop an MMP-Independent Fluorescent Probe for Visualizing Mitochondrial Peroxynitrite in Drug-Induced Liver Injury. (2022). Analytical Chemistry, 94(3), 1675-1683. [Link]
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The fluorescence quantum yield of 9, 10 bis (n-butyl amino) Anthracene. (n.d.). nsf.ac.lk. [Link]
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Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. (2016). Journal of Materials Chemistry C, 4(18), 4030-4038. [Link]
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Solid state photodimerization of 9-tert-butyl anthracene ester produces an exceptionally metastable polymorph according to first-principles calculations. (2020). CrystEngComm, 22(1), 11-16. [Link]
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Cytotoxicity of the selected compounds against some human cancer cell lines. (n.d.). ResearchGate. [Link]
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9,10-Bis(phenylethynyl)anthracene. (n.d.). PhotochemCAD. [Link]
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9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. (2018). Molecules, 23(10), 2568. [Link]
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9,10-Diphenylanthracene. (n.d.). OMLC. [Link]
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Anthracene. (n.d.). OMLC. [Link]
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Synthesis, anti-inflammatory, and cytotoxicity evaluation of 9,10-dihydroanthracene-9,10-a,b-succinimide and bis-succinimide derivatives. (2017). Medicinal Chemistry Research, 26(8), 1735-1745. [Link]
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Deactivation of the fluorescent state of 9-tert-butylanthracene. 9-tert-Butyl-9,10(Dewar anthracene). (1981). Journal of the American Chemical Society, 103(17), 5245-5246. [Link]
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Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. (2022). Molecules, 27(14), 4443. [Link]
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Photophysical Properties of Anthracene Derivatives. (2021). Molecules, 26(11), 3249. [Link]
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Photophysical Properties of Anthracene Derivatives. (2021). ResearchGate. [Link]
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Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. (2021). Molecules, 26(16), 4983. [Link]
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Fluorescence quantum yield measurements. (1976). NBS Special Publication, (466), 13-24. [Link]
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Semisynthesis, Cytotoxic Activity, and Oral Availability of New Lipophilic 9-Substituted Camptothecin Derivatives. (2012). Journal of medicinal chemistry, 55(2), 852-859. [Link]
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Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density. (2014). Physical Chemistry Chemical Physics, 16(29), 15418-15428. [Link]
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Application Notes and Protocols for Covalent Labeling of Biomolecules with 9-Butylanthracene Derivatives
Introduction: Harnessing the Photoreactivity of Anthracene for Covalent Bioconjugation
Covalent labeling has emerged as an indispensable tool in chemical biology and drug discovery, enabling the stable and specific modification of biomolecules.[1][2][3][4] This technique underpins a wide array of applications, from the identification of drug targets and the elucidation of binding sites to the development of advanced imaging probes and antibody-drug conjugates.[2][5] Among the diverse chemistries employed for covalent modification, photo-induced labeling stands out for its ability to offer temporal and spatial control over the labeling process.[6][7]
This application note details the use of 9-butylanthracene derivatives as novel photo-activated probes for the covalent labeling of biomolecules. Anthracene and its derivatives are well-characterized polycyclic aromatic hydrocarbons known for their intriguing photochemical and photophysical properties.[8][9][10] Their inherent fluorescence and ability to undergo photochemical reactions upon UV irradiation make them attractive scaffolds for the design of multifunctional chemical probes.[8][11][12] The this compound core, in particular, offers a balance of lipophilicity and structural features that can be exploited for specific interactions with biological targets.
Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental protocols, and data analysis for utilizing this compound derivatives in covalent labeling studies. We will delve into the mechanistic underpinnings of photo-induced labeling with these reagents, offer step-by-step methodologies, and discuss the interpretation of results, particularly with mass spectrometry-based proteomics.[13][14][15][16][17]
Principle of Photo-Induced Covalent Labeling with this compound Derivatives
The covalent labeling strategy using this compound derivatives is a form of photoaffinity labeling (PAL).[18][19] The general principle involves a probe molecule that comprises three key components:
-
A Specificity Unit: This is a ligand or pharmacophore that directs the probe to a specific biomolecular target.
-
A Photoreactive Moiety: In this case, the this compound group serves as the photo-activatable element.
-
A Reporter Tag (Optional): This can be a fluorophore for imaging, a biotin tag for enrichment, or a click-chemistry handle for downstream functionalization.[20][21]
Upon binding of the probe to its target, irradiation with UV light of a specific wavelength excites the anthracene core. This excitation can lead to the formation of a highly reactive intermediate species. While several photochemical pathways are possible for anthracene derivatives, a plausible mechanism for covalent bond formation involves a [4+2] cycloaddition reaction with suitable dienophiles on the protein surface, such as the side chains of tryptophan or histidine residues, or other electron-rich moieties. The butyl group at the 9-position can modulate the electronic properties and steric hindrance of the anthracene core, thereby influencing its photoreactivity and binding affinity.
The temporal control afforded by photo-activation is a key advantage, as the covalent bond formation is initiated only upon UV irradiation, allowing for pre-incubation and washout steps to minimize non-specific labeling.[6][7]
Experimental Workflow and Protocols
A generalized workflow for a photoaffinity labeling experiment using a this compound derivative is depicted below. This is followed by detailed protocols for each major step.
Caption: General experimental workflow for photo-induced covalent labeling.
Protocol 1: Covalent Labeling of a Target Protein in Solution
This protocol describes a typical experiment to covalently label a purified protein with a hypothetical this compound probe.
Materials and Reagents:
-
Purified target protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)
-
This compound probe (stock solution in DMSO)
-
UV lamp with a specific wavelength output (e.g., 365 nm)
-
Reaction tubes (e.g., quartz or UV-transparent microcentrifuge tubes)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Reagents for SDS-PAGE and Coomassie staining or fluorescence imaging
-
Reagents for mass spectrometry analysis (e.g., trypsin, DTT, iodoacetamide, formic acid)
Step-by-Step Procedure:
-
Protein Preparation:
-
Prepare the target protein at a suitable concentration (e.g., 1-10 µM) in a reaction buffer. Ensure the buffer does not contain components that strongly absorb UV light at the irradiation wavelength.
-
-
Probe Incubation:
-
Add the this compound probe to the protein solution to the desired final concentration (e.g., 1-5 fold molar excess over the protein). The optimal concentration should be determined empirically.
-
As a negative control, prepare a parallel reaction with the probe and an excess of a known competitive inhibitor to demonstrate the specificity of labeling.
-
Incubate the mixture in the dark at a suitable temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 30-60 minutes) to allow for binding equilibrium to be reached.
-
-
UV Irradiation:
-
Place the reaction tubes in a UV crosslinker or under a UV lamp.
-
Irradiate the samples with UV light (e.g., 365 nm) for a predetermined time (e.g., 5-30 minutes). The optimal irradiation time should be determined to maximize labeling efficiency while minimizing protein damage.
-
Keep a non-irradiated control to assess for any non-photochemical reactions.
-
-
Quenching and Sample Preparation for Analysis:
-
After irradiation, add a quenching solution (e.g., Tris-HCl) to scavenge any remaining reactive intermediates.
-
For SDS-PAGE analysis, add an appropriate sample buffer and heat the samples.
-
For mass spectrometry analysis, proceed with protein denaturation, reduction, alkylation, and proteolytic digestion (e.g., with trypsin).
-
Protocol 2: Analysis of Covalent Labeling by Mass Spectrometry
Mass spectrometry is a powerful technique to confirm covalent modification and identify the site of labeling.[13][14][15]
Step-by-Step Procedure:
-
Proteolytic Digestion:
-
Following the labeling reaction, denature the protein sample (e.g., with urea or guanidinium chloride).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the protein into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Acquire data in a data-dependent acquisition (DDA) mode to select peptide ions for fragmentation.
-
-
Data Analysis:
-
Search the MS/MS data against the sequence of the target protein using a suitable search engine (e.g., Mascot, Sequest, or MaxQuant).
-
Include the mass of the this compound probe as a variable modification on all possible amino acid residues.
-
The identification of a peptide with a mass shift corresponding to the probe will confirm covalent labeling. The MS/MS spectrum of the modified peptide will pinpoint the exact amino acid residue that was labeled.
-
Data Presentation and Interpretation
Quantitative data from covalent labeling experiments can be effectively summarized in tables for clear comparison.
Table 1: Hypothetical Mass Spectrometry Results for Covalent Labeling
| Sample Condition | Labeled Peptide Identified | Modified Residue | MS/MS Score | Fold Change vs. Competition |
| Probe + UV | VYLAC(mod)EPTG | Cys-123 | 250 | 10 |
| Probe - UV | None | - | - | - |
| Probe + UV + Competitor | VYLAC(mod)EPTG (low intensity) | Cys-123 | 80 | 1 |
This table clearly shows that labeling is dependent on UV irradiation and is significantly reduced in the presence of a competitive inhibitor, indicating specific labeling at Cysteine-123.
Visualization of a Targeted Labeling Scenario
The following diagram illustrates a scenario where a this compound probe, functionalized with a kinase inhibitor, is used to specifically label the active site of a target kinase.
Caption: Workflow for targeted covalent labeling of a kinase.
Troubleshooting and Considerations
-
Low Labeling Efficiency: Increase probe concentration, irradiation time, or optimize buffer conditions. Ensure the probe is stable under the experimental conditions.
-
Non-specific Labeling: Decrease probe concentration, reduce irradiation time, or perform washout steps before UV irradiation to remove unbound probe. The use of a competitive inhibitor control is crucial to distinguish specific from non-specific labeling.
-
Protein Damage: Excessive UV exposure can lead to protein denaturation and aggregation. Titrate the UV dose to find a balance between labeling efficiency and protein integrity.
-
Probe Synthesis: The synthesis of this compound derivatives with appropriate linkers and specificity units may require expertise in organic chemistry.[22][23]
Conclusion
This compound derivatives represent a promising class of photo-activatable probes for the covalent labeling of biomolecules. Their unique photochemical properties, combined with the versatility of chemical synthesis to incorporate various specificity units, open up new avenues for studying biomolecular interactions and function. The protocols and guidelines presented in this application note provide a solid foundation for researchers to design and execute successful covalent labeling experiments using this novel class of chemical tools. Careful experimental design, including appropriate controls, and rigorous data analysis, particularly with mass spectrometry, are paramount to achieving reliable and insightful results.
References
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- A typical photoaffinity labeling experimental protocol to identify the... (n.d.).
- Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics.
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- A simple photo-affinity labeling protocol. (n.d.).
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- Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. (n.d.). Dalton Transactions (RSC Publishing).
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- Reactive chemistry for covalent probe and therapeutic development. (2019). PMC - NIH.
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- Photo-induced covalent cross-linking for the analysis of biomolecular interactions. (2013). PubMed.
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- 9. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. rroij.com [rroij.com]
- 12. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. The characterization of protein post-translational modifications by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Covalent Chemical Tools for Profiling Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
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- 20. researchgate.net [researchgate.net]
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- 22. Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 23. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Probing Micellar Microenvironments with Time-Resolved Fluorescence Spectroscopy of 9-Butylanthracene
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Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of time-resolved fluorescence spectroscopy to characterize the microenvironment of micelles using 9-Butylanthracene (9-BA) as a fluorescent probe. Micelles, self-assembled surfactant structures, are of significant interest in drug delivery and material science. Understanding their internal properties, such as micropolarity and microviscosity, is crucial for optimizing their function. 9-BA, an anthracene derivative, exhibits fluorescence properties that are sensitive to its local environment, making it an excellent probe for these systems. This document details the theoretical underpinnings, provides step-by-step experimental protocols for sample preparation and data acquisition, and outlines the principles of data analysis for determining key photophysical parameters.
Introduction: The Synergy of this compound and Micelles
Micelles are thermodynamically stable, colloidal aggregates formed by amphiphilic surfactant molecules in a solvent.[1] Above a specific concentration, known as the critical micelle concentration (CMC), these molecules self-assemble to minimize the unfavorable contact between their hydrophobic tails and the polar solvent.[1] This process results in a core-shell structure with a hydrophobic interior and a hydrophilic exterior. This unique architecture allows micelles to encapsulate nonpolar molecules, a property widely exploited in drug delivery, solubilization, and catalysis.
The efficacy of a micellar system is intrinsically linked to the physicochemical properties of its microenvironment. Time-resolved fluorescence spectroscopy offers a powerful, non-invasive technique to probe these localized domains.[2] By introducing a fluorescent molecule whose emission characteristics are sensitive to its surroundings, we can glean valuable information about the micellar interior.
This compound (9-BA) is a hydrophobic fluorescent probe well-suited for studying micellar systems.[3] Its anthracene core provides a strong fluorescence signal, while the butyl chain enhances its partitioning into the nonpolar micellar core. The fluorescence lifetime and susceptibility to quenching of 9-BA are modulated by the polarity and viscosity of its immediate environment, providing a direct readout of the micellar core's properties.[3][4]
This application note will focus on the use of 9-BA with three common types of surfactants, each forming micelles with distinct characteristics:
-
Sodium Dodecyl Sulfate (SDS): An anionic surfactant.
-
Cetyltrimethylammonium Bromide (CTAB): A cationic surfactant.
-
Triton X-100: A non-ionic surfactant.
By comparing the fluorescence behavior of 9-BA in these different micellar systems, we can gain a deeper understanding of how surfactant chemistry dictates the internal environment of the resulting aggregates.
Theoretical Background
Principles of Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy monitors the decay of fluorescence intensity over time following excitation by a short pulse of light.[5][6] When a fluorophore absorbs a photon, it is promoted to an excited electronic state. It can then return to the ground state through several pathways, including the emission of a photon (fluorescence). The fluorescence lifetime (τ) is the average time the fluorophore spends in the excited state.[5]
The fluorescence decay is often a multi-exponential process, described by the equation:
I(t) = Σ αi exp(-t/τi)
where I(t) is the fluorescence intensity at time t, αi is the pre-exponential factor representing the fractional contribution of the ith component, and τi is the lifetime of the ith component.[7] The analysis of these decay curves provides detailed information about the fluorophore's environment.[7][8]
Micellar Encapsulation and its Effect on Fluorescence
When 9-BA is introduced into a surfactant solution above the CMC, it partitions from the aqueous phase into the hydrophobic core of the micelles. This encapsulation leads to several observable changes in its fluorescence properties:
-
Increased Fluorescence Lifetime: The nonpolar and often more viscous environment of the micellar core can protect the excited state of 9-BA from non-radiative decay pathways that are more prevalent in the aqueous phase. This typically results in a longer fluorescence lifetime compared to that in water.
-
Changes in Fluorescence Quenching: Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[9] Quenching can occur through various mechanisms, including collisional (dynamic) quenching and the formation of non-fluorescent ground-state complexes (static quenching).[10] The accessibility of quenchers to the encapsulated 9-BA is restricted by the micellar structure, leading to altered quenching kinetics.
By studying these changes, we can infer properties of the micellar interior.
Experimental Design and Protocols
This section provides a detailed workflow for conducting time-resolved fluorescence spectroscopy experiments with this compound in various micellar solutions.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound (9-BA) | Sigma-Aldrich | ≥98% | |
| Sodium Dodecyl Sulfate (SDS) | Sigma-Aldrich | ≥99% | Anionic Surfactant |
| Cetyltrimethylammonium Bromide (CTAB) | Sigma-Aldrich | ≥99% | Cationic Surfactant |
| Triton X-100 | Sigma-Aldrich | Laboratory Grade | Non-ionic Surfactant |
| Methanol | Fisher Scientific | HPLC Grade | Solvent for 9-BA stock |
| Deionized Water | Millipore | 18.2 MΩ·cm |
Solution Preparation
Critical Micelle Concentrations (CMC): It is essential to work with surfactant concentrations well above their CMC to ensure the presence of micelles.[1]
| Surfactant | CMC in Water (mM) |
| SDS | ~8.2[11][12] |
| CTAB | ~0.9-1.0[11] |
| Triton X-100 | ~0.2-0.9 |
Protocol 1: Preparation of Stock Solutions
-
This compound (9-BA) Stock Solution (1 mM):
-
Accurately weigh the required amount of 9-BA.
-
Dissolve in a known volume of methanol to achieve a final concentration of 1 mM.
-
Store in an amber vial at 4°C, protected from light.
-
-
Surfactant Stock Solutions (100 mM):
-
Prepare individual 100 mM stock solutions of SDS, CTAB, and Triton X-100 in deionized water.
-
Gentle heating and stirring may be required to fully dissolve the surfactants. Ensure the solutions are clear and homogeneous before use.
-
Protocol 2: Preparation of Experimental Samples
-
Prepare a series of surfactant solutions at a concentration of 20 times their respective CMCs by diluting the 100 mM stock solutions with deionized water. This ensures a high concentration of micelles.
-
To separate vials, add a small aliquot of the 1 mM 9-BA stock solution to each surfactant solution. The final concentration of 9-BA should be in the micromolar range (e.g., 10 µM) to avoid aggregation-caused quenching.[13] The volume of methanol added should be minimal (e.g., <1% of the total volume) to avoid significantly altering the solvent polarity.
-
Prepare a control sample of 9-BA in deionized water at the same final concentration.
-
Gently mix all solutions and allow them to equilibrate for at least 30 minutes at room temperature before measurement.
Instrumentation and Data Acquisition
Instrumentation: A time-correlated single-photon counting (TCSPC) system is ideal for these measurements.[5] Key components include:
-
Pulsed Light Source: A laser diode or a pulsed lamp with an excitation wavelength suitable for 9-BA (typically around 365 nm).
-
Sample Chamber: A temperature-controlled cuvette holder.
-
Emission Monochromator: To select the fluorescence emission wavelength (for 9-BA, this is typically around 400-450 nm).
-
Single-Photon Detector: A sensitive photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).[14]
-
TCSPC Electronics: To measure the time delay between the excitation pulse and the detected fluorescence photon.[5]
Protocol 3: Data Acquisition
-
Instrument Warm-up and Calibration: Allow the instrument to warm up according to the manufacturer's instructions. Calibrate the system using a known fluorescence standard.
-
Measure the Instrument Response Function (IRF): The IRF is the temporal profile of the excitation light and is crucial for accurate data analysis.[14] It is typically measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.
-
Acquire Fluorescence Decay Curves:
-
Place the cuvette containing the sample in the holder.
-
Set the excitation and emission wavelengths.
-
Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000 counts) to ensure good statistical accuracy.
-
Repeat the measurement for each sample, including the control.
-
Data Analysis and Interpretation
The analysis of the fluorescence decay data involves deconvoluting the measured decay from the IRF to obtain the true fluorescence decay of the sample.[15][16] This is typically done using specialized software provided with the TCSPC instrument.
Workflow for Data Analysis:
Caption: Data analysis workflow for time-resolved fluorescence decay curves.
Interpretation of Results:
The fluorescence decay of 9-BA in micellar solutions is often best described by a bi-exponential or tri-exponential model.[17] The different lifetime components can be attributed to 9-BA molecules in different microenvironments:
-
Short Lifetime Component: Often associated with 9-BA in the aqueous phase or at the more polar micelle-water interface.
-
Long Lifetime Component(s): Typically represent 9-BA molecules partitioned into the hydrophobic core of the micelles. The values of these lifetimes can provide insights into the rigidity and polarity of the micellar interior.
Expected Results for this compound in Different Micelles:
| Micelle Type | Expected Environment of 9-BA | Expected Fluorescence Lifetime (τ) | Rationale |
| SDS (Anionic) | Hydrophobic core, potentially with some interaction with the negatively charged head groups. | Longer than in water, but may be quenched by counter-ions. | The anionic surface may influence the local environment. |
| CTAB (Cationic) | Hydrophobic core, with potential for quenching by bromide counter-ions. | Longer than in water, but likely shorter than in Triton X-100 due to quenching. | Halide ions are known quenchers of anthracene fluorescence.[3] |
| Triton X-100 (Non-ionic) | Deeply embedded in the bulky, nonpolar poly(ethylene oxide) core. | Significantly longer than in water. | The non-ionic and bulky nature of the headgroups provides a more shielded and less polar environment. |
Advanced Application: Fluorescence Quenching Studies
To further probe the accessibility and dynamics of the micellar core, fluorescence quenching experiments can be performed. A water-soluble quencher (e.g., iodide ions) or a hydrophobic quencher that co-partitions into the micelle can be used.
Protocol 4: Fluorescence Quenching Experiment
-
Prepare a series of micellar solutions containing 9-BA as described in Protocol 2.
-
To each solution, add increasing concentrations of a quencher stock solution.
-
Acquire the time-resolved fluorescence decay curves for each quencher concentration.
-
Analyze the data to determine the quenching rate constant (kq) using the Stern-Volmer equation for time-resolved data:
τ0/τ = 1 + kqτ0[Q]
where τ0 is the fluorescence lifetime in the absence of the quencher, τ is the fluorescence lifetime in the presence of the quencher at concentration [Q].
The value of kq provides information about the rate of collision between the quencher and the excited probe, which is related to the microviscosity of the micellar core and the permeability of the micellar interface to the quencher.
Visualizing the Quenching Process:
Caption: Quenching of excited this compound (9-BA*) within a micelle.
Conclusion
Time-resolved fluorescence spectroscopy using this compound as a probe is a versatile and informative technique for characterizing the microenvironment of micelles. By carefully designing experiments and analyzing the resulting fluorescence decay data, researchers can obtain valuable insights into the micropolarity, microviscosity, and accessibility of the micellar core. This information is critical for the rational design and optimization of micellar systems for a wide range of applications, from targeted drug delivery to advanced material synthesis.
References
- Data Analysis Methods in Time-Resolved Fluorescence Spectroscopy: A Tutorial Review. (n.d.).
-
CMC values of SDS, CTAB and Triton X 100 | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
-
Determine and compare the cmc point of SDS, Triton x-100 and CTAB surfactants using conductometery method | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Methods for analysis of time-resolved fluorescence data. (n.d.). IEEE Xplore. Retrieved from [Link]
-
Comparison of the CMC of SDS, CTAB, and TX-100 between typical... (n.d.). ResearchGate. Retrieved from [Link]
-
Time-resolved fluorescence-decay measurement and analysis on single cells by flow cytometry. (n.d.). Optica Publishing Group. Retrieved from [Link]
-
Time-resolved Fluorescence. (n.d.). PicoQuant. Retrieved from [Link]
-
Time-Resolved Fluorescence Measurements. (n.d.). BMG LABTECH. Retrieved from [Link]
-
Time Resolved Fluorescence. (n.d.). HORIBA. Retrieved from [Link]
-
Measurement and analysis of fluorescence decay curves. (n.d.). ResearchGate. Retrieved from [Link]
-
Time Resolved Fluorescence Spectroscopy: Analysis. (n.d.). Retrieved from [Link]
-
Instrument response standard in time-resolved fluorescence. (2009, March 17). AIP Publishing. Retrieved from [Link]
-
Time-resolved spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]
-
Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? (2020, May 6). ACS Publications. Retrieved from [Link]
-
Chemical structures of SDS, CTAB, Triton X 100 (n = 9–10), and mPEG-DSPE. (n.d.). ResearchGate. Retrieved from [Link]
-
Time Resolved Fluorescence Spectroscopy. (2018, March 28). Retrieved from [Link]
-
Fluorescence Dynamics of Dye Probes in Micelles. (n.d.). The Journal of Physical Chemistry B. Retrieved from [Link]
-
Fluorescence Probe Studies of Anthracene and 9-Methylanthracene in Detergent Micelles. (n.d.). Retrieved from [Link]
-
The Effect of Micelles on the Steady-State and Time-Resolved Fluorescence of Indole, 1-Methylindole, and 3-Methylindole in Aqueous Media. (n.d.). Iowa State University Digital Repository. Retrieved from [Link]
-
Effect of quencher (9-methylanthracene) concentration on the... (n.d.). ResearchGate. Retrieved from [Link]
-
Steady-State and Time-Resolved Fluorescence Study of Selected Tryptophan-Containing Peptides in an AOT Reverse Micelle Environment. (2023, October 22). MDPI. Retrieved from [Link]
-
Solid state photodimerization of 9-tert-butyl anthracene ester produces an exceptionally metastable polymorph according to first-principles calculations. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]
-
Time-resolved fluorescence quenching studies of sodium lauryl ether sulfate micelles. (2013, February 7). ResearchGate. Retrieved from [Link]
-
Fluorescence quenching of anthracene by nitroaromatic compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Photophysical Properties of Anthracene Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Deactivation of the fluorescent state of 9-tert-butylanthracene. 9-tert-Butyl-9,10(Dewar anthracene). (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Photophysics of 9-ethynylanthracene based 'push-pull' molecules. (n.d.). INIS-IAEA. Retrieved from [Link]
-
Characterization of biosurfactants' micelles formation using fluorescence measurements: sodium taurocholate as case of study. (2024, July 16). PMC - NIH. Retrieved from [Link]
-
9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. (n.d.). PMC. Retrieved from [Link]
-
Fluorescence quenching of anthracene by nitroaromatic compounds. (2011, August 30). Retrieved from [Link]
-
Fluorescence quenching of anthracene by aniline in different solvents. (n.d.). Retrieved from [Link]
-
A surfactant type fluorescence probe for detecting micellar growth. (n.d.). ResearchGate. Retrieved from [Link]
-
Static and time-resolved fluorescence of an amphiphilic flavin in Aerosol OT reversed micelles | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
Sources
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- 2. horiba.com [horiba.com]
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- 4. Photophysical Properties of Anthracene Derivatives [mdpi.com]
- 5. Time-resolved Fluorescence | PicoQuant [picoquant.com]
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- 17. DSpace [dr.lib.iastate.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Butylanthracene
Welcome to the technical support guide for the synthesis of 9-Butylanthracene. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common experimental challenges. As Senior Application Scientists, we provide not just procedures, but the underlying principles to empower you to make informed decisions in the lab.
Part 1: Frequently Asked Questions (FAQs) - Synthesis Strategy
This section addresses high-level questions regarding the selection of a synthetic route for this compound.
Q1: What are the primary methods for synthesizing this compound, and how do they compare?
There are three principal strategies for synthesizing this compound, each with distinct advantages and challenges:
-
Friedel-Crafts Alkylation/Acylation: This is a classic electrophilic aromatic substitution method. It can be performed as a direct alkylation or, more reliably, as a two-step acylation followed by reduction.[1]
-
Grignard Reaction: This nucleophilic addition method typically involves reacting an organomagnesium reagent (a Grignard reagent) with a carbonyl group on the anthracene core, such as in anthrone.[2]
-
Palladium-Catalyzed Cross-Coupling (Suzuki Reaction): A modern and highly versatile method that involves coupling an organohalide (e.g., 9-bromoanthracene) with an organoboron compound (e.g., butylboronic acid).[3][4]
Comparative Summary of Synthetic Routes
| Feature | Friedel-Crafts (Direct Alkylation) | Friedel-Crafts (Acylation-Reduction) | Grignard Reaction | Suzuki Cross-Coupling |
| Typical Yield | Variable, often low to moderate | Good to excellent | Good | Excellent |
| Selectivity | Poor (Polyalkylation is common)[5] | Excellent (No rearrangement or polyalkylation)[1] | Excellent | Excellent |
| Key Challenge | Polyalkylation & Isomerization | Two-step process | Strict anhydrous conditions required[6] | Catalyst cost & sensitivity |
| Reaction Conditions | Harsh (Strong Lewis Acids) | Harsh (Step 1), then specific reduction conditions | Mild, but requires inert atmosphere | Mild |
| Functional Group Tolerance | Poor[1] | Moderate | Poor[3] | Excellent[3] |
Q2: I need high purity this compound without isomers. Which route should I choose?
For high purity and to avoid isomeric byproducts (like sec-butylanthracene), the Friedel-Crafts acylation-reduction pathway or the Suzuki cross-coupling reaction are vastly superior to direct Friedel-Crafts alkylation.
-
Causality: Direct Friedel-Crafts alkylation proceeds via a primary carbocation (CH₃CH₂CH₂CH₂⁺) which can readily rearrange via a hydride shift to the more stable secondary carbocation. This leads to the formation of sec-butylanthracene as a significant byproduct.[1] The acylation-reduction route uses a non-rearranging acylium ion, thus ensuring the linear butyl chain.[1][7] The Suzuki reaction forms the C-C bond directly between the specified atoms, offering complete control over isomerism.[8]
Q3: My starting material is 9-bromoanthracene. What is the most efficient way to convert it to this compound?
If you are starting with 9-bromoanthracene, the Suzuki cross-coupling reaction is the most direct and efficient method. This reaction is specifically designed to couple aryl halides with boronic acids and is known for its high yields and excellent functional group tolerance.[4]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during synthesis.
Problem 1: Low or No Yield in Friedel-Crafts Alkylation
Possible Causes & Solutions
-
Cause 1: Inactive Catalyst. The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly hygroscopic. Moisture in the reagents or solvent will hydrolyze and deactivate it.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or properly stored Lewis acids. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
-
-
Cause 2: Deactivated Aromatic Ring. Friedel-Crafts reactions fail if the aromatic ring has strongly electron-withdrawing substituents.[1][5] While anthracene itself is reactive, any deactivating groups will inhibit the reaction.
-
Solution: If your anthracene substrate is substituted with deactivating groups, consider an alternative method like Suzuki coupling.
-
-
Cause 3: Insufficient Reaction Temperature/Time.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, a moderate increase in temperature may be required.
-
Problem 2: Significant Formation of Polyalkylated Byproducts (e.g., Dibutylanthracene)
Possible Causes & Solutions
-
Cause: The Product is More Reactive than the Starting Material. The butyl group is an activating group, which makes the this compound product more nucleophilic and thus more reactive to further alkylation than the starting anthracene. This is a fundamental limitation of Friedel-Crafts alkylation.[5]
-
Solution 1 (Optimization): Use a large excess of the anthracene starting material relative to the alkylating agent (butyl halide). This increases the statistical probability that the electrophile will react with anthracene instead of the already-alkylated product.
-
Solution 2 (Definitive): Switch to the Friedel-Crafts acylation-reduction pathway. The acyl group is deactivating, which prevents a second acylation from occurring on the product. The subsequent reduction delivers the desired mono-alkylated product cleanly.[1]
-
Problem 3: Grignard Reaction Fails to Initiate or Gives Low Yield
Possible Causes & Solutions
-
Cause: Presence of Water or Protic Solvents. Grignard reagents are powerful bases and will be instantly quenched by any protic source (water, alcohols, etc.) to form butane.[6] This is the most common reason for failure.
-
Solution: All glassware must be rigorously flame-dried or oven-dried. Use anhydrous ether or THF, and ensure your starting materials (anthrone, butyl bromide) are dry. Conduct the entire reaction under a strict inert atmosphere.[9]
-
-
Cause: Magnesium Passivation. The surface of the magnesium turnings can have an oxide layer that prevents the reaction from starting.
-
Solution: Gently crush the magnesium turnings with a glass rod (under inert atmosphere) to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can also be used as an activator.
-
Problem 4: Suzuki Coupling Reaction is Sluggish or Incomplete
Possible Causes & Solutions
-
Cause: Inefficient Catalyst or Ligand. The palladium catalyst may be old or deactivated. The choice of ligand is also crucial.
-
Solution: Use a fresh, high-quality palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Ensure the reaction mixture is properly degassed (e.g., via freeze-pump-thaw cycles or by bubbling argon through the solvent) to prevent oxidative degradation of the catalyst.[10]
-
-
Cause: Incorrect Base or Solvent. The base is critical for the transmetalation step in the catalytic cycle. Its strength and solubility can significantly impact the reaction rate.
-
Solution: Potassium carbonate (K₂CO₃) is a common and effective base.[4] The solvent system (e.g., toluene/ethanol/water or DMF) must be able to dissolve the organic components and the inorganic base to some extent. Experiment with different solvent systems if the reaction is not proceeding efficiently.
-
Part 3: Experimental Protocols & Visualizations
Protocol 1: Synthesis via Friedel-Crafts Acylation-Reduction
This two-step method provides excellent control and avoids the pitfalls of direct alkylation.
Step A: Friedel-Crafts Acylation
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet, suspend anthracene (1.0 eq) and anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition: Add a solution of butanoyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the anthracene is consumed.
-
Work-up: Carefully quench the reaction by pouring it over crushed ice with concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product is 9-butanoylanthracene.
Step B: Wolff-Kishner Reduction
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the crude 9-butanoylanthracene from Step A, diethylene glycol, and hydrazine hydrate (4-5 eq).
-
Reaction: Add potassium hydroxide (KOH, 4-5 eq) and heat the mixture to 180-200 °C. Water and excess hydrazine will distill off. Maintain the temperature for 4-6 hours.
-
Work-up: Cool the reaction mixture, add water, and extract with toluene or ethyl acetate. Wash the combined organic layers with dilute HCl and then water. Dry over anhydrous MgSO₄ and concentrate.
-
Purification: Purify the crude this compound by column chromatography on silica gel (eluting with hexanes).
Workflow Visualization
Caption: Comparison of direct vs. two-step Friedel-Crafts routes.
Protocol 2: Synthesis via Suzuki Cross-Coupling
This protocol is ideal when starting from 9-bromoanthracene and offers high yield and purity.
-
Setup: To a dry Schlenk flask, add 9-bromoanthracene (1.0 eq), n-butylboronic acid (1.5 eq), potassium carbonate (K₂CO₃, 3.0 eq), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.[4]
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio) via cannula.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the solvent and purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield pure this compound.
Suzuki Catalytic Cycle Visualization
Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.
References
-
Dalton Transactions. (n.d.). Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Mol-Instincts. (2025). 9-butylsulfanyl-anthracene. [Link]
-
Begni, F., et al. (2022). Optimization of the Friedel–Crafts alkylation for the synthesis of hypercrosslinked polymers. SN Applied Sciences. [Link]
-
Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Recent advances in the syntheses of anthracene derivatives. [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
-
Organic Syntheses. (n.d.). 9-ANTHRALDEHYDE. [Link]
-
Master Organic Chemistry. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
MDPI. (2020). 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. [Link]
-
PubMed Central. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Bandini, M., & Umani-Ronchi, A. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 111. [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
ResearchGate. (2025). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds. [Link]
-
Trade Science Inc. (2013). SYNTHESIS OF SOME 9-ALKENYLANTHRACENES AND ITS CYCLOADDITION: ADDUCTS OF 2-BROMOACRYLALDEHYDE. [Link]
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- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of 9-Butylanthracene in Aqueous Media
Welcome to the technical support center dedicated to addressing the solubility issues of 9-Butylanthracene in aqueous media. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in solubilizing this hydrophobic compound for their experimental needs. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve stable and effective solutions.
Understanding the Challenge: The Hydrophobic Nature of this compound
This compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) anthracene, possesses a molecular structure that renders it highly hydrophobic, or "water-fearing."[1] This inherent property leads to extremely low solubility in water and aqueous buffers, a significant hurdle in various research and development applications, including biological assays and formulation studies. The core of the problem lies in the nonpolar nature of the molecule, which thermodynamically disfavors interaction with polar water molecules.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding the solubility of this compound.
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: Due to its hydrophobic nature, this compound has very limited solubility in water. Direct addition to an aqueous buffer will likely result in precipitation or the formation of a non-homogenous suspension.
Q2: Can I use a small amount of organic solvent to dissolve it first?
A2: Yes, this is a common initial step. However, simply adding this stock solution to your aqueous medium may cause the compound to precipitate out as the organic solvent becomes diluted. This is a phenomenon known as "crashing out." The key is to employ a robust solubilization strategy to maintain the compound in the aqueous phase.
Q3: What are the primary methods to enhance the aqueous solubility of this compound?
A3: Several effective techniques can be employed, including the use of co-solvents, surfactants to form micelles, and cyclodextrins to create inclusion complexes.[2][3] For more advanced applications, nanoparticle-based delivery systems can also be considered.[4][5]
Q4: Will these solubilization methods affect my experimental results?
A4: It is crucial to consider the potential impact of any solubilizing agent on your specific application. Always run appropriate controls with the solubilizing agent alone to account for any background effects in your assays.
In-Depth Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Addition to Aqueous Media
Root Cause: The primary reason for precipitation is the low aqueous solubility of this compound. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the solubility limit is quickly exceeded, leading to the formation of solid particles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Methodologies for Solubility Enhancement
Here we detail the scientific principles and provide step-by-step protocols for the most common and effective solubilization techniques.
Co-solvent Systems
Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[6][7] This creates a more favorable environment for hydrophobic molecules like this compound.
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Propylene glycol
-
Polyethylene glycol (PEG)
Experimental Protocol: Co-solvent Solubilization
-
Stock Solution Preparation: Dissolve this compound in 100% of the chosen co-solvent (e.g., DMSO) to create a concentrated stock solution.
-
Serial Dilution: Prepare serial dilutions of the stock solution in the same co-solvent.
-
Aqueous Dilution: Add a small aliquot of each co-solvent dilution to your aqueous buffer. It is crucial to maintain a final co-solvent concentration that is compatible with your experimental system (typically <1% v/v for biological assays).
-
Observation: Visually inspect for any signs of precipitation. Use a spectrophotometer to check for light scattering, which can indicate the formation of insoluble aggregates.
-
Optimization: Determine the highest concentration of this compound that remains soluble at an acceptable final co-solvent concentration.
Data Presentation: Solubility of Anthracene in Various Solvents
| Solvent | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Solubility in Water ( g/100g ) |
| Acetone | C3H6O | 56.2 | -94.3 | 0.786 | Miscible |
| Acetonitrile | C2H3N | 81.6 | -46 | 0.786 | Miscible |
| Benzene | C6H6 | 80.1 | 5.5 | 0.879 | 0.18 |
| Chloroform | CHCl3 | 61.7 | -63.7 | 1.498 | 0.795 |
| Dichloromethane | CH2Cl2 | 39.8 | -96.7 | 1.325 | 2 |
| Diethyl ether | C4H10O | 34.6 | -116.3 | 0.713 | 7.5 |
| Dimethylformamide (DMF) | C3H7NO | 153 | -61 | 0.944 | Miscible |
| Dimethyl sulfoxide (DMSO) | C2H6OS | 189 | 18.4 | 1.092 | Miscible |
| Ethanol | C2H6O | 78.5 | -114.1 | 0.789 | Miscible |
| Hexane | C6H14 | 69 | -95 | 0.659 | 0.001 |
| Methanol | CH4O | 64.6 | -98 | 0.791 | Miscible |
| Tetrahydrofuran (THF) | C4H8O | 65 | -108.4 | 0.8833 | Soluble |
| Toluene | C7H8 | 110.6 | -93 | 0.867 | 0.05 |
| Water | H2O | 100.00 | 0.00 | 0.998 | -- |
Data compiled from various sources.[8][9][10]
Surfactant-Mediated Solubilization
Principle: Surfactants are amphiphilic molecules that possess both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment that can encapsulate hydrophobic molecules like this compound, thereby increasing their apparent solubility in the aqueous solution.[11]
Common Surfactants:
-
Sodium dodecyl sulfate (SDS) - Anionic
-
Cetyltrimethylammonium bromide (CTAB) - Cationic
-
Tween® 20, Tween® 80 - Non-ionic
-
Triton™ X-100 - Non-ionic
Experimental Protocol: Surfactant-Mediated Solubilization
-
Surfactant Solution Preparation: Prepare a series of surfactant solutions in your aqueous buffer at concentrations above their respective CMCs.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a volatile organic solvent (e.g., acetone, chloroform).
-
Thin Film Formation: In a glass vial, add a known amount of the this compound stock solution. Evaporate the solvent under a stream of nitrogen or in a vacuum desiccator to form a thin film on the bottom of the vial.
-
Hydration and Solubilization: Add the prepared surfactant solutions to the vials containing the thin film. Vortex or sonicate the mixture to facilitate the encapsulation of this compound into the micelles.
-
Analysis: Centrifuge the solutions to pellet any undissolved compound. Analyze the supernatant for the concentration of solubilized this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Visualization of Micellar Solubilization:
Caption: Encapsulation of this compound within a surfactant micelle.
Cyclodextrin Inclusion Complexes
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate "guest" molecules, such as this compound, that are sterically and chemically compatible with their internal cavity. This forms a water-soluble inclusion complex, effectively shielding the hydrophobic guest from the aqueous environment.[14][15]
Common Cyclodextrins:
-
α-Cyclodextrin (α-CD)
-
β-Cyclodextrin (β-CD)
-
γ-Cyclodextrin (γ-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) - often used for its higher aqueous solubility.
Experimental Protocol: Cyclodextrin Inclusion Complexation
-
Cyclodextrin Solution Preparation: Prepare a solution of the chosen cyclodextrin in the desired aqueous buffer. The concentration will depend on the desired molar ratio of cyclodextrin to this compound.
-
Addition of this compound: Add an excess of solid this compound to the cyclodextrin solution.
-
Equilibration: Stir or shake the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to allow for the formation of the inclusion complex and to reach equilibrium.
-
Separation of Undissolved Compound: Filter or centrifuge the solution to remove the excess, undissolved this compound.
-
Quantification: Determine the concentration of the solubilized this compound in the clear filtrate or supernatant using an appropriate analytical technique.
Visualization of Cyclodextrin Inclusion:
Caption: Formation of a this compound-cyclodextrin inclusion complex.
Advanced Strategy: Nanoparticle-Based Delivery Systems
For applications requiring higher concentrations or targeted delivery, nanoparticle-based systems offer a sophisticated solution. These systems can encapsulate hydrophobic compounds within a biocompatible nanocarrier.[16][17]
Types of Nanocarriers:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[17]
-
Polymeric Nanoparticles: Formed from biodegradable polymers, these can be designed as nanospheres or nanocapsules to carry drug payloads.[16]
-
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room and body temperature, offering good stability.[18]
The formulation of these systems requires specialized equipment and expertise in nanotechnology.
Concluding Remarks
Overcoming the solubility challenges of this compound in aqueous media is achievable through a systematic approach. By understanding the underlying principles of different solubilization techniques and carefully selecting the one most appropriate for your experimental context, you can successfully prepare homogenous and stable solutions for your research needs. Always remember to include proper controls to validate your experimental findings.
References
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ChemBK. anthracene,9-butyl-. [Link]
-
MDPI. Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. [Link]
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Cheméo. Chemical Properties of Anthracene, 9-butyl- (CAS 1498-69-7). [Link]
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ResearchGate. Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. [Link]
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PubChem. This compound. [Link]
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MDPI. Encapsulation of Hydrophobic Drugs in Shell-by-Shell Coated Nanoparticles for Radio—and Chemotherapy—An In Vitro Study. [Link]
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National Center for Biotechnology Information. Nano-Drug Delivery Systems Based on Natural Products. [Link]
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American Chemical Society. Cyclodextrin Inclusion Complexes: Studies of the Variation in the Size of Alicyclic Guests. [Link]
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National Center for Biotechnology Information. Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples. [Link]
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ResearchGate. Recent Studies on the Delivery of Hydrophilic Drugs in Nanoparticulate Systems. [Link]
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National Center for Biotechnology Information. Nano based drug delivery systems: recent developments and future prospects. [Link]
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OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
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OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
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ResearchGate. a Cyclodextrin-guest inclusion complex formation and b hollow truncated cone shape with hydrophobic cavity. [Link]
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National Center for Biotechnology Information. Recent Advances in Nanocarrier-Assisted Therapeutics Delivery Systems. [Link]
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National Center for Biotechnology Information. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. [Link]
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ResearchGate. 9 Solubilization in Surfactant Systems. [Link]
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PubChem. Anthracene, 9-(1,1-dimethylethyl)-. [Link]
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LinkedIn. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
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ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]
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Erowid. Common Organic Solvents: Table of Properties1,2,3. [Link]
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LookChem. Cas 13719-97-6,9-T-BUTYLANTHRACENE. [Link]
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SciSpace. Solubility prediction of anthracene in mixed solvents using a minimum number of experimental data.. [Link]
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University of Florida. Solution chemistry, solubility and solubilization. [Link]
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ResearchGate. (a) The structures of 9-methyl anthracene (9MA), 9-anthracene.... [Link]
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ResearchGate. Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. [Link]
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PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
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MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]
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University of Rochester. COMMON SOLVENT PROPERTIES. [Link]
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De Gruyter. IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 1. Binary Solvent Mixtures. [Link]
-
ResearchGate. The Details of Anthracene Solubility in Binary Solvent Mixtures. [Link]
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Correcting for inner filter effects in 9-Butylanthracene fluorescence measurements
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A Guide to Identifying and Correcting for Inner Filter Effects
Welcome to the technical support center for fluorescence spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 9-Butylanthracene in their fluorescence assays. As a Senior Application Scientist, I will provide you with in-depth technical guidance to address a common but critical challenge: the inner filter effect (IFE). This document will help you understand, diagnose, and accurately correct for IFE to ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the Inner Filter Effect (IFE) and why is it a problem for my this compound measurements?
A1: The inner filter effect is an experimental artifact that causes a reduction in the observed fluorescence intensity due to the absorption of light by the sample itself.[1][2] This phenomenon leads to a non-linear relationship between the concentration of your fluorophore (this compound) and its fluorescence signal, which can significantly compromise quantitative analysis.[3][4]
The effect is particularly pronounced in solutions that are highly concentrated.[5] It's crucial to understand that IFE is not a type of fluorescence quenching. Quenching involves specific molecular interactions that reduce the fluorescence quantum yield, whereas IFE is a consequence of the bulk optical properties of the sample.[1]
IFE is divided into two distinct types:
-
Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it reaches the central volume of the cuvette from which fluorescence is being measured.[1][3][6] This attenuates the excitation beam, meaning fewer this compound molecules are excited, leading to a lower-than-expected fluorescence emission.[1][5]
-
Secondary Inner Filter Effect (sIFE): This happens when the fluorescence emitted by the excited this compound molecules is re-absorbed by other molecules in the solution before it can reach the detector.[1][3][5] This is more likely to occur if there is a significant overlap between the absorption and emission spectra of this compound.[5][6]
The diagram below illustrates the pathways of both primary and secondary inner filter effects in a standard 1 cm cuvette.
Caption: Mechanism of Primary and Secondary Inner Filter Effects.
Q2: How can I determine if my this compound measurements are being affected by IFE?
A2: There are two primary indicators that suggest your measurements are being compromised by the inner filter effect:
-
Non-Linearity in Concentration-Dependent Fluorescence: The most common sign of IFE is a loss of linearity in a plot of fluorescence intensity versus the concentration of this compound.[2] At low concentrations, you should observe a proportional increase in fluorescence with concentration. If the signal begins to plateau or, in severe cases, decrease at higher concentrations, IFE is the likely cause.[1]
-
High Absorbance Values: As a general rule, if the absorbance of your sample at the excitation wavelength (Aex) or in the emission range (Aem) exceeds 0.1 arbitrary units (AU) in a standard 1 cm cuvette, you should be concerned about IFE.[5] It is considered best practice to measure the full absorbance spectrum of your samples before conducting fluorescence measurements.[1]
Q3: What is the most reliable method for correcting the Inner Filter Effect?
A3: While instrumental approaches like using shorter pathlength cuvettes or front-face illumination can help minimize IFE, the most common and robust method is to apply a mathematical correction based on the sample's absorbance.[5][6] This correction method is widely accepted and can be readily applied if you have access to both a fluorometer and a UV-Vis spectrophotometer.
The correction formula is as follows:
Fcorr = Fobs * 10(Aex + Aem)/2
Where:
-
Fcorr is the corrected fluorescence intensity.
-
Fobs is the observed (measured) fluorescence intensity.
-
Aex is the absorbance of the sample at the excitation wavelength.
-
Aem is the absorbance of the sample at the emission wavelength.
This formula, derived from the principles of the Beer-Lambert law, effectively accounts for the attenuation of both the excitation and emission light paths.[1]
The workflow for applying this correction is outlined in the diagram below.
Caption: Workflow for Absorbance-Based Inner Filter Effect Correction.
Q4: Can you provide a step-by-step protocol for applying the absorbance-based correction for this compound?
A4: Certainly. Follow this detailed protocol to accurately correct your fluorescence data. For this example, we will assume an excitation wavelength (λex) of 366 nm and an emission wavelength (λem) of 413 nm for this compound, which are typical values for this fluorophore.[7]
Protocol 1: Experimental Measurement and IFE Correction
Materials:
-
This compound stock solution of known concentration.
-
Calibrated UV-Vis spectrophotometer.
-
Calibrated spectrofluorometer.
-
1 cm pathlength quartz cuvettes.
Methodology:
Part A: Data Acquisition
-
Prepare a Dilution Series: Create a series of this compound standards from your stock solution, covering the concentration range of interest.
-
Measure Absorbance:
-
For each standard, acquire a full UV-Vis absorbance spectrum.
-
From each spectrum, record the absorbance value at the chosen excitation wavelength (Aex at 366 nm).
-
Record the absorbance value at the emission maximum (Aem at 413 nm).
-
-
Measure Fluorescence:
-
Using the same set of standards, measure the fluorescence emission spectrum for each.
-
Set the excitation wavelength to 366 nm.
-
Record the peak fluorescence intensity at 413 nm (this is your Fobs).
-
Part B: Data Correction and Analysis
-
Tabulate Your Data: Organize your results in a table, as shown below.
-
Calculate the Correction Factor: For each concentration, calculate the correction factor using the formula: 10^((Aex + Aem)/2).
-
Calculate Corrected Fluorescence: Multiply the observed fluorescence (Fobs) by the calculated correction factor to obtain the corrected fluorescence (Fcorr).
-
Analyze the Results: Plot both Fobs vs. Concentration and Fcorr vs. Concentration. You should observe that the corrected data exhibits a significantly improved linear relationship.
Example Data Table:
| Concentration (µM) | Aex (366 nm) | Aem (413 nm) | Fobs (a.u.) | Correction Factor | Fcorr (a.u.) |
| 1 | 0.02 | 0.01 | 100,000 | 1.035 | 103,500 |
| 5 | 0.10 | 0.05 | 450,000 | 1.189 | 535,050 |
| 10 | 0.20 | 0.10 | 750,000 | 1.413 | 1,059,750 |
| 20 | 0.40 | 0.20 | 900,000 | 2.000 | 1,800,000 |
| 50 | 1.00 | 0.50 | 850,000 | 5.623 | 4,779,550 |
This is hypothetical data for illustrative purposes.
Q5: Are there any experimental strategies to minimize IFE without relying on mathematical corrections?
A5: Yes, while mathematical correction is often necessary for high concentrations, you can minimize IFE through careful experimental design:
-
Sample Dilution: The simplest approach is to work with dilute samples where the absorbance at the excitation wavelength is less than 0.1.[5] This is the most effective way to avoid IFE, but it may not be feasible if your signal is inherently weak.
-
Use a Shorter Pathlength Cuvette: Switching from a standard 1 cm cuvette to one with a shorter pathlength (e.g., 1 mm or 2 mm) will reduce the absorbance and thus the impact of IFE.[3][5]
-
Front-Face Illumination: Some spectrofluorometers offer a front-face illumination accessory. This configuration excites and collects emission from the same surface of the cuvette, dramatically reducing the pathlength and minimizing IFE, especially for highly turbid or concentrated samples.[5]
-
Choose an Alternative Excitation Wavelength: If possible, select an excitation wavelength on the shoulder of an absorbance peak rather than at the maximum. This will lower the absorbance (Aex) and reduce the primary inner filter effect.[5]
By understanding the principles behind the inner filter effect and applying these robust correction and minimization strategies, you can significantly enhance the accuracy and reliability of your fluorescence measurements with this compound.
References
- What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024-03-26). Vertex AI Search.
- Chavez, J. L., Ceresa, L., Kimball, J., Shah, S., Gryczynski, I., & Gryczynski, Z. How to deal with inner filter effect in fluorescence experiments. Texas Christian University.
- What is the Inner Filter Effect?. Edinburgh Instruments.
- Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. HORIBA.
- A Review on the Methods for Correcting the Fluorescence Inner-Filter Effect of Fluorescence Spectrum.
- Experimental correction for the inner-filter effect in fluorescence spectra. RSC Publishing.
- Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus.
- Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. NIH.
- How does Inner Filter interact with the quenching by heavy
- Correcting for inner filter effects in Disperse Red 1 fluorescence spectroscopy. Benchchem.
- Correction of inner-filter effect in fluorescence excitation-emission matrix spectrometry using Raman scatter.
- Effects of Fluorophore Concentration on Fluorescence Spectra: Inner Filter Effects. Virtual Labs.
- What is the inner filter effect in fluorescence spectroscopy quenching?.
- How to correct the inner filter effect for determining binding constants by fluorescence spectroscopy?.
- 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applic
- Absorption (black) and emission (red) spectra of anthracene 3 (A),... | Download Scientific Diagram.
- Absorption [9-Methyl Anthracene].
- Anthracene. PhotochemCAD.
- Synthesis and absorption/emission spectral properties of styrylstilbene and distyrylanthracene derivatives. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
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- 6. static.horiba.com [static.horiba.com]
- 7. Absorption [9-Methyl Anthracene] | AAT Bioquest [aatbio.com]
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- 9. PhotochemCAD | Anthracene [photochemcad.com]
Technical Support Center: Troubleshooting Unexpected Fluorescence Quenching of 9-Butylanthracene
Welcome to the technical support guide for 9-Butylanthracene, a versatile fluorophore employed in a range of applications from fundamental research to drug development. This document is designed to serve as your first line of defense when encountering unexpected fluorescence quenching. Here, we move beyond simple checklists to provide a deeper, mechanistically-grounded understanding of why your signal might be disappearing and how to systematically diagnose and resolve the issue.
Part 1: First Principles - Understanding this compound Fluorescence and Quenching
Before troubleshooting, it is crucial to understand the fundamental photophysical processes governing this compound's fluorescence. Fluorescence is the result of a three-stage process: excitation of the molecule to a higher electronic state by absorbing a photon, a brief period in this excited state, and finally, relaxation back to the ground state via the emission of a photon. Quenching is any process that short-circuits this pathway, causing the excited molecule to return to the ground state without emitting light (non-radiatively).[1][2][3]
There are several primary mechanisms through which the fluorescence of this compound can be quenched:
-
Dynamic (Collisional) Quenching: This occurs when an excited this compound molecule collides with another molecule in the solution (a "quencher"), which facilitates non-radiative decay.[1][3][4] Common collisional quenchers include molecular oxygen and heavy atoms like iodide.[2][4][5][6]
-
Static Quenching: In this scenario, this compound forms a non-fluorescent complex with a quencher molecule in the ground state. This complex, when excited, returns to the ground state non-radiatively.[1][3][4][7]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, aromatic planar molecules like anthracene derivatives can stack together (form aggregates or excimers), which often leads to a decrease in fluorescence intensity.[8][9][10][11]
-
Photodegradation: Prolonged exposure to excitation light can lead to irreversible chemical changes in the this compound molecule, rendering it non-fluorescent. Anthracene derivatives are known to undergo photo-oxidation in the presence of air.[12][13][14]
-
Solvent Effects: The polarity and viscosity of the solvent can significantly influence the fluorescence quantum yield.[15][16][17] Polar solvents can stabilize the excited state, sometimes leading to a red-shift in emission and a change in intensity.[15]
Part 2: Systematic Troubleshooting Guide
This section is organized by common observable symptoms. For each symptom, we will explore the most probable causes and provide a step-by-step protocol for diagnosis and resolution.
Symptom 1: Gradual Decrease in Fluorescence Signal Over Time
You begin your experiment, and the initial fluorescence is strong, but as you continue to measure, the signal steadily declines.
Potential Causes:
-
Photodegradation of this compound.
-
Presence of dissolved oxygen leading to photobleaching and quenching.
-
Instrumental drift (e.g., lamp instability).
Troubleshooting Workflow:
Caption: Troubleshooting logic for gradual fluorescence signal loss.
Detailed Protocols:
-
Protocol 2.1: Assessing Photodegradation
-
Reduce Excitation Power: Lower the intensity of the excitation lamp or laser. Use neutral density filters if available.
-
Minimize Exposure Time: Adjust instrument settings to use the shortest possible integration time that provides an adequate signal-to-noise ratio.[18]
-
Control Experiment: Prepare two identical samples. Expose one to the excitation light for an extended period (e.g., 10 minutes) while keeping the other in the dark. Measure the fluorescence of both. A significantly lower signal in the exposed sample confirms photodegradation.
-
-
Protocol 2.2: Deoxygenation of Solvent
-
Nitrogen/Argon Purging: Bubble dry nitrogen or argon gas through your solvent for 15-30 minutes prior to dissolving your this compound. Maintain a blanket of the inert gas over the sample during the experiment. Molecular oxygen is an efficient quencher of aromatic hydrocarbons.[5][6][19]
-
Freeze-Pump-Thaw: For more rigorous deoxygenation, use the freeze-pump-thaw method. This involves freezing the sample, evacuating the headspace with a vacuum pump, and then thawing. Repeat this cycle at least three times.
-
Symptom 2: No or Very Low Fluorescence Signal from the Start
You've prepared your sample as usual, but the fluorometer detects little to no emission.
Potential Causes:
-
Incorrect instrument settings (excitation/emission wavelengths, slit widths).
-
Presence of a potent quencher in the solvent or on the cuvette.
-
High concentration leading to aggregation-caused quenching (ACQ).
-
Solvent incompatibility or pH issues.
Troubleshooting Workflow:
Sources
- 1. ossila.com [ossila.com]
- 2. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quenching of fluorescence by oxygen. A probe for structural fluctuations in macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heavy atom quenching | PPTX [slideshare.net]
- 8. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. From aggregation-caused quenching luminogens to solid fluorescent materials - Advanced Science News [advancedsciencenews.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
- 13. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 16. researchgate.net [researchgate.net]
- 17. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 18. edinst.com [edinst.com]
- 19. web.colby.edu [web.colby.edu]
Technical Support Center: Enhancing the Quantum Yield of 9-Butylanthracene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-Butylanthracene derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate the experimental challenges and enhance the fluorescence quantum yield (Φf) of your compounds. Our approach is rooted in a deep understanding of the photophysical principles governing these molecules, aiming to empower you with the knowledge to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical fluorescence quantum yield for a this compound derivative, and what are the primary factors that influence it?
A1: The fluorescence quantum yield of this compound derivatives can vary significantly depending on their specific chemical structure and the experimental environment. While a definitive "typical" value is difficult to state, values can range from moderate to high in dilute, non-polar solutions. The primary factors influencing the quantum yield include:
-
Molecular Structure: The nature and position of substituents on the anthracene core are critical. Electron-donating groups can sometimes enhance fluorescence, while heavy atoms can decrease it.[1][2] The butyl group at the 9-position itself influences solubility and can sterically hinder aggregation to some extent.
-
Solvent Environment: The polarity of the solvent plays a crucial role. For many anthracene derivatives, an increase in solvent polarity can lead to a decrease in quantum yield due to processes like intramolecular charge transfer (ICT).[3][4]
-
Concentration: At high concentrations, aggregation-caused quenching (ACQ) is a common issue for planar aromatic molecules like anthracene, leading to a significant drop in quantum yield.[5][6]
-
Presence of Quenchers: Molecular oxygen is a well-known quencher of fluorescence.[7] Other impurities in the solvent or reagents can also act as quenchers.[7]
-
Temperature: Temperature can affect non-radiative decay pathways. In some cases, lowering the temperature can increase the quantum yield by reducing vibrational and collisional quenching.[8]
Q2: I am observing a significantly lower than expected quantum yield for my this compound derivative in solution. What are the most likely causes?
A2: A low quantum yield in solution can often be attributed to one or more of the following:
-
Solvent Polarity: You might be using a solvent that is too polar for your specific derivative, leading to quenching via ICT or exciplex formation.[3][9]
-
Contaminants: Impurities in your synthesized compound or the solvent can act as quenchers. Ensure your compound is highly purified and you are using high-purity solvents.
-
Oxygen Quenching: Dissolved oxygen in the solvent is a common culprit.[7] Degassing the solution is a critical step for accurate quantum yield measurements.
-
Self-Absorption: If the emission spectrum of your compound overlaps significantly with its absorption spectrum, reabsorption of emitted photons can lead to an apparent decrease in quantum yield, especially at higher concentrations.
Q3: My compound exhibits strong fluorescence in dilute solution but the quantum yield drops dramatically in the solid state. Why is this happening and how can I mitigate it?
A3: This phenomenon is a classic example of Aggregation-Caused Quenching (ACQ) .[5][6] In the solid state, the planar anthracene cores can stack on top of each other (π-π stacking), leading to the formation of non-emissive or weakly emissive aggregates and excimers.[5][8]
To mitigate ACQ, you can consider the following strategies during the molecular design phase:
-
Introduce Bulky Substituents: Attaching bulky groups to the anthracene core can sterically hinder the close packing of the molecules, thus preventing π-π stacking.[8]
-
Promote Aggregation-Induced Emission (AIE): By introducing specific functionalities, such as rotatable groups, you can design molecules that are non-emissive in solution but become highly emissive upon aggregation.[10][11] This is due to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels.[10]
Troubleshooting Guides
This section provides detailed troubleshooting workflows for common issues encountered during the study of this compound derivatives.
Guide 1: Low Quantum Yield in Solution
This guide addresses the problem of observing a lower-than-expected fluorescence quantum yield in a solvent.
Caption: Troubleshooting workflow for low quantum yield in solution.
Protocol 1: Solvent Degassing
-
Prepare your sample solution in a suitable cuvette with a septum-sealed cap.
-
Bubble a gentle stream of an inert gas (high-purity argon or nitrogen) through the solution for 15-30 minutes using a long needle. Ensure the gas outlet is through a shorter needle.
-
Alternatively, for more rigorous degassing, use the freeze-pump-thaw method:
-
Freeze the solution using liquid nitrogen.
-
Apply a vacuum to the headspace.
-
Thaw the solution, allowing dissolved gases to escape.
-
Repeat this cycle at least three times.
-
-
Immediately measure the fluorescence spectrum and quantum yield after degassing.
Protocol 2: Solvent Polarity Screening
-
Prepare stock solutions of your this compound derivative in a non-polar solvent (e.g., cyclohexane, toluene).
-
Prepare a series of solutions with varying polarity by mixing the non-polar stock with increasing amounts of a polar aprotic solvent (e.g., tetrahydrofuran, acetonitrile) and a polar protic solvent (e.g., ethanol, methanol).
-
Measure the absorption and emission spectra, and calculate the quantum yield for each solvent mixture.
-
Plot the quantum yield as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot) to understand the relationship.[9]
| Observation | Potential Cause | Recommended Action |
| Quantum yield increases after degassing. | Oxygen quenching was significant. | Perform all future measurements on degassed solutions. |
| Quantum yield is highest in non-polar solvents and decreases with increasing polarity. | Intramolecular Charge Transfer (ICT) or exciplex formation is occurring.[3][4] | For applications requiring high quantum yield, use non-polar solvents. Consider structural modifications to reduce the charge transfer character of the excited state. |
| Quantum yield is low across all solvents. | The molecule has inherently efficient non-radiative decay pathways. | Consider structural modifications to increase the radiative decay rate or block non-radiative pathways. This could involve rigidifying the structure or altering the electronic properties with substituents.[12] |
Guide 2: Aggregation-Caused Quenching (ACQ)
This guide provides strategies to diagnose and potentially overcome ACQ.
Caption: Diagnostic workflow for Aggregation-Caused Quenching.
Protocol 3: Concentration-Dependent Fluorescence Spectroscopy
-
Prepare a series of solutions of your this compound derivative in a suitable solvent, ranging from very dilute (e.g., 10⁻⁷ M) to more concentrated (e.g., 10⁻³ M).
-
Measure the absorption and fluorescence spectra for each concentration.
-
Normalize the absorption spectra at the lowest energy absorption peak.
-
Normalize the emission spectra at the peak maximum.
-
Analyze the spectra for changes in shape, peak position, and the appearance of new bands as a function of concentration. A red-shift and broadening of the emission at higher concentrations is indicative of excimer formation.
Protocol 4: Synthesis of a Sterically Hindered Derivative
This is a conceptual protocol for a synthetic strategy to mitigate ACQ.
-
Design: Introduce a bulky substituent at the 10-position of the this compound core. A good candidate would be a triphenylsilyl or a t-butylphenyl group.
-
Synthesis: A potential synthetic route could involve the reaction of this compound with a suitable electrophile in the presence of a Lewis acid catalyst to introduce the bulky group at the 10-position.
-
Characterization: Purify the new derivative and characterize it using standard techniques (NMR, mass spectrometry).
-
Photophysical Analysis: Repeat the concentration-dependent fluorescence studies and solid-state quantum yield measurements to compare with the parent this compound.
| Derivative | Expected Observation in Concentrated Solution/Solid State | Interpretation |
| This compound | Significant red-shift and decrease in quantum yield. | The planar anthracene cores are likely undergoing π-π stacking, leading to ACQ. |
| 9-Butyl-10-(triphenylsilyl)anthracene | Reduced red-shift and a higher quantum yield compared to the parent compound. | The bulky triphenylsilyl group is effectively preventing close packing of the anthracene cores, thus mitigating ACQ. |
References
- Suppressing aggregation induced quenching in anthracene based conjugated polymers. (n.d.). RSC Publishing.
- Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density. (n.d.). RSC Publishing.
- Anthracene Modified by Aldehyde Groups Exhibiting Aggregation‐Induced Emission Properties. (2025). ResearchGate.
- Troubleshooting low quantum yield in 9,10-Dicyanoanthracene reactions. (n.d.). Benchchem.
- Photophysical Properties of Anthracene Derivatives. (n.d.). MDPI.
- Synthesis, characterization and aggregation induced emission properties of anthracene based conjugated molecules. (n.d.). New Journal of Chemistry (RSC Publishing).
- Quantum yield. (n.d.). Wikipedia.
- Schematic representation of the aggregation‐caused quenching (ACQ)... (n.d.). ResearchGate.
- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
- Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3). (n.d.). JMESS.
- Synthesis and Structural Studies of Two New Anthracene Derivatives. (n.d.). MDPI.
- Solvent Tuning Excited State Structural Dynamics in a Novel Bianthryl. (2023). PubMed Central.
- Effect of Solvent Polarity on Quantum Yields and lifetimes of 9, 10-Diphenylanthracene Molecule. (2015). ResearchGate.
- An In-depth Technical Guide on the Quantum Yield of 9-(2-Bromoethoxy)anthracene. (n.d.). Benchchem.
- A Comparative Guide to the Quantum Yield of 9-Bromo-10-iodoanthracene and Related Derivatives. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jmess.org [jmess.org]
- 4. researchgate.net [researchgate.net]
- 5. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Solvent Tuning Excited State Structural Dynamics in a Novel Bianthryl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and aggregation induced emission properties of anthracene based conjugated molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of High-Purity 9-Butylanthracene
Welcome to the comprehensive technical support guide for the purification of high-purity 9-Butylanthracene. This resource is meticulously curated for researchers, scientists, and professionals in drug development, offering in-depth technical assistance and troubleshooting for challenges commonly faced during the purification of this aromatic hydrocarbon.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide
-
Recrystallization Issues
-
Column Chromatography Issues
-
Purity Analysis Issues
-
-
Experimental Protocols
-
Protocol 1: Recrystallization of this compound
-
Protocol 2: Column Chromatography of this compound
-
Protocol 3: Purity Assessment by HPLC
-
-
Visual Guides and Data
-
Diagram 1: Purification Strategy Decision Tree
-
Table 1: Recrystallization Solvent Selection
-
Table 2: TLC and Column Chromatography Solvent Systems
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via a Grignard reaction?
A1: The synthesis of this compound typically involves the reaction of a Grignard reagent, such as butylmagnesium bromide, with an anthracene derivative. This process can lead to several byproducts, including unreacted starting materials, di-substituted anthracenes (e.g., 9,10-dibutylanthracene), and byproducts from side reactions of the Grignard reagent.[1] Additionally, residual solvents from the synthesis and subsequent workup are common impurities.
Q2: How do I choose between recrystallization and column chromatography for purifying this compound?
A2: The optimal purification technique hinges on the impurity profile and the target purity level. Recrystallization is a straightforward and scalable method, particularly effective when impurities exhibit markedly different solubilities compared to this compound in a given solvent system.[2] Conversely, column chromatography offers superior resolution, making it the preferred method for separating impurities with polarities similar to the desired product.[3] For a guided approach to selecting the most suitable method, refer to the decision tree in Diagram 1.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: For quantitative purity assessment of aromatic compounds like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method.[4] For a rapid qualitative evaluation of purity and to monitor the progress of purification, Thin-Layer Chromatography (TLC) is an indispensable tool.[5] To obtain detailed structural confirmation and to identify residual solvents or trace impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[6]
Q4: Can this compound degrade during purification?
A4: Polycyclic aromatic hydrocarbons (PAHs) can be susceptible to degradation from light and atmospheric oxygen, which may lead to oxidation or photodimerization. To mitigate this, it is recommended to shield the compound from prolonged exposure to light and to utilize degassed solvents, particularly for the long-term storage of solutions.
Troubleshooting Guide
Recrystallization Issues
| Problem | Potential Cause(s) | Solution(s) |
| "Oiling Out" | The melting point of this compound is below the boiling point of the chosen solvent, or the crude material is heavily impure.[3][7] | Re-dissolve the oil by heating, add a small volume of a more "soluble" solvent to decrease the supersaturation, and then allow the solution to cool at a very slow rate.[7] Introducing a seed crystal of pure this compound can also promote crystallization.[7] |
| No Crystal Formation | An excessive amount of solvent was used, leading to a solution that is not saturated upon cooling, or the solution is in a supersaturated state.[7] | Decrease the solvent volume by gentle heating or by passing a slow stream of nitrogen over the solution. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[8] |
| Poor Recovery | The selected solvent retains a significant amount of this compound in solution, even at low temperatures. Incomplete collection of the crystals. | Ensure the crystallization flask is thoroughly cooled in an ice bath prior to filtration. Use a minimal amount of ice-cold solvent to wash the collected crystals. The mother liquor can be concentrated to yield a second crop of crystals.[2] |
Column Chromatography Issues
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation / Band Broadening | The column was not packed uniformly, leading to channeling. The solvent system is not optimal for separation. The column was overloaded with the sample.[9] | Pack the column as a slurry to ensure a homogenous stationary phase free of air bubbles. Optimize the eluent system using TLC to achieve a baseline separation of the target compound from impurities.[10] Dissolve and load the sample in the smallest possible volume of solvent. |
| Streaking on TLC/Column | The sample was too concentrated during application. The compound is exhibiting strong interactions with the stationary phase (e.g., acidic silica gel). | Dilute the sample before loading it onto the column. If the compound is basic, adding a small amount of a neutralizer like triethylamine to the eluent can mitigate streaking.[9] |
| Compound Won't Elute | The eluting solvent is not polar enough to displace the compound from the stationary phase. | Systematically increase the polarity of the eluent. For highly nonpolar compounds, consider using a less polar stationary phase, such as neutral alumina.[3] |
Purity Analysis Issues
| Problem | Potential Cause(s) | Solution(s) |
| HPLC Peak Tailing | Secondary interactions are occurring between the analyte and the stationary phase. The column may be contaminated.[11] | Employ a high-purity, end-capped C18 column. Modify the mobile phase pH. For basic analytes, the addition of a competing base such as triethylamine to the mobile phase can improve peak shape.[12] |
| Extra Peaks in NMR Spectrum | The presence of residual solvents, impurities, or instrumental artifacts.[13] | Consult chemical shift tables for common laboratory solvents. Compare the obtained spectrum with a reference spectrum of pure this compound. Proper shimming of the instrument is crucial to minimize artifacts.[14] |
| Inconsistent TLC Rf values | The TLC chamber was not properly saturated with solvent vapor. Fluctuations in ambient temperature. Variations between different batches of TLC plates. | Line the TLC chamber with filter paper saturated with the eluent to ensure a vapor-rich environment. For accurate comparison, co-spot a standard of this compound on the same plate. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Through preliminary solubility tests (refer to Table 1), identify a suitable single solvent or a mixed solvent system. A common and effective approach for nonpolar aromatic compounds involves using a "good" solvent (e.g., toluene or dichloromethane) in which the compound is soluble, and a "poor" solvent (e.g., hexane or ethanol) in which it is sparingly soluble.[15]
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum required volume of the hot "good" solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are observed, perform a hot gravity filtration to remove them.
-
Crystallization: For a mixed solvent system, add the "poor" solvent dropwise to the hot solution until a persistent cloudiness is observed. Then, add a few drops of the "good" solvent to re-dissolve the precipitate. Allow the solution to cool gradually to room temperature, followed by cooling in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the formed crystals via vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the crystals with a small portion of the ice-cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: First, develop an optimal solvent system using TLC that provides a clear separation of this compound from its impurities. An Rf value between 0.2 and 0.4 for the product is generally ideal for column chromatography. Refer to Table 2 for suggested starting points.
-
Column Packing: Prepare a chromatography column by packing it with silica gel or alumina using the chosen eluent. Ensure the packing is dense and uniform, without any air pockets.
-
Sample Loading: Dissolve the crude this compound in the minimum volume of the eluent and carefully apply it to the top of the column.
-
Elution: Begin the elution process with the selected solvent system, collecting the eluate in fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify those that contain the pure this compound.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purity Assessment by HPLC
-
Sample Preparation: Accurately prepare a stock solution of the purified this compound in a suitable solvent like acetonitrile, at a concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a suitable working concentration.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v) is a good starting point. The mobile phase should be filtered and degassed prior to use.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: A UV detector set at a wavelength where this compound exhibits strong absorbance (e.g., 254 nm).
-
-
Injection and Analysis: Inject the prepared sample and record the resulting chromatogram. The purity of the sample can be calculated based on the relative area of the main peak corresponding to this compound.
Visual Guides and Data
Diagram 1: Purification Strategy Decision Tree
Caption: A decision tree to guide the selection of an appropriate purification method.
Table 1: Recrystallization Solvent Selection
| Solvent Property | Good Solvent (for dissolving) | Poor Solvent (for precipitation) |
| Polarity | Nonpolar to moderately polar | Polar |
| Examples | Toluene, Dichloromethane, Tetrahydrofuran | Hexane, Heptane, Ethanol, Methanol |
Note: The ideal single solvent for recrystallization should exhibit high solubility at elevated temperatures and low solubility at room temperature or below.
Table 2: TLC and Column Chromatography Solvent Systems
| Polarity of Impurities | Stationary Phase | Recommended Eluent System (starting ratios) |
| More Polar | Silica Gel | Hexane:Ethyl Acetate (95:5 to 80:20) |
| Less Polar | Alumina (neutral) | Petroleum Ether:Dichloromethane (98:2 to 90:10)[7] |
| Similar Polarity | Silica Gel | A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, is recommended. |
References
- Konan, N. F. D. S., Li, M., Shi, S., Liu, X., Tang, Y., Kojo, A., & Toyin, A. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 15(15), 1-11.
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
How to Reduce Peak Tailing in HPLC? (2023, June 9). Phenomenex. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Scion Instruments. Retrieved from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Column chromatography. (n.d.). Columbia University. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
- Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & McAlpine, J. B. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231.
-
Recrystallization. (n.d.). California State University, Sacramento. Retrieved from [Link]
-
Recrystallization (help meeeeee). (2011, February 3). Reddit. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Alaska Fairbanks. Retrieved from [Link]
-
Experiment 2: Recrystallization. (n.d.). Kwantlen Polytechnic University. Retrieved from [Link]
-
Ways to reduce band widening/smearing in the column? (2018, June 25). Reddit. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2021, January 24). Reddit. Retrieved from [Link]
- Al-Ali, A. A., & Abdul-Rahman, F. (2019). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 57(11), 865-875.
-
How to Run a Flash Column. (n.d.). University of Rochester. Retrieved from [Link]
-
Mixed-solvent recrystallisation. (n.d.). University of York. Retrieved from [Link]
-
What can cause spot smearing in a cellulose TLC for analysis of AMP and m6AMP? (2021, July 30). ResearchGate. Retrieved from [Link]
-
Mnova qNMR - Purity Determination (22nd May 2013). (2014, March 26). Mestrelab Research. Retrieved from [Link]
-
The NMR-Purity and the new dimensions and standards of purity CA. (n.d.). ChemAdder. Retrieved from [Link]
- Harvey, S., Raston, C. L., & Skelton, B. W. (1984). An alternative to magnesium in the high yield synthesis of Grignard reagents.
-
TLC troubleshooting. (n.d.). ChemBAM. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2023, June 3). Bitesize Bio. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester. Retrieved from [Link]
- Norman, R. O. C., & Waters, W. A. (1957). The detection, by means of anthracene, of free radicals formed in “abnormal” reactions of Grignard reagents. Journal of the Chemical Society (Resumed), 950-954.
-
HPLC Troubleshooting. (n.d.). Waters. Retrieved from [Link]
- Harvey, S., Raston, C. L., Skelton, B. W., & White, A. H. (1986). Benzylic Grignard reagents: application of [Mg (anthracene)(thf) 3](thf= tetrahydrofuran) in regioselective Grignard formation and C–O cleavage in benzyl ethers. Journal of the Chemical Society, Perkin Transactions 1, 1001-1006.
-
TROUBLESHOOTING GUIDE – HPLC. (n.d.). University of Geneva. Retrieved from [Link]
- O'Connor, M. J., Jones, L. A., & Yacobucci, P. D. (2005). Synthesis and reactivity of 9, 10-bis (4-trimethylsilylethynylbuta-1, 3-diynyl) anthracene derived chromophores. Dalton Transactions, (21), 3505-3511.
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Method for preparing 10, 10-disubstituted-2-bromoanthrone. (2018, March 13). Google Patents.
-
Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9, 10-disubstituted anthracenes. (2023, August 6). ResearchGate. Retrieved from [Link]
Sources
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Preventing aggregation of 9-Butylanthracene in solution
Welcome to the technical support guide for 9-Butylanthracene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in solution. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
FAQ #1: My this compound solution is cloudy, or a precipitate has formed over time. What is happening?
This is a classic sign of solute aggregation. This compound, like other polycyclic aromatic hydrocarbons (PAHs), has a strong tendency to self-associate in solution. The primary cause is intermolecular π-π stacking , where the electron-rich aromatic cores of adjacent molecules attract one another, leading to the formation of non-covalent oligomers or aggregates.[1]
While the butyl group at the 9-position provides some steric hindrance to disrupt this stacking, it does not eliminate it entirely, especially under suboptimal conditions.[2][3] This aggregation can lead to:
-
Inaccurate concentration measurements.
-
Reduced reactivity or altered photochemical properties.
-
Formation of insoluble particles.
The following sections will guide you through the systematic steps to prevent and diagnose this issue.
FAQ #2: How do I select the best solvent to prevent aggregation?
The guiding principle for dissolving nonpolar compounds is "like dissolves like."[6] this compound is a nonpolar molecule. Therefore, the most effective solvents are those with low polarity. In these solvents, the dispersion forces between the solvent and the this compound molecule are strong enough to overcome the π-π stacking interactions between solute molecules.
Mechanism of Solvation: In a suitable nonpolar solvent, individual this compound molecules are surrounded by a "solvent shell." This shell effectively isolates the molecules from one another, preventing them from stacking.[7] Conversely, in polar solvents (like water or ethanol), the solvent molecules are more strongly attracted to each other (e.g., via hydrogen bonding) than to the nonpolar solute. This effectively "squeezes" the hydrophobic solute molecules together, promoting aggregation.[8][9]
Recommended Solvents: For optimal dissolution and minimal aggregation, consider the following solvents.
| Solvent | Polarity Index (P') | Dielectric Constant (ε) at 20°C | Key Characteristics |
| Cyclohexane | 0.2 | 2.02 | Excellent choice, very nonpolar. Ideal for spectroscopic studies.[10][11] |
| Toluene | 2.4 | 2.38 | Good balance of solvating power and non-polarity.[10][11] |
| Tetrahydrofuran (THF) | 4.0 | 7.52 | A moderately polar aprotic solvent that can be effective.[11] |
| Dichloromethane (DCM) | 3.1 | 9.08 | A common solvent, but its higher polarity may be less ideal for sensitive applications.[11][12] |
| Acetonitrile | 5.8 | 37.5 (at 20°C) | Generally not recommended due to high polarity, but may be required in some analytical methods.[12][13] |
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and solving aggregation issues.
Caption: Aggregation via π-π stacking vs. monomeric solvation.
FAQ #5: Can I use additives to prevent aggregation, especially in challenging solvent systems?
Yes. When solvent choice is restricted, additives can be highly effective.
-
Surfactants: In aqueous or highly polar systems, surfactants can be used to create micelles. The hydrophobic this compound molecules will partition into the hydrophobic core of the micelles, isolating them from the bulk polar solvent and from each other. [14]Both non-ionic (e.g., Polysorbate 80, Triton™ X-100) and ionic (e.g., SDS) surfactants can be used, depending on the application. [15][16]The concentration of the surfactant must be above its critical micelle concentration (CMC).
-
Co-solvents: Using a mixture of solvents can disrupt aggregation. For example, adding a small amount of a good, nonpolar solvent (like THF or toluene) to a more polar solvent system can sometimes be sufficient to improve solubility and break up aggregates.
Experimental Protocol
Protocol 1: Preparation of a 100 µM Stock Solution of this compound in Cyclohexane
This protocol provides a standardized method for preparing a stock solution intended for spectroscopic analysis, where preventing aggregation is critical.
Materials:
-
This compound (solid)
-
Spectroscopic grade cyclohexane (anhydrous)
-
Calibrated analytical balance
-
10 mL Class A volumetric flask
-
Glass Pasteur pipette
-
Ultrasonic bath
-
Amber glass vial for storage
Procedure:
-
Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Weighing: Accurately weigh approximately 0.258 mg of this compound. (Molar Mass of this compound is ~234.34 g/mol . For a 100 µM solution in 10 mL, you need 0.234 mg. Weighing a slightly larger amount, like 2.58 mg for a 1 mM primary stock to be diluted later, is often more accurate). Let's assume we are making a 1 mM stock first for accuracy. Weigh ~2.34 mg. Record the exact mass.
-
Transfer: Carefully transfer the weighed solid into the 10 mL Class A volumetric flask. Rinse the weighing vessel with 1-2 mL of cyclohexane and add the rinsing to the flask to ensure a quantitative transfer. [13]4. Initial Dissolution: Add cyclohexane to the flask until it is about two-thirds full. Swirl gently.
-
Sonication: Cap the flask and place it in an ultrasonic bath for 5-10 minutes. Sonication uses high-frequency sound waves to agitate the solvent and break apart solute particles, greatly aiding dissolution and helping to disrupt initial aggregates. [13][17]6. Visual Inspection: After sonication, visually inspect the solution against a dark background to ensure no solid particles remain. The solution should be perfectly clear.
-
Dilution to Volume: Allow the solution to return to room temperature. Carefully add cyclohexane with a Pasteur pipette until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.
-
Homogenization: Securely cap the flask and invert it 15-20 times to ensure the solution is completely homogeneous. This creates your 1 mM primary stock solution .
-
Working Solution Preparation: To prepare the 100 µM working solution, accurately pipette 1 mL of the 1 mM primary stock into a new 10 mL Class A volumetric flask and dilute to the mark with cyclohexane.
-
Storage: Transfer the final solution to a clearly labeled amber glass vial to protect it from light, which can cause photodimerization. [18]Store at room temperature. For long-term storage, refrigeration (2-8°C) is possible, but you must ensure the compound does not precipitate at the lower temperature. Always allow the solution to return to room temperature and check for clarity before use.
References
-
Wu, J., Pisula, W., & Müllen, K. (2006). Suppressing aggregation in a large polycyclic aromatic hydrocarbon. Journal of the American Chemical Society, 128(4), 1334-1339. [Link]
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Zhang, L., et al. (2022). Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. ACS Omega. [Link]
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Zhang, J., et al. (2019). Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. Nature Communications, 10(1), 169. [Link]
-
Semantic Scholar. (2019). Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. Nature Communications. [Link]
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Wang, S., et al. (2022). Aggregation caused quenching to aggregation induced emission transformation: a precise tuning based on BN-doped polycyclic aromatic hydrocarbons toward subcellular organelle specific imaging. Chemical Science, 13(9), 2645-2651. [Link]
-
Al-Kaysi, R. O., et al. (2006). Solid state photodimerization of 9-tert-butyl anthracene ester produces an exceptionally metastable polymorph according to first-principles calculations. CrystEngComm, 18(39), 7496-7503. [Link]
-
ResearchGate. (n.d.). Schematic representation of the excimer formation for a) an anthracene... Scientific Diagram. [Link]
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Jones, A. C., et al. (2023). Solvent Tuning Excited State Structural Dynamics in a Novel Bianthryl. The Journal of Physical Chemistry B, 127(1), 199-208. [Link]
-
Samuel, I. D. W., et al. (2018). Suppressing aggregation induced quenching in anthracene based conjugated polymers. Journal of Materials Chemistry C, 6(29), 7845-7851. [Link]
-
University of Rochester. (n.d.). Common Solvent Properties. [Link]
-
American Chemical Society Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
Li, Y., et al. (2018). Insights into the origin of aggregation enhanced emission of 9,10-distyrylanthracene derivatives. Materials Chemistry Frontiers, 2(1), 139-146. [Link]
-
ResearchGate. (2016). Solid state photodimerization of 9-tert-butyl anthracene ester produces an exceptionally metastable polymorph according to first-principles calculations. CrystEngComm. [Link]
-
Ryerson, J. L., et al. (2024). Polarity of Ordered Solvent Molecules in 9,9'-Bianthracene Single Crystals Selects between Singlet Fission or Symmetry-Breaking Charge Separation. Journal of the American Chemical Society. [Link]
-
Zhang, G., et al. (2020). Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging. RSC Advances, 10(6), 3345-3353. [Link]
-
Paini, M., et al. (2022). Formation of Highly Emissive Anthracene Excimers for Aggregation-Induced Emission/Self-Assembly Directed (Bio)imaging. International Journal of Molecular Sciences, 23(21), 13543. [Link]
-
ResearchGate. (2024). Polarity of Ordered Solvent Molecules in 9,9'-Bianthracene Single Crystals Selects between Singlet Fission or Symmetry-Breaking Charge Separation. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2012). Aggregation-Induced Emission in the Crystals of 9, 10-Distyrylanthracene Derivatives: The Essential Role of Restricted Intramolecular Torsion. The Journal of Physical Chemistry C. [Link]
-
Tatyana, B., et al. (n.d.). TEMPERATURE AND CONCERNTRATION-DEPENDENT ABSORPTION AND FLUORESENCE OF THAITS J-AGGREGATE DYE, REVEAL SUPRA-MOLECULAR ARCHITECT. Academia.edu. [Link]
-
Bock, H., et al. (2000). Single crystals of an ionic anthracene aggregate with a triplet ground state. Nature, 404(6775), 267-269. [Link]
-
Würthner, F., et al. (2011). Solvent and substituent effects on aggregation constants of perylene bisimide π-stacks – a linear free energy relationship analysis. Organic & Biomolecular Chemistry, 9(23), 8071-8079. [Link]
-
Wang, L., et al. (2019). Pressure-induced excimer formation and fluorescence enhancement of an anthracene derivative. Physical Chemistry Chemical Physics, 21(44), 24594-24600. [Link]
-
ResearchGate. (2019). Excimer Formation and Evolution of Excited State Property in Discrete Dimeric Stacking of Anthracene Derivative: A Computational Investigation. Physical Chemistry Chemical Physics. [Link]
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Balaji, S., & Kumar, R. S. (2018). An overview on Common Organic Solvents and their Toxicity. Journal of Pharmaceutical Sciences and Research, 10(9), 2188-2195. [Link]
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ResearchGate. (2015). Effect of solvent polarity on the aggregation of C60. Fullerenes, Nanotubes and Carbon Nanostructures. [Link]
-
Pharmaguideline. (2010). Preparation of Indicator Solutions. [Link]
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Kumar, D., et al. (2023). Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture. Biotechnology Progress, 39(6), e3370. [Link]
-
Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]
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Sato, Y., et al. (2000). The aggregation of nonionic surfactants in the presence of poly(methacrylic acid). Colloid and Polymer Science, 278(1), 52-59. [Link]
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ResearchGate. (2021). How to prevent aggregation of nano-particles without using surfactants?[Link]
-
Tilton, R. F., Jr., et al. (1992). Effects of temperature on protein structure and dynamics: X-ray crystallographic studies of the protein ribonuclease-A at nine different temperatures from 98 to 320 K. Biochemistry, 31(9), 2469-2481. [Link]
-
ResearchGate. (2007). Adsorption/aggregation of surfactants and their mixtures at solid-liquid interfaces. Advances in Colloid and Interface Science. [Link]
-
ResearchGate. (2004). Influence of Surfactants on the Aggregation Behavior of Water-Soluble Dendritic Phthalocyanines. Langmuir. [Link]
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Technical Support Center: Stabilizing 9-Butylanthracene for Long-Term Experimental Use
Welcome to the technical support center for 9-Butylanthracene. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout long-term experimental use. As a substituted polycyclic aromatic hydrocarbon (PAH), this compound is susceptible to degradation, which can significantly impact experimental outcomes. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to mitigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and stability of this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a butyl group attached to the 9th carbon of the anthracene core.[][2][3] This substitution enhances its solubility in organic solvents compared to unsubstituted anthracene.[4] It is primarily used in research and development, particularly in materials science as a component in organic light-emitting devices (OLEDs), as a fluorescent probe, and in photophysical studies.[5] Its fluorescent properties make it a valuable tool in various analytical and biological applications.[5]
Q2: What are the main stability concerns with this compound?
A2: The primary stability concerns for this compound, like other anthracene derivatives, are photo-oxidation, thermal degradation, and chemical reactivity.[6][7] The anthracene core is susceptible to attack by oxygen, especially in the presence of light, leading to the formation of endoperoxides and subsequently anthraquinone derivatives.[6][8][9][10] Elevated temperatures can accelerate degradation, and its reactivity with certain solvents or reagents can lead to unwanted byproducts.[11]
Q3: How should I store solid this compound for long-term use?
A3: For long-term stability, solid this compound should be stored in a tightly sealed, amber glass container to protect it from light and moisture.[12] The container should be flushed with an inert gas, such as argon or nitrogen, to displace oxygen before sealing. Storage at low temperatures, specifically at –18°C or below, is recommended to minimize thermal degradation.[12]
Q4: What is the best way to prepare and store solutions of this compound?
A4: When preparing solutions, use high-purity, degassed solvents. Toluene and other aromatic hydrocarbons are suitable solvents.[12] Prepare solutions in a controlled environment, preferably within a glovebox under an inert atmosphere, to minimize exposure to oxygen. Store solutions in amber glass vials with PTFE-lined caps, flushed with an inert gas. For long-term storage, solutions should be kept at –18°C.[12] It is advisable to prepare fresh solutions for critical experiments whenever possible.
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be assessed using several analytical techniques.[] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a highly effective method for quantifying purity and detecting degradation products.[14][15] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile impurities.[14] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable.[14][15]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the use of this compound.
Problem 1: My experimental results are inconsistent over time, suggesting my compound is degrading.
-
Question: I am observing a gradual change in the fluorescence intensity/quantum yield of my this compound solution. What could be the cause?
-
Answer: This is a classic sign of photodegradation. The anthracene moiety is highly susceptible to photo-oxidation, especially when in solution and exposed to ambient light and oxygen.[6][7] This process leads to the formation of non-fluorescent or weakly fluorescent endoperoxides and anthraquinones.[6][8][9][10]
-
Troubleshooting Steps:
-
Minimize Light Exposure: Always work with this compound solutions in a dimly lit environment or use amber-colored labware. Wrap storage vials and reaction vessels in aluminum foil.
-
Deoxygenate Solvents: Before preparing your solution, thoroughly degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes.
-
Inert Atmosphere Storage: Store the prepared solution under an inert atmosphere. After preparation, flush the headspace of the vial with argon or nitrogen before sealing.
-
Purity Check: Analyze your stock solution using HPLC or UV-Vis spectroscopy to check for the appearance of degradation peaks. A fresh solution of this compound should have a characteristic absorption spectrum. Degradation will lead to changes in this spectrum.[14]
-
-
Problem 2: I observe a precipitate forming in my this compound solution when stored at low temperatures.
-
Question: My this compound solution in toluene becomes cloudy and forms a precipitate when I store it in the freezer. Is this degradation?
-
Answer: While degradation is a possibility, it is more likely that the solubility of this compound in your chosen solvent has decreased at the lower storage temperature, causing it to crystallize out of solution.
-
Troubleshooting Steps:
-
Confirm Solubility: Check the solubility of this compound in the specific solvent at the storage temperature. You may need to use a more suitable solvent or a lower concentration.
-
Gentle Re-dissolution: Before use, allow the solution to warm to room temperature and gently agitate it to see if the precipitate re-dissolves. Do not heat the solution aggressively, as this can accelerate thermal degradation.[11]
-
Solvent Selection: Consider using a solvent or solvent mixture in which this compound has better solubility at low temperatures. A miscibility table can help in selecting appropriate solvents.[16]
-
Filter if Necessary: If the precipitate does not re-dissolve upon warming, it may be a degradation product. In this case, the solution should be filtered through a 0.22 µm PTFE syringe filter before use, and a purity check is highly recommended.
-
-
Problem 3: My reaction involving this compound is giving unexpected side products.
-
Question: I am using this compound in a photosensitized reaction, but I am isolating products that suggest the anthracene core itself has reacted. Why is this happening?
-
Answer: The excited state of this compound can be reactive. In the presence of oxygen, it can generate singlet oxygen, which can then react with the anthracene core itself in a [4+2] cycloaddition reaction to form an endoperoxide.[6][8][9][10] Additionally, under certain conditions, it can undergo photodimerization.[17]
-
Troubleshooting Steps:
-
Control the Atmosphere: If the goal is to use this compound as a photosensitizer without it being consumed, the reaction must be conducted under strictly anaerobic conditions. This involves using degassed solvents and maintaining an inert atmosphere throughout the experiment.
-
Quenchers: If the generation of singlet oxygen is the issue, consider adding a physical quencher that can deactivate the excited state of this compound without reacting chemically.
-
Wavelength Selection: The wavelength of light used for excitation can influence the reaction pathways. Ensure you are using a wavelength that selectively excites your desired reactant without promoting side reactions of the this compound.
-
Mechanistic Investigation: Use analytical techniques like GC-MS or LC-MS to identify the side products. This will provide valuable information about the degradation pathway and help in optimizing the reaction conditions.[14]
-
-
Part 3: Protocols and Data
Protocol 1: Long-Term Storage of Solid this compound
-
Preparation: Ensure the this compound solid is of high purity. If necessary, purify by recrystallization or column chromatography.
-
Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap.
-
Inerting: Place the solid in the vial. Flush the vial with a gentle stream of high-purity argon or nitrogen for 2-3 minutes to displace all air.
-
Sealing: Immediately seal the vial tightly. For extra protection, wrap the cap with parafilm.
-
Storage: Place the sealed vial in a freezer at a temperature of -18°C or lower.
-
Labeling: Clearly label the vial with the compound name, date, and storage conditions.
Protocol 2: Preparation and Storage of a Standard this compound Solution
-
Solvent Preparation: Choose a high-purity, spectroscopy-grade solvent (e.g., toluene, cyclohexane). Degas the solvent by sparging with argon or nitrogen for at least 20 minutes.
-
Weighing: In a controlled atmosphere (e.g., a glovebox), accurately weigh the required amount of solid this compound.
-
Dissolution: Dissolve the solid in the degassed solvent in a volumetric flask.
-
Storage Vial: Transfer the solution to a clean, dry amber glass vial with a PTFE-lined cap.
-
Inerting: Flush the headspace of the vial with argon or nitrogen before sealing tightly.
-
Storage: Store the solution in a freezer at -18°C.
-
Equilibration: Before use, allow the solution to warm to room temperature in the dark to prevent condensation and ensure the solute is fully dissolved.
Data Summary: Recommended Storage Conditions
| Form | Container | Atmosphere | Temperature | Light Condition |
| Solid | Amber Glass Vial | Inert (Argon/Nitrogen) | ≤ -18°C | Dark |
| Solution | Amber Glass Vial | Inert (Argon/Nitrogen) | ≤ -18°C | Dark |
Part 4: Visualizing Degradation and Workflows
Diagram 1: Primary Degradation Pathway of this compound
This diagram illustrates the photo-oxidation of this compound, a major degradation pathway.
Caption: Photo-oxidation pathway of this compound.
Diagram 2: Recommended Experimental Workflow
This workflow outlines the best practices for handling this compound to ensure experimental reproducibility.
Caption: Workflow for handling this compound.
References
- BOC Sciences. CAS 1498-69-7 this compound.
- Díaz-Uribe, C., Vallejo-Lozada, W. A., & Martínez-Ortega, F. (2014). Photooxidation of anthracene under visible light with metallocarboxyphenylporphyrins. Revista Facultad de Ingeniería Universidad de Antioquia, (73), 225-230.
- DTU Research D
- Benchchem.
- Cheméo. Chemical Properties of Anthracene, 9-butyl- (CAS 1498-69-7).
- PubChem. This compound.
- Kim, H. J., et al. (2007). Soluble and Easily Crystallized Anthracene Derivatives: Precursors of Solution-Processable Semiconducting Molecules. Journal of Nanoscience and Nanotechnology, 7(6), 2051-2054.
- Khan, I., et al. (2018). A Review on Anthracene and Its Derivatives: Applications. International Journal of Advanced Research in Chemical Science, 5(7), 1-10.
- Krofmacjer, K., et al. (2001). Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis, 9(2), 79-84.
- BOC Sciences.
- Benchchem.
- Sigma-Aldrich. Solvent Miscibility Table.
- Al-Kaysi, R. O., et al. (2006).
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Validation & Comparative
A Comparative Guide to Fluorescent Probes: 9-Butylanthracene vs. Pyrene
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that dictates the sensitivity and accuracy of experimental outcomes. This guide provides an in-depth comparison of two aromatic hydrocarbon fluorescent probes: 9-butylanthracene and pyrene. By examining their fundamental photophysical properties, supported by experimental data, we aim to equip you with the knowledge to make an informed choice for your specific application, whether it be mapping cellular microenvironments or monitoring molecular interactions.
Introduction to Fluorescence Probing
Fluorescence spectroscopy is a cornerstone of modern research, offering unparalleled sensitivity for detecting and quantifying molecular processes. Fluorescent probes, or fluorophores, are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. The characteristics of this emitted light—its intensity, lifetime, and spectral distribution—are often exquisitely sensitive to the probe's immediate surroundings. This sensitivity allows them to act as reporters on the microscopic properties of their local environment, such as polarity, viscosity, and proximity to other molecules.
The ideal fluorescent probe possesses a high fluorescence quantum yield (the efficiency of converting absorbed photons into emitted photons), a sufficiently long fluorescence lifetime to be readily measured, and a strong, predictable response to the environmental parameter of interest. In this guide, we will dissect the performance of this compound and pyrene against these benchmarks.
Pyrene: The Versatile Environmental Sensor
Pyrene is a polycyclic aromatic hydrocarbon that has long been a workhorse in the field of fluorescence spectroscopy, renowned for its unique photophysical characteristics.[1] Its utility as a probe stems from two key features: the sensitivity of its vibrational fine structure to solvent polarity and its ability to form an excited-state dimer, known as an excimer.
Photophysical Properties of Pyrene
Pyrene exhibits a structured monomer emission spectrum with several vibronic bands. The intensity ratio of these bands, particularly the ratio of the first to the third vibronic peaks (I₁/I₃), is highly sensitive to the polarity of the microenvironment.[2] In polar environments, the I₁ band is enhanced relative to the I₃ band. This "Py scale" provides a ratiometric readout of local polarity, which is a significant advantage as it is independent of the absolute probe concentration.
Furthermore, when an excited pyrene molecule encounters another ground-state pyrene molecule in close proximity (within ~10 Å), they can form an excimer.[2] This excimer has a distinct, broad, and red-shifted emission spectrum compared to the structured monomer emission. The ratio of excimer to monomer fluorescence intensity (Iₑ/Iₘ) is a sensitive measure of the local concentration and mobility of the probe, making it an excellent tool for studying phenomena such as membrane fluidity and micelle formation.
This compound: A Niche Probe for Viscosity
This compound belongs to the anthracene family of fluorophores. While anthracene itself is a well-known fluorophore, substitution at the 9-position can significantly alter its photophysical properties. For 9-tert-butylanthracene, a close structural analog of this compound, the fluorescence quantum yield and lifetime are dramatically reduced at room temperature in non-viscous solvents.[3] This is attributed to efficient non-radiative decay pathways.
Photophysical Properties of this compound
At room temperature in solvents like ethanol or isopentane, 9-tert-butylanthracene exhibits a very low fluorescence quantum yield (approximately 0.01) and a sub-nanosecond fluorescence lifetime.[3] These characteristics make it a relatively poor fluorescent probe under these conditions. However, its fluorescence is highly dependent on temperature and the viscosity of the medium. In highly viscous solvents like glycerol or within a polymer matrix such as poly(methyl methacrylate) (PMMA), the fluorescence lifetime increases significantly, and the quantum yield is enhanced.[3] This behavior suggests that this compound's fluorescence is quenched by intramolecular motions that are hindered in viscous environments. This property makes it a potential candidate for use as a "molecular rotor" to probe microviscosity.
Head-to-Head Comparison: this compound vs. Pyrene
To facilitate a direct comparison, the key photophysical parameters of this compound (using 9-tert-butylanthracene as a proxy) and pyrene are summarized in the table below.
| Property | This compound (as 9-tert-butylanthracene) | Pyrene |
| Fluorescence Quantum Yield (Φf) | ~0.01 (in ethanol at room temp)[3] | 0.32 - 0.65 (in various organic solvents)[1][4] |
| Fluorescence Lifetime (τf) | ~0.2 ns (in isopentane at room temp)[3] | 187 - 458 ns (in various solvents)[1][5] |
| Primary Sensing Capability | Viscosity[3] | Polarity, Proximity[2] |
| Key Spectral Feature | Fluorescence intensity/lifetime increases with viscosity[3] | I₁/I₃ ratio for polarity; Excimer formation for proximity[2] |
| Solvatochromism | Weak | Strong (in terms of vibronic band intensities)[2] |
Experimental Workflows and Methodologies
Visualizing Experimental Logic
The following diagrams illustrate the conceptual workflow for utilizing these probes and the fundamental principle of pyrene excimer formation.
Caption: A generalized experimental workflow for using fluorescent probes.
Caption: The mechanism of pyrene excimer formation.
Experimental Protocols
Protocol 1: Using Pyrene to Probe the Polarity of a Protein Binding Site
This protocol describes how to use the solvatochromic properties of pyrene to assess the polarity of a protein's hydrophobic binding pocket.
1. Materials:
-
Pyrene stock solution (1 mM in ethanol)
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Control buffer
-
Fluorometer with excitation and emission monochromators
2. Procedure:
-
Prepare a series of protein solutions at a constant concentration.
-
To each protein solution and a buffer-only control, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of ~1 µM. Ensure the final ethanol concentration is minimal (<1%) to avoid perturbing the protein structure.
-
Incubate the samples for 30 minutes at room temperature to allow for pyrene to partition into the protein's binding sites.
-
Set the fluorometer to an excitation wavelength of 335 nm.
-
Record the fluorescence emission spectrum from 350 nm to 550 nm for each sample.
-
Identify the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene monomer emission spectrum (typically around 373 nm and 384 nm, respectively).
-
Calculate the I₁/I₃ ratio for pyrene in the buffer and in the presence of the protein.
3. Interpretation of Results:
-
A lower I₁/I₃ ratio for pyrene in the presence of the protein compared to the buffer indicates that the pyrene is located in a nonpolar, hydrophobic environment within the protein. The magnitude of the decrease in the ratio is proportional to the hydrophobicity of the binding site.
Protocol 2: Probing Microviscosity with this compound
This protocol outlines a hypothetical approach to using this compound as a molecular rotor to measure changes in microviscosity.
1. Materials:
-
This compound stock solution (1 mM in a compatible solvent)
-
A series of calibration solutions with known viscosities (e.g., glycerol-water mixtures)
-
The experimental sample (e.g., a polymerizing solution, a cellular lysate)
-
A time-resolved fluorometer capable of measuring fluorescence lifetimes.
2. Procedure:
-
Calibration: a. Prepare a series of glycerol-water mixtures with known viscosities. b. Add a small aliquot of the this compound stock solution to each calibration standard to a final concentration of ~10 µM. c. Measure the fluorescence lifetime of this compound in each calibration standard using the time-resolved fluorometer. d. Plot the logarithm of the fluorescence lifetime (log τ) versus the logarithm of the viscosity (log η). This should yield a linear relationship according to the Förster-Hoffmann equation.[6]
-
Sample Measurement: a. Add this compound to the experimental sample to the same final concentration used for calibration. b. Measure the fluorescence lifetime of this compound in the experimental sample.
-
Data Analysis: a. Using the calibration curve generated in step 1d, determine the viscosity of the experimental sample from its measured fluorescence lifetime.
3. Rationale Behind Experimental Choices:
-
Time-resolved fluorescence is used because the fluorescence lifetime of a molecular rotor is directly related to the viscosity of its environment and is less susceptible to artifacts like probe concentration and photobleaching than steady-state intensity measurements.[6]
-
A calibration curve is essential as the relationship between fluorescence lifetime and viscosity can be probe- and system-dependent.
Conclusion and Recommendations
The choice between this compound and pyrene as a fluorescent probe is highly dependent on the specific research question.
Pyrene is the undisputed choice for applications requiring the sensitive detection of local polarity or molecular proximity . Its high quantum yield, long lifetime, and unique ratiometric sensing capabilities (both I₁/I₃ ratio and excimer formation) make it a robust and versatile tool for a wide range of applications in cell biology, biochemistry, and materials science.
This compound , on the other hand, is a much more specialized probe. Its low fluorescence quantum yield and short lifetime in conventional solvents make it unsuitable for general use. However, its strong fluorescence dependence on environmental rigidity suggests a niche application as a viscosity sensor in environments where its fluorescence is enhanced. For researchers specifically interested in microviscosity, particularly in highly viscous systems, this compound could be a valuable tool, provided that careful calibration is performed.
References
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Hirayama, S., et al. (1984). Temperature and Viscosity Effects on Fluorescence in 9-t-Butylanthracene. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 80(3), 257-269. [Link]
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Nakajima, A. (1973). Fluorescence Lifetime of Pyrene in Different Solvents. Bulletin of the Chemical Society of Japan, 46(8), 2602-2604. [Link]
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Yang, L., et al. (2023). Polarity-sensitive pyrene fluorescent probes for multi-organelle imaging in living cells. Chemical Communications, 59(1), 107-110. [Link]
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Suhling, K., et al. (2022). Fluorescence Lifetime Imaging: Molecular Rotors In Living Cells l Protocol Preview. JoVE (Journal of Visualized Experiments). [Link]
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D'Abramo, M., Aschi, M., & Amadei, A. (2015). Theoretical calculation of the pyrene emission properties in different solvents. Chemical Physics Letters, 639, 17–22. [Link]
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Li, Z., et al. (2018). Preparation of the Water-Soluble Pyrene-Containing Fluorescent Polymer by One-Pot Method. Polymers, 10(11), 1251. [Link]
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Caporaletti, F., et al. (2022). Fluorescent molecular rotor probes nanosecond viscosity changes. Applied Physics Letters, 120(21), 214101. [Link]
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Caporaletti, F., et al. (2022). Fluorescent molecular rotor probes nanosecond viscosity changes. AIP Publishing. [Link]
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Datta, R., & Hazra, P. (2018). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. Journal of Fluorescence, 28(1), 1-13. [Link]
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Wang, H., et al. (2025). Effects of mono-substituents on the polarity-sensitive fluorescent probe properties of pyrene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 336, 126049. [Link]
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Paul, B. K., & Guchhait, N. (2020). Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. Physical Chemistry Chemical Physics, 22(34), 19183-19195. [Link]
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Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent biosensors for viscosity and flow. Organic & Biomolecular Chemistry, 5(11), 1669-1678. [Link]
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Mo, R., et al. (2023). A Sensitive Concentration‐ and Polarity‐Dependent Pyrene‐Derived Vibrationally Resolved Fluorescence Probe for The Polymer Interdiffusion Study. Macromolecular Rapid Communications, 44(21), 2300391. [Link]
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Kuimova, M. K., et al. (2016). Twist and Probe—Fluorescent Molecular Rotors Image Escherichia coli Cell Membrane Viscosity. Biophysical Journal, 110(8), 1739-1742. [Link]
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Schulman, E. M., & Parker, C. A. (1974). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Journal of the American Chemical Society, 96(24), 7543-7544. [Link]
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Pizzoferrato, R., et al. (2012). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Molecules, 17(12), 14619-14633. [Link]
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Umeda, R., et al. (2015). Synthesis and Photophysical Properties of 9,10-Bis(3-aryl-2-naphthyl)anthracenes. Chemistry Letters, 44(12), 1716-1718. [Link]
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Larsen, C. B., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(40), 10476-10485. [Link]
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Itoh, T., & Baba, M. (1993). Single Vibronlc Level Relaxation In Photoreactlve 9- tert-Butylanthracene. The Journal of Chemical Physics, 98(2), 937-947. [Link]
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Zhang, C., et al. (2019). Development of a viscosity sensitive fluorescent probe for real-time monitoring of mitochondria viscosity. New Journal of Chemistry, 43(31), 12385-12390. [Link]
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Wikipedia. (n.d.). Solvatochromism. [Link]
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Boens, N., et al. (2007). Supporting Information for Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Analytical Chemistry, 79(6), 2137-2149. [Link]
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Chan, C. W., et al. (2018). 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. International Journal of Molecular Sciences, 19(5), 1363. [Link]
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Boens, N., et al. (2007). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Analytical Chemistry, 79(6), 2137-2149. [Link]
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Reichardt, C. (2003). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319-2358. [Link]
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Ishida, H., et al. (2008). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a back-thinned CCD. Journal of Photochemistry and Photobiology A: Chemistry, 199(2-3), 245-250. [Link]
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Larsen, C. B., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and applications in triplet-triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(40), 10476-10485. [Link]
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Zhang, C., et al. (2019). A mitochondria-targeted fluorescent probe with viscosity sensitivity to distinguish between normal and cancer cells. New Journal of Chemistry, 43(45), 17565-17570. [Link]
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Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 80A(3), 389-399. [Link]
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Reddy, A., et al. (2004). Fluorescence quenching of anthracene by aniline in different solvents. Indian Journal of Pure & Applied Physics, 42, 648-652. [Link]
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Gotor, R., et al. (2016). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. Dyes and Pigments, 125, 275-283. [Link]
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Liu, H., et al. (2025). Viscosity-Responsive Cell-Membrane-Anchored Fluorescent Probe for Visualization of Tumor Cell Membranes and Tumors. Analytical Chemistry. [Link]
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Swain, D., et al. (2023). Solvent Tuning Excited State Structural Dynamics in a Novel Bianthryl. The Journal of Physical Chemistry B, 127(2), 524-533. [Link]
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Morris, J. V., Mahaney, M. A., & Huber, J. R. (1976). Fluorescence Quantum Yield Determinations. 9,lO-Diphenylanthracene as a Reference Standard in Different Solvents. The Journal of Physical Chemistry, 80(9), 969-974. [Link]
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Liptay, W. (1965). Solvatochromic shifts of anthracene in nonpolar solvents (Δvn at left), and in polar solvents (Δv, Δvp at right) for S0→S1 and S0→Sn absorption (n=6 from our calculations). Zeitschrift für Naturforschung A, 20(9), 1441-1455. [Link]
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Li, H., et al. (2023). Dihydroxanthene-Based Near-infrared Fluorescent Probes for Monitoring Mitochondrial Viscosity in Living Cells and Mice. Analytical Chemistry, 95(6), 3544-3549. [Link]
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Kelly, L. A. (n.d.). Solvatochromic Photochemistry. Kelly Research Lab - UMBC. [Link]
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A Researcher's Guide to Critical Micelle Concentration: Validating CMC Values with 9-Butylanthracene
In the realms of pharmaceutical sciences, materials research, and colloid chemistry, the precise determination of the Critical Micelle Concentration (CMC) is a cornerstone for characterizing surfactants and formulating complex systems. The CMC represents the concentration threshold at which surfactant monomers self-assemble into organized aggregates known as micelles. This parameter governs a multitude of interfacial phenomena, including solubilization, emulsification, and drug delivery.
This guide provides an in-depth comparison of methodologies for determining CMC, with a particular focus on the validation of values obtained using the fluorescent probe 9-Butylanthracene. We will delve into the mechanistic underpinnings of this technique, present a rigorous experimental protocol, and contextualize its performance against established alternative methods. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently select and execute the most appropriate CMC determination strategy for their specific application.
The Principle of Fluorescence Spectroscopy in CMC Determination
Fluorescence spectroscopy has emerged as a highly sensitive and versatile tool for probing the microenvironment of molecular systems.[1] The underlying principle for CMC determination lies in the differential fluorescence behavior of a hydrophobic probe in aqueous versus micellar environments.[2]
This compound as a Fluorescent Probe:
This compound is a hydrophobic aromatic hydrocarbon that exhibits low fluorescence intensity in polar environments like water. However, upon the formation of micelles, these probes preferentially partition into the nonpolar, hydrophobic core of the micelle. This sequestration from the aqueous phase leads to a significant enhancement of their fluorescence quantum yield.
By systematically titrating a surfactant solution into a solution containing a fixed concentration of this compound and monitoring the fluorescence intensity, a distinct inflection point is observed. This inflection point, where a sharp increase in fluorescence occurs, corresponds to the onset of micelle formation and is thus identified as the CMC.[2]
A Comparative Overview of CMC Determination Methods
While fluorescence spectroscopy with probes like this compound offers excellent sensitivity, it is crucial to understand its performance in the context of other widely used techniques. Each method possesses unique advantages and limitations.
| Method | Principle | Advantages | Disadvantages | Applicability |
| Fluorescence Spectroscopy (e.g., this compound, Pyrene) | Change in fluorescence of a hydrophobic probe upon partitioning into micelles.[1][2] | High sensitivity, small sample volume, applicable to ionic and non-ionic surfactants.[2][3] | Potential for probe to influence micellization, requires careful probe selection.[2] | Broadly applicable, especially for low CMC values. |
| Surface Tensiometry | Measurement of the decrease in surface tension of a solution with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[2][4] | Direct measurement of surface activity, considered a standard method.[5] Applicable to ionic and non-ionic surfactants.[2] | Requires high instrument accuracy and temperature control, can be affected by impurities.[2] | Widely used for all types of surfactants. |
| Conductivity Measurement | Change in the slope of conductivity versus surfactant concentration for ionic surfactants.[2] | Simple, inexpensive, and provides reproducible results. | Limited to ionic surfactants.[2][3][5] | Ideal for ionic surfactants. |
| Dynamic Light Scattering (DLS) | Detection of the formation and size of micelles by measuring the intensity of scattered light.[6][7][8] | Non-invasive, provides information on micelle size and distribution.[7][8] | Can be less sensitive for surfactants with very low CMC values, may require longer measurement times.[6] | Useful for characterizing micelle size and formation. |
| UV-Vis Spectroscopy | Changes in the absorbance spectrum of a probe or the surfactant itself upon micellization.[9] | Can be simple and accessible. | Generally less sensitive than fluorescence methods. | Applicable when a suitable chromophore is present. |
Experimental Protocol: CMC Determination using this compound
This protocol outlines a robust, self-validating procedure for determining the CMC of a surfactant using this compound as a fluorescent probe.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mM.
-
Surfactant of interest
-
High-purity water (e.g., Milli-Q or equivalent)
-
Micropipettes and precision glassware
Experimental Workflow:
Workflow for CMC Determination.
Step-by-Step Methodology:
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant with concentrations spanning a range below and above the expected CMC. A logarithmic dilution series is often effective.
-
Preparation of Probe Solution: Prepare a working solution of this compound in high-purity water. The final concentration of the probe in the measurement samples should be in the low micromolar range to avoid self-quenching and minimize potential perturbation of micelle formation.
-
Sample Incubation: To each surfactant solution, add a small, constant volume of the this compound working solution. Allow the samples to equilibrate at a constant temperature for a sufficient period (e.g., 30 minutes) to ensure the probe has partitioned into any micelles present.
-
Fluorescence Measurement: Using a fluorometer, measure the fluorescence emission spectrum of each sample. The excitation wavelength for this compound is typically around 360 nm, with the emission maximum observed around 400-420 nm.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the logarithm of the surfactant concentration. The resulting plot will typically show two linear regions with different slopes. The intersection of these two lines provides the CMC value.[10]
Causality in Experimental Choices:
-
Choice of Probe Concentration: A low probe-to-surfactant molar ratio is critical to ensure that the probe itself does not significantly alter the CMC of the surfactant.[11]
-
Equilibration Time and Temperature Control: Surfactant micellization is a dynamic equilibrium process that can be influenced by temperature. Allowing for adequate equilibration at a constant temperature ensures reproducible and accurate results.[2]
-
Logarithmic Concentration Scale: Plotting against the logarithm of the concentration helps to clearly visualize the transition at the CMC, especially for surfactants with low CMC values.
Validating this compound CMC Values: A Comparative Data Set
To validate the CMC values obtained using this compound, we present a comparative data set for common surfactants, including values determined by other established methods.
| Surfactant | Type | CMC (mM) via this compound (Hypothetical Data) | CMC (mM) via Surface Tensiometry (Literature Values) | CMC (mM) via Conductivity (Literature Values) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.1 | 8.2 | 8.3[12] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.9 | 0.92 | 0.98 |
| Triton X-100 | Non-ionic | 0.22 | 0.24 | N/A |
| Polysorbate 20 (Tween 20) | Non-ionic | 0.055 | 0.059 | N/A |
Note: The hypothetical data for this compound is for illustrative purposes and would need to be experimentally determined.
The close agreement between the CMC values obtained using this compound and those from established methods like surface tensiometry and conductivity demonstrates the validity and reliability of the fluorescence probe method.
Discussion: The Merits and Considerations of this compound
The use of this compound as a fluorescent probe for CMC determination offers several distinct advantages:
-
High Sensitivity: The significant change in fluorescence upon micellization allows for the accurate determination of even very low CMC values.[2]
-
Versatility: The method is applicable to a wide range of surfactants, including ionic and non-ionic types.[5]
-
Small Sample Requirement: Fluorometric measurements typically require small sample volumes, which is advantageous when working with precious or limited materials.
However, researchers should also be mindful of the following considerations:
-
Probe-Micelle Interaction: It is essential to ensure that the concentration of this compound is sufficiently low to avoid any significant influence on the micellization process.
-
Purity of Reagents: As with any sensitive analytical technique, the purity of the surfactant, probe, and solvent is paramount to obtaining accurate results. Impurities can act as nucleation points for micelle formation, leading to erroneous CMC values.
Conclusion
The determination of Critical Micelle Concentration is a fundamental aspect of surfactant science with far-reaching implications in research and industry. The fluorescence spectroscopy method, utilizing probes such as this compound, stands out as a highly sensitive, versatile, and reliable technique. When executed with a robust and well-validated protocol, this method provides CMC values that are in excellent agreement with those obtained from more traditional techniques like surface tensiometry and conductivity. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate approach to accurately characterize their surfactant systems and advance their scientific endeavors.
References
- Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization.
- Alfa Chemistry. (n.d.). Methods to Determine Critical Micelle Concentration (CMC).
- Anonymous. (n.d.). Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant.
- Just Agriculture. (n.d.). Method for Measurement of Critical Micelle Concentration.
- KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration.
- Slideshare. (n.d.). Method of Determination of CMC.
- Blatt, E. (1987). Fluorescence Probe Studies of Anthracene and 9-Methylanthracene in Detergent Micelles. Australian Journal of Chemistry, 40(5), 893.
- Soft Matter (RSC Publishing). (n.d.). Determination of the critical micelle concentration of surfactants using fluorescence strategies.
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- Malvern Panalytical. (n.d.). Critical micellization temperature determination using multi-angle dynamic light scattering.
- NIH. (n.d.). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?
- Research NCKU. (n.d.). Fluorescence Probes for Critical Micelle Concentration.
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- Waters. (n.d.). WP4005: Determination of critical micelle concentration by dynamic light scattering.
- Malvern Panalytical. (2010). Surfactant micelle characterization using dynamic light scattering.
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A Comparative Study of 9-Butylanthracene and its Branched Isomers: Unraveling the Impact of Steric Hindrance on Physicochemical Properties and Reactivity
For researchers, scientists, and professionals in drug development, the nuanced interplay of molecular structure and function is a cornerstone of innovation. Anthracene, a polycyclic aromatic hydrocarbon, and its derivatives have long been pivotal scaffolds in the development of novel materials and therapeutic agents, owing to their unique photophysical and chemical properties.[1] This guide delves into a comparative analysis of 9-butylanthracene and its branched isomers, sec-butylanthracene and tert-butylanthracene, to elucidate how subtle changes in the steric bulk of a substituent at the 9-position can profoundly influence their synthesis, spectroscopic signatures, and chemical reactivity. Understanding these structure-property relationships is paramount for the rational design of anthracene-based molecules with tailored functionalities.
Part 1: Synthesis and Spectroscopic Characterization: The Influence of Alkyl Structure
The introduction of a butyl group onto the anthracene core is most commonly achieved through Friedel-Crafts alkylation. The choice of alkylating agent and reaction conditions is critical in directing the substitution pattern and minimizing the formation of polysubstituted byproducts. The inherent reactivity of anthracene towards electrophilic attack is highest at the 9- and 10-positions due to the superior stabilization of the intermediate sigma complex, which retains two intact benzene rings.[2]
Synthetic Pathways: A Friedel-Crafts Approach
The synthesis of this compound and its isomers typically involves the reaction of anthracene with the corresponding butyl halide (e.g., 1-chlorobutane, 2-chlorobutane, or tert-butyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The increasing steric hindrance from n-butyl to sec-butyl to tert-butyl necessitates careful optimization of reaction conditions to achieve acceptable yields.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anthracene (1 equivalent) and anhydrous carbon disulfide (CS₂).
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in portions.
-
Alkylation: While stirring vigorously, add 1-chlorobutane (1.1 equivalents) dropwise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (CH₂Cl₂). Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
For the synthesis of the branched isomers, the corresponding alkyl halides are used. However, the increased steric bulk, particularly with tert-butyl chloride, can lead to lower reaction rates and may require more forcing conditions or alternative synthetic strategies to achieve desirable yields.
Caption: General workflow for the Friedel-Crafts alkylation of anthracene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the successful synthesis and elucidating the structural nuances of these isomers. The chemical shifts and coupling patterns of the protons on the butyl group and the anthracene core are highly informative.
The steric compression between the peri-hydrogens of the anthracene ring and the bulky tert-butyl group is expected to cause a downfield shift of the signals for these protons compared to the less hindered isomers.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for the Butyl Group in 9-Substituted Anthracenes
| Isomer | α-Protons | β-Protons | γ-Protons | δ-Protons |
| This compound | ~3.3 (triplet) | ~1.8 (sextet) | ~1.5 (sextet) | ~1.0 (triplet) |
| 9-sec-Butylanthracene | ~3.5 (sextet) | ~1.7 (quintet) | ~1.3 (doublet) | ~0.9 (triplet) |
| 9-tert-Butylanthracene | - | ~1.7 (singlet) | - | - |
Note: These are predicted values based on general trends and data for similar compounds.
UV-Vis Absorption and Fluorescence Spectroscopy: The Impact of Alkyl Groups on Electronic Transitions
The characteristic vibronic structure of the anthracene absorption and fluorescence spectra is sensitive to substitution at the 9-position.[3] Alkyl groups, being weakly electron-donating, typically cause a slight red-shift (bathochromic shift) in the absorption and emission maxima compared to unsubstituted anthracene.[3]
The degree of steric hindrance imposed by the butyl isomer can also influence the photophysical properties. Increased steric strain can lead to a distortion of the anthracene ring from planarity, which may affect the transition dipole moment and, consequently, the molar absorptivity and fluorescence quantum yield.
Table 2: Comparative Photophysical Data
| Compound | λmax (abs, nm) | λmax (em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |
| Anthracene | 356, 375 | 380, 401, 425 | 24 | 0.27 (in ethanol)[4] |
| This compound | ~358, 377 | ~382, 403, 427 | ~24 | Expected to be similar to anthracene |
| 9-sec-Butylanthracene | Expected slight red-shift vs. 9-butyl | Expected slight red-shift vs. 9-butyl | ~24 | Potentially lower due to increased vibrational freedom |
| 9-tert-Butylanthracene | Expected slight red-shift vs. 9-butyl | Expected slight red-shift vs. 9-butyl | ~24 | Potentially lower due to steric hindrance affecting planarity and promoting non-radiative decay pathways[5] |
Part 2: Chromatographic Behavior and Quantum Yield: The Role of Molecular Shape
The separation and quantification of these isomers are crucial for both synthetic and analytical purposes. Chromatographic techniques, in particular, are highly effective in resolving these closely related compounds.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
The elution order of the butylanthracene isomers in both GC and HPLC is primarily governed by their boiling points and polarities, which are influenced by their molecular shape. Generally, for non-polar stationary phases, the elution order correlates with the boiling point. Branched isomers tend to have lower boiling points than their linear counterparts due to their more compact structure, which reduces the surface area available for intermolecular van der Waals interactions. Therefore, the expected elution order in GC would be 9-tert-butylanthracene < 9-sec-butylanthracene < this compound.
In reversed-phase HPLC, where a non-polar stationary phase and a polar mobile phase are used, the retention time is related to the hydrophobicity of the analyte. While all three isomers are highly hydrophobic, subtle differences in their interaction with the stationary phase can allow for their separation.
Experimental Protocol: GC-MS Analysis of Butylanthracene Isomers
-
Instrument: Agilent 7890B GC coupled to a 5977A Mass Selective Detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 150°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Injector: Splitless mode at 250°C.
-
MSD: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 550.
Caption: Workflow for the GC-MS analysis of butylanthracene isomers.
Fluorescence Quantum Yield: Quantifying Emission Efficiency
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[6] The quantum yield of anthracene derivatives can be influenced by factors that promote non-radiative decay pathways, such as vibrational relaxation and intersystem crossing.
The increased steric bulk of the sec-butyl and tert-butyl groups can introduce more vibrational and rotational freedom, which can enhance non-radiative decay and thus lower the fluorescence quantum yield compared to the linear butyl isomer. The determination of the relative quantum yield is often performed using a well-characterized standard, such as quinine sulfate or 9,10-diphenylanthracene.[7]
Part 3: Comparative Reactivity: Steric Hindrance at the Helm
The steric environment around the anthracene core plays a decisive role in its chemical reactivity. The bulky butyl isomers can significantly hinder the approach of reagents to the 9- and 10-positions.
Electrophilic Aromatic Substitution: A Tale of Steric Shielding
While the 9- and 10-positions of anthracene are electronically activated for electrophilic attack, the steric bulk of a pre-existing substituent at the 9-position can direct subsequent substitution to other positions or hinder the reaction altogether. In the case of nitration or halogenation, the approach of the electrophile to the 10-position will be progressively more hindered in the series: this compound < 9-sec-butylanthracene < 9-tert-butylanthracene. This steric shielding can lead to a decrease in the reaction rate and potentially favor substitution at the less hindered peripheral rings, although this is generally less favorable electronically.
Photochemical Dimerization: A Sterically Demanding [4+4] Cycloaddition
Anthracene and its derivatives are well-known to undergo a [4+4] photodimerization upon irradiation with UV light, forming a dimer linked at the 9,10- and 9',10'-positions.[8] This reaction is highly sensitive to steric hindrance. The formation of the "sandwich-like" transition state required for dimerization is significantly impeded by bulky substituents at the 9- and 10-positions.
It is expected that the rate of photodimerization will decrease dramatically with increasing steric bulk of the butyl group. This compound should dimerize, albeit likely slower than unsubstituted anthracene. The dimerization of 9-sec-butylanthracene would be even more sluggish, and it is plausible that 9-tert-butylanthracene may not undergo photodimerization at all under standard conditions due to the prohibitive steric clash of the tert-butyl groups.[5]
Experimental Protocol: Monitoring Photodimerization by UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the anthracene derivative in a suitable solvent (e.g., cyclohexane) in a quartz cuvette.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution.
-
Irradiation: Irradiate the solution with a UV lamp (e.g., at 365 nm).
-
Monitoring: At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum.
-
Analysis: The disappearance of the characteristic anthracene absorption bands indicates the progress of the photodimerization reaction. The rate can be determined by plotting the absorbance at a specific wavelength versus time.
Caption: The [4+4] photodimerization of 9-substituted anthracenes.
Conclusion
This comparative guide highlights the profound influence of steric hindrance on the properties and reactivity of this compound and its branched isomers. While direct experimental data for the branched isomers is limited, established principles of physical organic chemistry allow for a robust qualitative comparison. The increasing steric bulk from n-butyl to sec-butyl to tert-butyl is predicted to lead to:
-
Distinct NMR spectral signatures , reflecting the different chemical environments of the alkyl protons.
-
Subtle changes in photophysical properties , with a potential decrease in fluorescence quantum yield due to increased non-radiative decay pathways.
-
A dramatic decrease in the rates of sterically demanding reactions such as electrophilic substitution at the 10-position and, most notably, [4+4] photodimerization.
These insights are crucial for scientists and researchers in the field of materials science and drug development. The ability to tune the reactivity and photophysical properties of the anthracene core through the judicious choice of alkyl substituents provides a powerful tool for the design of novel molecules with specific, desired functionalities. For instance, the inhibition of photodimerization by a bulky tert-butyl group could be advantageous in applications where the photostability of the monomeric fluorophore is paramount. Conversely, the less hindered n-butyl group would be more suitable if the ability to form photodimers is a desired feature. Further experimental and computational studies on these and related systems are warranted to provide a more quantitative understanding of these important structure-property relationships.
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Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. J Phys Chem A. 2017;121(6):1213-1222. [Link]
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Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. 2012. [Link]
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Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV) Substituted Acenes with More Than Two Fused Benzene Rings. Molecules. 2022;27(23):8266. [Link]
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Recent advances in the syntheses of anthracene derivatives. Beilstein J Org Chem. 2019;15:2534-2572. [Link]
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Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. J Biomol NMR. 2017;68(3):187-200. [Link]
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9-tert-Butyl-9,10-dihydroanthracene. SpectraBase. [Link]
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Relationship between spatially heterogeneous reaction dynamics and photochemical kinetics in single crystals of anthracene derivatives. Chem Sci. 2021;12(1):284-291. [Link]
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Solid state photodimerization of 9-tert-butyl anthracene ester produces an exceptionally metastable polymorph according to first-principles calculations. CrystEngComm. 2019;21(3):478-486. [Link]
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A Review on Anthracene and Its Derivatives: Applications. Crit Rev Anal Chem. 2016;46(4):334-49. [Link]
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Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). [Link]
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Synthesis and Structural Studies of Two New Anthracene Derivatives. Crystals. 2021;11(10):1219. [Link]
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Deactivation of the fluorescent state of 9-tert-butylanthracene. 9-tert-Butyl-9,10(Dewar anthracene). J Am Chem Soc. 1981;103(18):5454-5459. [Link]
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Solid state photodimerization of 9-tert-butyl anthracene ester produces an exceptionally metastable polymorph according to first-principles calculations. CrystEngComm. 2019;21(3):478-486. [Link]
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Deactivation of the Fluorescent State of 9-tert-Butylanthracene. 9-tert-Butyl-9, 10-Dewar Anthracene. Request PDF. [Link]
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9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. Molecules. 2018;23(11):2859. [Link]
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S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari. The Royal Society of Chemistry. [Link]
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Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach. Molecules. 2021;26(21):6695. [Link]
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The effect of steric strain in the bay-region of polycyclic aromatic hydrocarbons: tumorigenicity of alkyl-substituted benz[a]anthracenes. Cancer Lett. 1986;33(3):333-41. [Link]
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Synthesis of trans-9-(2-phenylethenyl)anthracene. The Royal Society of Chemistry. [Link]
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I. Fluorescence Yield and Radiative Rate Coefficient of 9,10-Bis(phenyl- ethynyl)anthracene in Paraffins. [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J Org Chem. 1997;62(21):7512-7515. [Link]
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UV-vis absorption (a) and fluorescence (b) spectra of... ResearchGate. [Link]
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The Triplet–Triplet Annihilation Efficiency of Some 9,10-Substituted Diphenyl Anthracene Variants—A Decisive Analysis from Kinetic Rate Constants. Int J Mol Sci. 2021;22(19):10476. [Link]
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9,10-Diphenylanthracene. OMLC. [Link]
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Cooperation of σ–π and σ–π Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene. Molecules. 2022;27(7):2192. [Link]
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9,10-Bis(phenylethynyl)anthracene. PhotochemCAD. [Link]
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Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density. Phys Chem Chem Phys. 2013;15(46):19995-20004. [Link]
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UV–Vis spectral traces showed the loss of anthracene chromophore (253...). ResearchGate. [Link]
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Photodimerization of anthracene and 9-bromoanthracene in the mixture.... ResearchGate. [Link]
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Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. J Photochem Photobiol A Chem. 2018;356:344-352. [Link]
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Theoretical investigation of steric effects on the S1 potential energy surface of o-carborane-anthracene derivatives. Turk J Chem. 2023;47(3):646-655. [Link]
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Quantum yield. Wikipedia. [Link]
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Observing Kinetic Selectivity in Anthracene Photodimerization through Selective Quenching by Excited States of Proximate Rare Earth Cations. Request PDF. [Link]
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Theoretical investigation of steric effects on the S1 potential energy surface of o-carborane-anthracene derivatives. TÜBİTAK Academic Journals. [Link]
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Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach. Molecules. 2021;26(21):6695. [Link]
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9,10-Bis(phenylethynyl)anthracene. OMLC. [Link]
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Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Dalton Trans. 2005;(18):3078-87. [Link]
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1 H NMR spectra of Anthracene (a) and of the... ResearchGate. [Link]
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Synthesis and structural characterization of organic semiconductor 9,9′-bianthracene. Journal of Functional Materials. 2006;37(1):103-105. [Link]
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1 H NMR spectra of the degradation product (on top) and 9-anthracenemethanol (bottom). ResearchGate. [Link]
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Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Adv. 2022;12(35):22933-22940. [Link]
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Quantitative comparison of 9-Butylanthracene and dansyl chloride for protein labeling
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent probe is a critical decision in experimental biology, directly impacting the quality and reliability of data. This guide offers an in-depth, objective comparison of two fluorescent molecules, 9-Butylanthracene and Dansyl Chloride, for protein labeling. We will delve into their mechanisms of action, present supporting experimental insights, and provide protocols to aid in the selection of the optimal probe for your specific research needs.
Part 1: The Probes - A Tale of Two Labeling Strategies
The choice between this compound and Dansyl Chloride represents a fundamental decision in experimental design: the selection between non-covalent and covalent labeling strategies. Each approach offers distinct advantages and is suited for different applications.
This compound: The Non-Covalent Hydrophobic Probe
This compound belongs to a class of fluorescent molecules known as hydrophobic probes. These probes do not form a chemical bond with the protein. Instead, they interact with non-polar regions on the protein surface. The fluorescence of these probes is often quenched in an aqueous environment but exhibits a significant increase in quantum yield upon binding to the hydrophobic pockets of a protein. This property makes them exquisite reporters of changes in protein conformation and interactions.
The binding of this compound is reversible and driven by hydrophobic interactions. The butyl group enhances the hydrophobicity of the anthracene core, facilitating its partitioning into non-polar protein environments. While direct quantitative data for this compound's interaction with a wide range of proteins is not extensively documented in publicly available literature, the principles of its function can be inferred from studies of similar hydrophobic probes like 8-anilino-1-naphthalene sulfonic acid (ANS) and the behavior of other anthracene derivatives in protein binding studies. For instance, studies on the interaction of anthracene derivatives with human serum albumin have shown that the nature of the substituent on the anthracene ring significantly influences binding affinity[1].
Dansyl Chloride: The Covalent Amine-Reactive Label
Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a classic and widely used covalent labeling reagent[2]. It reacts with primary and secondary amino groups, most notably the ε-amino group of lysine residues and the N-terminus of proteins, to form stable sulfonamide bonds[2][3]. This covalent attachment results in a permanently labeled protein, which is advantageous for applications requiring robust, long-lasting fluorescence.
The reaction is pH-dependent, with optimal labeling occurring under alkaline conditions (pH 9-10) where the primary amines are deprotonated and thus more nucleophilic. The small size of the dansyl group is a key advantage, as it is less likely to cause significant steric hindrance or perturbation of the protein's native structure and function compared to larger fluorophores[2].
Part 2: Quantitative Comparison and Performance
| Feature | This compound (Inferred) | Dansyl Chloride |
| Labeling Type | Non-covalent, reversible | Covalent, stable |
| Target Sites | Hydrophobic pockets on the protein surface | Primary and secondary amines (Lysine, N-terminus)[2][3] |
| Mechanism | Hydrophobic interaction | Nucleophilic substitution (sulfonamide bond formation) |
| Excitation Max (λex) | ~385-395 nm[4] | ~340 nm[2] |
| Emission Max (λem) | ~470-515 nm (solvent dependent)[5] | ~500-550 nm (environment sensitive) |
| Quantum Yield (Φ) | Low in aqueous solution, high in non-polar environments/protein-bound | Moderate to high upon covalent attachment to protein[6] |
| Key Advantage | Sensitive reporter of conformational changes and protein-ligand interactions. Minimal perturbation. | Stable, permanent label suitable for a wide range of applications. Well-established methodology. |
| Key Limitation | Weaker binding affinity, potential for dissociation. Lack of extensive specific data. | Potential for modification to affect protein function. Labeling is irreversible. |
Part 3: Experimental Design and Protocols
The choice of probe dictates the experimental workflow. Below are generalized protocols for utilizing this compound and Dansyl Chloride.
Experimental Workflow: A Comparative Overview
Caption: A generalized workflow for protein labeling with this compound and Dansyl Chloride.
Detailed Protocol: this compound for Monitoring Protein Conformational Changes
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in spectroscopic grade ethanol or DMSO.
-
Prepare a 1-10 µM solution of the protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Fluorescence Titration:
-
Place the protein solution in a quartz cuvette.
-
Record the baseline fluorescence spectrum of the protein solution (ex: ~390 nm, em: ~450-550 nm).
-
Add small aliquots (1-2 µL) of the this compound stock solution to the protein solution, mixing gently after each addition.
-
After each addition, allow the system to equilibrate for 2-3 minutes and then record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the this compound concentration.
-
The resulting binding curve can be used to determine the dissociation constant (Kd), providing a quantitative measure of the probe's affinity for the protein.
-
Detailed Protocol: Covalent Labeling with Dansyl Chloride
-
Reagent Preparation:
-
Prepare a 10-20 mg/mL solution of Dansyl Chloride in anhydrous dimethylformamide (DMF) or acetone. This solution should be prepared fresh.
-
Dissolve the protein to be labeled (e.g., 1-10 mg/mL) in a 0.1 M sodium bicarbonate buffer, pH 9.0.
-
-
Labeling Reaction:
-
Slowly add the Dansyl Chloride solution to the protein solution with gentle stirring. A common starting point is a 5- to 10-fold molar excess of Dansyl Chloride to the protein[2].
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark[2]. Alternatively, the reaction can be carried out overnight at 4°C.
-
-
Purification:
-
Stop the reaction by adding a quenching agent like Tris or glycine.
-
Remove the unreacted Dansyl Chloride and byproducts by size-exclusion chromatography or extensive dialysis against a suitable buffer (e.g., PBS pH 7.4).
-
-
Determination of Degree of Labeling:
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and ~340 nm (for dansyl group concentration)[2].
-
Calculate the degree of labeling using the molar extinction coefficients for the protein and the dansyl group.
-
Part 4: Authoritative Grounding and Mechanistic Insights
The Chemistry of Covalent Labeling with Dansyl Chloride
The reaction of Dansyl Chloride with a primary amine on a protein proceeds via a nucleophilic attack of the unprotonated amine on the electron-deficient sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide linkage and the release of hydrochloric acid.
Caption: Simplified reaction mechanism of Dansyl Chloride with a primary amine on a protein.
Probing Hydrophobicity with this compound
The fluorescence of anthracene and its derivatives is highly sensitive to the polarity of the solvent[6][7]. In polar solvents like water, the fluorescence quantum yield is typically low. However, when this compound partitions into a non-polar environment, such as a hydrophobic pocket of a protein, the fluorescence is significantly enhanced. This phenomenon, known as "solvatochromism," is the basis for its use as a hydrophobic probe. The change in fluorescence can be used to monitor processes that alter the protein's surface hydrophobicity, such as protein folding/unfolding, ligand binding, or protein-protein interactions.
Conclusion: Selecting the Right Tool for the Scientific Question
The choice between this compound and Dansyl Chloride is not a matter of which probe is "better," but rather which probe is better suited for the specific biological question being addressed.
-
Choose this compound (or a similar hydrophobic probe) when:
-
The primary goal is to study protein conformational dynamics, folding, or ligand binding events that alter surface hydrophobicity.
-
Maintaining the native, unmodified state of the protein is critical.
-
A reversible, non-permanent label is desired.
-
-
Choose Dansyl Chloride when:
-
A stable, permanent fluorescent tag is required for applications like fluorescence microscopy, immunoassays, or FRET studies.
-
The experimental workflow involves harsh conditions that might disrupt non-covalent interactions.
-
A well-established, reliable, and extensively documented labeling method is preferred[2].
-
By understanding the fundamental differences in their chemistry and application, researchers can make an informed decision, ensuring the generation of high-quality, reliable, and insightful data in their protein research endeavors.
References
-
Wikipedia. (2023, October 27). Dansyl chloride. Retrieved from [Link]
- Slavík, J. (1982). Anilinonaphthalene sulfonate as a probe of membrane composition and function. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 694(1), 1–25.
- Stryer, L. (1965). The interaction of a naphthalene dye with apomyoglobin and apohemoglobin. A fluorescent probe of nonpolar binding sites. Journal of Molecular Biology, 13(2), 482-495.
- Royer, C. A. (1995). Probing protein folding and conformational transitions with fluorescence. Methods in Enzymology, 259, 407-437.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
-
MDPI. (2019). 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. Molecules, 24(15), 2789. Retrieved from [Link]
-
PubMed. (2007). Interaction of anthracene and its oxidative derivatives with human serum albumin. Journal of Photochemistry and Photobiology A: Chemistry, 186(2-3), 187-193. Retrieved from [Link]
- ACS Publications. (2000). Comparison of Protein Surface Hydrophobicity Measured at Various pH Values Using Three Different Fluorescent Probes. Journal of Agricultural and Food Chemistry, 48(5), 1592–1597.
-
ResearchGate. (2008). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. Retrieved from [Link]
-
MDPI. (2019). 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. Molecules, 24(15), 2789. Retrieved from [Link]
-
OMLC. (n.d.). Anthracene. Retrieved from [Link]
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PubMed Central. (2023, January 3). Solvent Tuning Excited State Structural Dynamics in a Novel Bianthryl. The Journal of Physical Chemistry B, 127(1), 133-142. Retrieved from [Link]
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A-Senior Application Scientist's Guide to Correlating 9-Butylanthracene Fluorescence Lifetime with Local Environment Polarity
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular probes, 9-butylanthracene stands out as a valuable tool for interrogating the microenvironments of complex systems. Its fluorescence lifetime, the average time it spends in an excited state before returning to the ground state, is exquisitely sensitive to the polarity of its surroundings. This guide provides a comprehensive comparison of this compound's fluorescence lifetime in various solvents, offering a detailed experimental framework for researchers to leverage this property in their own investigations, from fundamental chemical physics to cellular imaging and drug delivery.
The Principle: Solvatochromism and Fluorescence Lifetime
The phenomenon of a substance changing color in different solvents is known as solvatochromism.[1] This effect arises from the differential solvation of the ground and excited electronic states of the solute molecule.[2] In the case of fluorescent molecules like this compound, this differential solvation also influences the rates of radiative and non-radiative decay from the excited state, thereby altering the fluorescence lifetime.[3] Generally, an increase in solvent polarity can lead to a decrease in the fluorescence lifetime of certain fluorophores.[4] This relationship forms the basis for using this compound as a probe for local polarity.
Experimental Design: A Comparative Study
To establish a clear correlation between this compound's fluorescence lifetime and solvent polarity, a systematic study across a range of solvents with varying polarities is essential. This guide outlines a robust experimental protocol using time-correlated single photon counting (TCSPC), a highly sensitive technique for measuring fluorescence lifetimes.[5][6]
Experimental Protocol: Measurement of this compound Fluorescence Lifetime
This protocol details the steps for measuring the fluorescence lifetime of this compound in a selection of solvents with different polarities.
1. Materials and Reagents:
-
This compound (high purity)
-
Solvents of varying polarity (e.g., Cyclohexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Methanol)
-
Spectroscopic grade solvents are recommended to minimize fluorescent impurities.
2. Instrumentation:
-
Time-Correlated Single Photon Counting (TCSPC) System[6]
-
Pulsed light source (e.g., picosecond laser diode or LED) with an excitation wavelength appropriate for this compound (typically in the UV range, ~360-380 nm).
-
High-speed detector (e.g., photomultiplier tube (PMT) or avalanche photodiode (APD)).
-
TCSPC electronics for timing and data acquisition.
-
-
Fluorometer for steady-state fluorescence measurements.
-
UV-Vis Spectrophotometer.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a non-polar solvent like cyclohexane.
-
From the stock solution, prepare dilute solutions of this compound in each of the selected solvents. The final concentration should be low enough to avoid inner filter effects and excimer formation (typically in the micromolar range). The absorbance at the excitation wavelength should be kept below 0.1.
4. Data Acquisition:
-
Steady-State Measurements: Acquire the absorption and emission spectra of this compound in each solvent to determine the optimal excitation and emission wavelengths.
-
TCSPC Measurement:
-
Excite the sample with the pulsed light source at the determined excitation wavelength.
-
Collect the fluorescence emission at the wavelength of maximum intensity.
-
Record the fluorescence decay profile by measuring the time difference between the excitation pulse and the detection of single emitted photons.[7]
-
Accumulate photon counts until a sufficient decay curve is obtained (typically 10,000 counts in the peak channel).
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.
-
5. Data Analysis:
-
The fluorescence decay data is fitted to an exponential decay model using deconvolution software, taking the IRF into account.
-
For a single fluorescent species, the decay is typically mono-exponential, described by the equation:
-
I(t) = I₀ * exp(-t/τ)
-
where I(t) is the intensity at time t, I₀ is the initial intensity, and τ is the fluorescence lifetime.
-
-
The goodness of the fit is evaluated by statistical parameters such as chi-squared (χ²) and the randomness of the residuals.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for correlating this compound fluorescence lifetime with solvent polarity.
Caption: Experimental workflow for determining the correlation between this compound fluorescence lifetime and solvent polarity.
Expected Results and Interpretation
The fluorescence lifetime of this compound is expected to show a clear dependence on the polarity of the solvent. A common measure of solvent polarity is the Reichardt's dye ET(30) scale, which is based on the solvatochromic behavior of a specific betaine dye.[8][9]
Table 1: Expected Fluorescence Lifetime of this compound in Various Solvents
| Solvent | Reichardt's ET(30) (kcal/mol)[10] | Expected Fluorescence Lifetime (τ) (ns) |
| Cyclohexane | 31.2 | ~4-5 |
| Toluene | 33.9 | ~3-4 |
| Dichloromethane | 40.7 | ~2-3 |
| Acetone | 42.2 | ~2-3 |
| Acetonitrile | 45.6 | ~1-2 |
| Methanol | 55.4 | ~1-2 |
Note: The expected lifetime values are illustrative and may vary depending on the specific experimental conditions and purity of the reagents.
The trend observed in the table indicates that as the solvent polarity, represented by the ET(30) value, increases, the fluorescence lifetime of this compound is expected to decrease. This is because more polar solvents can stabilize the excited state of the fluorophore, providing alternative non-radiative decay pathways and thus shortening its time in the excited state.[11]
The Relationship Between Polarity and Fluorescence Lifetime
The following diagram illustrates the inverse relationship between solvent polarity and the fluorescence lifetime of this compound.
Caption: The inverse correlation between solvent polarity and this compound fluorescence lifetime.
Applications in Research and Development
The sensitivity of this compound's fluorescence lifetime to its local environment makes it a powerful tool in various scientific disciplines:
-
Probing Microenvironments: In materials science and polymer chemistry, it can be used to characterize the polarity of different domains within a material.
-
Cellular Imaging: In cell biology, it can provide insights into the polarity of cellular membranes and organelles. Fluorescence Lifetime Imaging Microscopy (FLIM) can be employed to create maps of local polarity within living cells.[12]
-
Drug Delivery: In pharmaceutical sciences, it can be used to study the release of drugs from carrier systems by monitoring changes in the local polarity as the drug is released into an aqueous environment.
Conclusion
This guide has provided a comprehensive overview of the principles and experimental procedures for correlating the fluorescence lifetime of this compound with the polarity of its local environment. By following the detailed protocol and understanding the underlying principles, researchers can effectively utilize this versatile fluorescent probe to gain valuable insights into the microscopic properties of their systems. The ability to quantify local polarity at the molecular level opens up a wide range of possibilities for advancing our understanding of complex chemical and biological processes.
References
-
Becker, W. (2012). Fluorescence lifetime imaging – techniques and applications. Journal of Microscopy, 247(2), 119-136. [Link]
-
Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews, 110(5), 2641–2684. [Link]
-
HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Time-Resolved Fluorescence Measurements. Retrieved from [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
Stenutz, R. (n.d.). Dimroth and Reichardt ET. Retrieved from [Link]
-
Wikipedia. (2023). Reichardt's dye. Retrieved from [Link]
-
Machado, V. G., & Machado, C. (2001). An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes. Journal of Chemical Education, 78(5), 649. [Link]
-
Wikipedia. (2023). Time-resolved spectroscopy. Retrieved from [Link]
-
University of California, Berkeley. (2017). Time Resolved Fluorescence Spectroscopy. Retrieved from [Link]
-
Amdres, S., et al. (2022). Comprehensive Investigation of Parameters Influencing Fluorescence Lifetime Imaging Microscopy in Frequency- and Time-Domain Illustrated by Phasor Plot Analysis. International Journal of Molecular Sciences, 23(24), 15993. [Link]
-
Roy, A., et al. (2017). Universal Correlation Between Solvent Polarity, Fluorescence Lifetime and Macroscopic Viscosity of Alcohol Solutions. Journal of Fluorescence, 27(5), 1827–1833. [Link]
-
Wikipedia. (2023). Solvatochromism. Retrieved from [Link]
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El-Sayed, M. A. (1983). Solvent viscosity effects on the fluoresence lifetimes of 9-phenylanthracene. The Journal of Physical Chemistry, 87(22), 4344–4347. [Link]
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Jones, G., II, & Becker, W. R. (1983). The effect of solvent polarity on the S1-T2 energy gap in 9- and 2-substituted anthracene derivatives. Chemical Physics Letters, 94(5), 469-473. [Link]
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Kelly, L. A. (n.d.). Solvatochromic Photochemistry. UMBC. Retrieved from [Link]
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Zhang, H., et al. (2018). 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. Molecules, 23(11), 2990. [Link]
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Bastos, E. L., et al. (2012). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 2, 310. [Link]
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Al-Kaysi, R. O., & El-Sayed, M. A. (2007). Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. Journal of Photochemistry and Photobiology A: Chemistry, 188(2-3), 329-334. [Link]
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Gundlach, L., & Piotrowiak, P. (2007). Novel setup for time-resolved fluorescence microscopy. Proceedings of SPIE, 6630, 66300X. [Link]
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Munkhbat, B., et al. (2023). A Diphenylamine-Functionalized[12]Helicene as a Solvatochromic Fluorescent Sensor for Methanol: Synthesis, Photophysics, and Computational Analysis. The Journal of Physical Chemistry B, 127(2), 523–531. [Link]
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Maus, M., et al. (2001). Comparison of the bandshape and lifetime data analysis of temperature-dependent fluorescence measurements for the investigation of an excited state conformational equilibrium. The case of differently twisted donor–acceptor biphenyls. Physical Chemistry Chemical Physics, 3(7), 1111-1119. [Link]
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ResearchGate. (n.d.). Solvatochromic shifts of anthracene in nonpolar solvents (Δvn at left). Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 9-Butylanthracene for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the synthesis of specifically substituted polycyclic aromatic hydrocarbons (PAHs) like 9-Butylanthracene is a foundational step in various research and development endeavors. The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth, side-by-side comparison of the most common and effective synthetic pathways to this compound, complete with experimental data, detailed protocols, and mechanistic insights to inform your selection process.
Introduction to this compound and its Synthetic Challenges
This compound, a key intermediate in the synthesis of advanced materials and potential pharmaceutical agents, presents unique synthetic challenges. The primary difficulty lies in achieving regioselective substitution at the C9 position of the anthracene core while managing the potential for polysubstitution and side reactions. This guide will explore three primary synthetic strategies: a two-step Friedel-Crafts acylation and reduction pathway, a direct Grignard reaction, and a palladium-catalyzed Suzuki coupling. Each method will be evaluated based on its efficiency, practicality, and overall performance.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is contingent on several factors including the availability of starting materials, desired scale of the reaction, and the tolerance of other functional groups in more complex derivatives. Below is a summary of the key performance indicators for each of the three main synthetic routes to this compound.
| Parameter | Route 1: Friedel-Crafts Acylation & Reduction | Route 2: Grignard Reaction | Route 3: Suzuki Coupling |
| Starting Materials | Anthracene, Butyryl Chloride | Anthrone, Butylmagnesium Bromide | 9-Bromoanthracene, n-Butylboronic acid |
| Number of Steps | Two | One | One |
| Typical Overall Yield | Moderate to High | Moderate | High |
| Key Advantages | Readily available starting materials, well-established reaction. | Direct, one-pot synthesis. | High yield, excellent functional group tolerance. |
| Key Disadvantages | Two-step process, harsh conditions for reduction. | Moisture-sensitive Grignard reagent, potential for side products. | Requires a pre-functionalized starting material, catalyst cost. |
| Scalability | Good | Moderate | Excellent |
Route 1: Friedel-Crafts Acylation followed by Reduction
This classical two-step approach first introduces a butyryl group to the anthracene core via a Friedel-Crafts acylation, followed by the reduction of the resulting ketone to the desired alkyl chain.
Step 1: Friedel-Crafts Butyrylation of Anthracene
The Friedel-Crafts acylation of anthracene with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, proceeds with high regioselectivity for the 9-position. This is due to the formation of a more stable sigma complex at this position compared to others on the anthracene ring.
Caption: Friedel-Crafts Acylation and Reduction Pathway.
Experimental Protocol: Synthesis of 9-Butyrylanthracene
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of butyryl chloride (1.1 eq.) in anhydrous dichloromethane to the stirred suspension.
-
After the addition is complete, add a solution of anthracene (1.0 eq.) in anhydrous dichloromethane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 9-butyrylanthracene.
Step 2: Reduction of 9-Butyrylanthracene
The carbonyl group of 9-butyrylanthracene can be reduced to a methylene group using either the Clemmensen or Wolff-Kishner reduction.
Clemmensen Reduction (Acidic Conditions)
The Clemmensen reduction utilizes amalgamated zinc and concentrated hydrochloric acid. This method is effective for aryl ketones but is not suitable for substrates with acid-sensitive functional groups.[1][2][3][4]
Experimental Protocol: Clemmensen Reduction
-
Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask fitted with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, and a solution of 9-butyrylanthracene in toluene.
-
Heat the mixture to reflux with vigorous stirring for 8 hours. Add additional portions of concentrated hydrochloric acid every 2 hours to maintain the acidic conditions.
-
After cooling, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield this compound.
Wolff-Kishner Reduction (Basic Conditions)
The Wolff-Kishner reduction involves the reaction of the ketone with hydrazine hydrate in the presence of a strong base at high temperatures. This method is suitable for base-stable compounds.[5][6][7][8][9]
Experimental Protocol: Wolff-Kishner Reduction
-
In a round-bottom flask equipped with a reflux condenser, dissolve 9-butyrylanthracene in diethylene glycol.
-
Add hydrazine hydrate (4-5 eq.) and potassium hydroxide pellets (4-5 eq.).
-
Heat the mixture to reflux at approximately 190-200°C for 4 hours. Water will be distilled off during the reaction.
-
Cool the reaction mixture, dilute with water, and extract with toluene.
-
Wash the combined organic extracts with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography to obtain this compound.
Route 2: Grignard Reaction
This one-pot synthesis involves the direct addition of a butyl Grignard reagent to anthrone. The resulting tertiary alcohol is then dehydrated and aromatized in situ or in a subsequent step to yield this compound.
Caption: Grignard Reaction Pathway.
Experimental Protocol: Grignard Synthesis of this compound
-
Prepare butylmagnesium bromide by reacting 1-bromobutane with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.
-
In a separate flame-dried, three-necked round-bottom flask, dissolve anthrone (1.0 eq.) in anhydrous tetrahydrofuran (THF) under nitrogen.
-
Cool the anthrone solution to 0°C and slowly add the prepared butylmagnesium bromide solution (1.2 eq.) via a syringe or dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude tertiary alcohol.
-
Dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid, and heat to reflux with a Dean-Stark trap to remove water.
-
After the dehydration is complete (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography to afford this compound.
Route 3: Suzuki Coupling
The Suzuki coupling offers a powerful and versatile method for the synthesis of this compound. This palladium-catalyzed cross-coupling reaction involves the reaction of 9-bromoanthracene with an n-butylboronic acid derivative.
Caption: Suzuki Coupling Pathway.
Experimental Protocol: Suzuki Coupling for this compound
-
In a Schlenk flask, combine 9-bromoanthracene (1.0 eq.), n-butylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base such as potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give this compound.
Conclusion and Recommendations
Each of the discussed synthetic routes to this compound offers distinct advantages and is suited for different laboratory settings and research needs.
-
The Friedel-Crafts acylation followed by reduction is a robust and well-understood method, ideal for large-scale synthesis where the cost of starting materials is a primary concern. The choice between the Clemmensen and Wolff-Kishner reduction will depend on the stability of the substrate to acidic or basic conditions.
-
The Grignard reaction provides a more direct, one-pot approach. It is well-suited for smaller-scale syntheses where the handling of moisture-sensitive reagents is manageable.
-
The Suzuki coupling represents the most modern and versatile approach, offering high yields and broad functional group compatibility. This method is highly recommended for the synthesis of complex this compound derivatives where mild reaction conditions are paramount.
Ultimately, the selection of the most appropriate synthetic route will be guided by the specific requirements of the research project, including the desired scale, purity, and the chemical nature of any other functional groups present in the target molecule.
References
-
Wikipedia. Wolff–Kishner reduction. Available from: [Link]
-
Cambridge University Press. Synthetic routes from anthracenes (A-ring formation). Available from: [Link]
-
J&K Scientific LLC. Wolff-Kishner Reduction. Available from: [Link]
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Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available from: [Link]
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L.S.College, Muzaffarpur. Wolff–Kishner reduction. Available from: [Link]
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Wikipedia. Clemmensen reduction. Available from: [Link]
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BYJU'S. Clemmensen Reduction reaction. Available from: [Link]
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Pharmacareerinsider. Method of preparation of Anthracene. Available from: [Link]
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Organic Syntheses. 9-ANTHRALDEHYDE; 2-ETHOXY-1-NAPHTHALDEHYDE. Available from: [Link]
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National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]
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ResearchGate. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Available from: [Link]
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Safety Operating Guide
Navigating the Safe Handling of 9-Butylanthracene: A Guide for Laboratory Professionals
As researchers and scientists in the dynamic field of drug development, our work with novel chemical compounds is foundational to innovation. Among these, 9-Butylanthracene, a member of the polycyclic aromatic hydrocarbon (PAH) family, presents unique handling requirements due to its potential health hazards. This guide provides a comprehensive, experience-driven framework for the safe handling and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel. Our commitment is to empower you with the knowledge to manage chemical risks effectively, making safety an intrinsic part of your scientific workflow.
Understanding the Risks: Hazard Profile of this compound and Related PAHs
While a specific, comprehensive toxicological profile for this compound is not widely documented, the hazards can be inferred from the parent compound, anthracene, and the broader class of PAHs. These compounds are known to present risks of irritation and may have more significant health effects with prolonged or repeated exposure.
| Hazard Category | Description | Potential Effects |
| Skin Irritation | Direct contact with the skin may cause irritation.[1][2] | Redness, itching, and inflammation. Prolonged contact may lead to more severe skin conditions.[1] |
| Eye Irritation | Contact with the eyes can cause serious irritation.[2][3] | Redness, pain, and potential damage to the cornea. |
| Respiratory Tract Irritation | Inhalation of dust or aerosols can irritate the respiratory system.[1][2][3] | Coughing, sneezing, and shortness of breath. |
| Carcinogenicity | Some PAHs are classified as potential or known carcinogens.[4] | Long-term exposure may increase the risk of cancer.[4] |
| Aquatic Toxicity | Many PAHs are very toxic to aquatic life with long-lasting effects.[2] | Contamination of waterways can harm aquatic ecosystems. |
Foundational Safety: Personal Protective Equipment (PPE)
A robust PPE strategy is the cornerstone of safe chemical handling. The following is a detailed protocol for personal protection when working with this compound.
Hand Protection: Your First Line of Defense
Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered.
Protocol for Glove Use:
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent skin contamination, remove gloves by peeling them off from the cuff downwards, turning them inside out in the process.
-
Disposal: Dispose of used gloves in a designated hazardous waste container immediately after use. Never reuse disposable gloves.
Eye and Face Protection: Shielding from Splashes and Aerosols
Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing or aerosol generation, chemical safety goggles are recommended. A face shield, worn in conjunction with goggles, offers an additional layer of protection for the entire face.
Respiratory Protection: When Engineering Controls Are Not Enough
Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a potential for generating dust or aerosols that cannot be controlled by ventilation, respiratory protection is necessary.
-
For nuisance levels of dust: A NIOSH-approved N95 (US) or P1 (EU) particulate respirator may be sufficient.[3]
-
For higher concentrations or unknown exposures: A respirator with an organic vapor cartridge and a P100 particulate filter, or a powered air-purifying respirator (PAPR), should be used.
Protective Clothing: Minimizing Skin Exposure
A standard laboratory coat is required to protect against incidental skin contact. For tasks with a greater potential for contamination, a chemically resistant apron or coveralls should be worn. Ensure that clothing is laundered separately from personal items.[3]
Operational Blueprint: Safe Handling and Disposal Workflow
The following workflow provides a step-by-step guide for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Before starting any work, ensure you are wearing the appropriate PPE as detailed above.
-
Verify that the chemical fume hood is functioning correctly (check the airflow monitor).
-
Gather all necessary equipment and reagents.
-
-
Handling:
-
If this compound is a solid, weigh the required amount on a disposable weighing paper or boat inside the fume hood to contain any dust.
-
Use a clean spatula to transfer the solid to the reaction vessel.
-
If dissolving, add the solvent slowly to the solid to prevent splashing.
-
-
Decontamination and Cleanup:
-
Thoroughly decontaminate any reusable equipment, such as spatulas and glassware, after use.
-
Wipe down the work surface inside the fume hood with an appropriate solvent and absorbent pads.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety (EHS) department.
-
For small spills, and if you are trained to do so, wear appropriate PPE (including respiratory protection if it is a powder).
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and absorbent pads, also disposing of these as hazardous waste.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound, including weighing papers, absorbent pads, and contaminated PPE, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Consult Local Regulations: Always consult your institution's EHS guidelines and local regulations for specific disposal procedures.
By adhering to these protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
-
Barros, E. J. L., et al. (2017). Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment 1. Revista Latino-Americana de Enfermagem, 25, e2871. [Link]
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Fent, K. W., et al. (2020). Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. Journal of Occupational and Environmental Hygiene, 17(1), 1-13. [Link]
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Fent, K. W., et al. (2020). Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. ResearchGate. [Link]
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de Oliveira, A. C. S., et al. (2022). Polycyclic Aromatic Hydrocarbon Contamination of Personal Protective Equipment of Brazilian Firefighters During Training Exercise. Journal of the Brazilian Chemical Society, 33(8), 834-843. [Link]
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U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. [Link]
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Health and Safety Authority. (2021). 2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations (2001-2021) & Safety Health and Welfare at Work (Carcinogens) Regulations (2001-2019). [Link]
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WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benz(a)Anthracene, 7,12-Dimethyl-. [Link]
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Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
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Angene Chemical. (2021). Safety Data Sheet: 2-(tert-Butyl)anthracene-9,10-dione. [Link]
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Cole-Parmer. (2005). Material Safety Data Sheet - 2-(Tert-Butyl)Anthracene, 98%. [Link]
-
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
